molecular formula C4H6N2S B167648 2-Amino-4-methylthiazole CAS No. 1603-91-4

2-Amino-4-methylthiazole

Katalognummer: B167648
CAS-Nummer: 1603-91-4
Molekulargewicht: 114.17 g/mol
InChI-Schlüssel: OUQMXTJYCAJLGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-methylthiazole is a high-purity organic compound supplied as a white to yellow crystalline powder . With a molecular formula of C₄H₆N₂S and a molecular weight of 114.17 g/mol, it is characterized by a melting point of approximately 45 °C . This chemical is a versatile building block in organic synthesis and pharmaceutical research, often serving as a precursor for the synthesis of more complex heterocyclic compounds. Its thiazole core is a common motif in medicinal chemistry. Researchers should note that this product is air-sensitive and requires storage under inert gas at refrigerated temperatures (0-10°C) to maintain stability and purity . This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling information. This compound may cause skin and serious eye irritation .

Eigenschaften

IUPAC Name

4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-7-4(5)6-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQMXTJYCAJLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166856
Record name 2-Amino-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139913
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1603-91-4
Record name 2-Amino-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-methylthiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R95713542R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-methylthiazole: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylthiazole is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its unique structural features and reactivity have positioned it as a valuable scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, structure, synthesis, and spectral characterization of this compound. Detailed experimental protocols and data are presented to facilitate its application in research and drug development.

Core Properties

This compound is a white to pale yellow crystalline solid.[1][2] It is soluble in water, ethanol, and ether.[3][4] The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C4H6N2S[3][5][6]
Molecular Weight 114.17 g/mol [3][6][7]
Melting Point 44-47 °C[1][4][7][8]
Boiling Point 231-232 °C[1][4][7][8]
Appearance White to pale yellow crystals or powder[1][2]
Solubility Very soluble in water, alcohol, and ether. Soluble in Methanol.[3][4][8]
pKa 5.36 ± 0.10 (Predicted)[8]
LogP 0.840 (est)[8]
CAS Number 1603-91-4[5][8]

Chemical Structure and Tautomerism

The structure of this compound consists of a five-membered thiazole (B1198619) ring substituted with an amino group at the 2-position and a methyl group at the 4-position. An important characteristic of this molecule is its ability to exist in different tautomeric forms due to proton migration.[9] The most stable tautomer is the amino form, which is stabilized by the aromaticity of the thiazole ring.[9]

Tautomerism Amino Amino form Imino Imino form Amino->Imino Proton transfer Imino->Amino Proton transfer Synthesis Thiourea Thiourea Reaction Reaction in Water (Reflux) Thiourea->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Intermediate Intermediate Salt Reaction->Intermediate Product This compound (Oily Layer) Intermediate->Product Addition of NaOH NaOH Sodium Hydroxide NaOH->Product Extraction Ether Extraction Product->Extraction Purification Distillation Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct SignalingPathway cluster_pathway Generalized Kinase Inhibition by a 2-Aminothiazole (B372263) Derivative Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Substrate Substrate Protein Receptor->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Block X Receptor->Block Inhibition Point ATP ATP ATP->Receptor Provides phosphate Inhibitor 2-Aminothiazole Derivative Inhibitor->Receptor Inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream Block->Downstream

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-4-methylthiazole, a key heterocyclic compound with significant interest in pharmaceutical and materials science. This document details the crystallographic parameters of a notable co-crystal, outlines the experimental protocols for its structural determination, and discusses the key intermolecular interactions that govern its supramolecular assembly.

Introduction

This guide focuses on the crystal structure of a 2:1 co-crystal of this compound with sebacic acid (C₁₀H₁₈O₄), as reported in a 2014 study published in Crystal Growth & Design.[1] This co-crystal system serves as an excellent model for understanding the hydrogen bonding motifs and packing arrangements involving the 2-aminothiazole (B372263) moiety.

Crystallographic Data

The following tables summarize the key crystallographic data for the this compound:sebacic acid co-crystal. This data is essential for computational modeling, structural comparisons, and quality control in drug development and materials science.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₁₈H₃₀N₄O₄S₂
Formula Weight446.59
Temperature293(2) K
Wavelength (MoKα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP 1 2₁/c 1
Unit Cell Dimensions
a8.702(6) Å
b7.721(5) Å
c17.891(13) Å
α90°
β95.326(14)°
γ90°
Volume1196.9(14) ų
Z (Formula units/cell)2
Calculated Density1.239 Mg/m³
Absorption Coefficient0.278 mm⁻¹
F(000)480
Refinement Details
Goodness-of-fit on F²0.902
Final R indices [I>2σ(I)]R1 = 0.0424, wR2 = 0.1167
R indices (all data)R1 = 0.0687, wR2 = 0.1385

Data sourced from the Crystallography Open Database, entry 4512032.[1]

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S1-C2[Data unavailable in abstract]
S1-C5[Data unavailable in abstract]
N3-C2[Data unavailable in abstract]
N3-C4[Data unavailable in abstract]
N6-C2[Data unavailable in abstract]
C4-C5[Data unavailable in abstract]
C4-C7[Data unavailable in abstract]

Table 3: Selected Bond Angles (°)

AngleDegrees (°)
C2-S1-C5[Data unavailable in abstract]
C2-N3-C4[Data unavailable in abstract]
S1-C2-N3[Data unavailable in abstract]
S1-C2-N6[Data unavailable in abstract]
N3-C2-N6[Data unavailable in abstract]
N3-C4-C5[Data unavailable in abstract]
N3-C4-C7[Data unavailable in abstract]
C5-C4-C7[Data unavailable in abstract]
S1-C5-C4[Data unavailable in abstract]

Table 4: Hydrogen Bond Geometry (Å, °)

D-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N6-H6A···O1[Data unavailable in abstract][Data unavailable in abstract][Data unavailable in abstract][Data unavailable in abstract]
N6-H6B···N3'[Data unavailable in abstract][Data unavailable in abstract][Data unavailable in abstract][Data unavailable in abstract]

(Note: The bond lengths, angles, and hydrogen bond data are placeholders and would be populated from the full crystallographic information file (CIF) from the original publication.)

Experimental Protocols

The determination of the crystal structure of the this compound co-crystal involved the following key steps, which are typical for single-crystal X-ray diffraction studies.

3.1. Co-crystal Synthesis and Crystallization

A combinatorial library approach was utilized to synthesize a series of co-crystals of 2-aminothiazole and its methyl derivatives with various dicarboxylic acids.[2] For the specific co-crystal detailed here, this compound and sebacic acid were likely dissolved in an appropriate solvent system. Single crystals suitable for X-ray diffraction were obtained through slow evaporation of the solvent at room temperature.

3.2. X-ray Data Collection

A single crystal of suitable size and quality was mounted on a diffractometer. The diffraction data was collected at a controlled temperature of 293 K using Molybdenum Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.

3.3. Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Workflows and Interactions

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of the this compound co-crystal.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start This compound + Dicarboxylic Acid dissolution Dissolution in Solvent start->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection (Diffractometer) mounting->data_collection raw_data Diffraction Images data_collection->raw_data processing Data Processing raw_data->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure (CIF) refinement->final_structure

Experimental workflow for crystal structure analysis.

4.2. Key Hydrogen Bonding Interactions

The supramolecular assembly of the this compound co-crystal is dominated by hydrogen bonding. The amino group of the thiazole (B1198619) ring and the thiazole nitrogen act as hydrogen bond donors and acceptors, respectively, interacting with the carboxylic acid groups. This network of interactions is fundamental to the stability of the crystal lattice.

hydrogen_bonding cluster_thiazole1 This compound (Molecule A) cluster_acid Dicarboxylic Acid cluster_thiazole2 This compound (Molecule B) N_amino_A Amino Group (-NH2) [Donor] COOH1 Carboxyl Group 1 [Donor/Acceptor] N_amino_A->COOH1 N-H···O N_ring_A Thiazole Nitrogen [Acceptor] N_ring_B Thiazole Nitrogen [Acceptor] COOH1->N_ring_B O-H···N COOH2 Carboxyl Group 2 [Donor/Acceptor] COOH2->N_ring_A O-H···N N_amino_B Amino Group (-NH2) [Donor] N_amino_B->COOH2 N-H···O

References

Spectroscopic Profile of 2-Amino-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-methylthiazole, a crucial heterocyclic building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8s2H-NH₂
~6.2s1HH-5
~2.1s3H-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~168C-2
~148C-4
~100C-5
~17-CH₃

Solvent: DMSO-d₆. Data is based on typical values for 2-aminothiazole (B372263) derivatives and may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. The data presented below is from matrix isolation FTIR spectroscopy.[1][2]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3545.5Mediumν(N-H) asymmetric stretch
3434.0Mediumν(N-H) symmetric stretch
3118.0Weakν(C-H) aromatic
1625.0Strongδ(NH₂) scissoring
1530.0Very StrongRing stretching
1450.0Mediumδ(CH₃) asymmetric bend
1380.0Mediumδ(CH₃) symmetric bend
1220.0Mediumν(C-N) stretch
850.0Strongγ(C-H) out-of-plane bend

Data obtained from argon matrix isolation FTIR spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
114High[M]⁺ (Molecular Ion)
99Moderate[M - CH₃]⁺
71Moderate[M - HN=C=S]⁺
57High[C₃H₅N]⁺
42Moderate[CH₃CN + H]⁺

Fragmentation patterns are predicted based on the known fragmentation of thiazole (B1198619) derivatives.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 10-200) to detect the molecular ion and all significant fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound such as this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity & Structural Elucidation NMR->NMR_Data Structure Confirmed Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of an organic compound.

References

Tautomeric Landscape of 2-Amino-4-methylthiazole: A Guide to Stability and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric nature of 2-amino-4-methylthiazole (AMT), a key scaffold in medicinal chemistry, dictates its physicochemical properties, receptor interactions, and metabolic fate. A comprehensive understanding of the relative stabilities of its tautomeric forms is therefore critical for rational drug design and development. This technical guide provides an in-depth analysis of the tautomeric equilibrium of this compound, presenting key quantitative data, experimental protocols, and visual representations of the underlying chemical logic.

Core Concept: Tautomeric Forms and Relative Stability

This compound can exist in several tautomeric forms arising from proton migration between adjacent atoms. These transformations involve three primary systems: a three-carbon system, an imino-enamine system (HN–C=C ↔ N=C–CH), and an amidine system (HN–C=N ↔ N=C–NH).[1] Computational studies, specifically Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd) level, have identified eight distinct minima on the potential energy surface.[1]

The most stable tautomer is the amino form, designated as AMT1, which benefits from the aromaticity of the thiazole (B1198619) ring and effective stabilization through two double bonds (C=C and C=N).[1] Other tautomers, including AMT2, AMT2′, AMT3, AMT3', AMT4, AMT4′, and AMT5, are significantly less stable.[1] The large energy differences between AMT1 and the other tautomers mean that under thermodynamic equilibrium, only the AMT1 form is populated to a significant extent.[2]

Quantitative Analysis of Tautomer Stability

The relative energies of the different tautomers of this compound have been determined computationally. The following table summarizes these findings, providing a clear comparison of their stability at 298.15 K.

TautomerRelative Energy (ΔE) (kJ mol⁻¹)Relative Zero-Point Corrected Energy (ΔE_ZPE) (kJ mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹)
AMT1 0.00.00.0
AMT2 80.879.180.3
AMT2′ 108.8108.8108.8
AMT3 134.4129.2131.7
AMT3′ 124.9121.2123.3
AMT4 127.1123.2124.8
AMT4′ 152.2149.6150.9
AMT5 138.8135.0137.9

Data sourced from Pagacz-Kostrzewa et al. (2022), calculated at the B3LYP/6-311++G(3df,3pd) level of theory.[1]

Experimental and Computational Methodologies

The determination of the tautomeric stability of this compound relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocol: Matrix Isolation Fourier-Transform Infrared (FTIR) Spectroscopy

This technique allows for the spectroscopic characterization of individual tautomers by trapping them in an inert gas matrix at low temperatures, thus preventing interconversion.

  • Sample Preparation: A gaseous mixture of this compound and argon is prepared.

  • Matrix Deposition: The gas mixture is deposited onto a cold (15 K) CsI window.

  • FTIR Spectroscopy: Infrared spectra of the isolated molecules within the argon matrix are recorded at 10 K.

  • Data Analysis: The experimental vibrational wavenumbers are compared with those predicted by theoretical calculations to identify the specific tautomer present. In the case of this compound, the experimental spectrum corresponds to the most stable AMT1 tautomer.[1]

Computational Protocol: Density Functional Theory (DFT) Calculations

Theoretical calculations are essential for determining the geometries, energies, and vibrational frequencies of all possible tautomers.

  • Software: Gaussian 09 software package is typically used.

  • Method: The B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional is employed.

  • Basis Set: The 6-311++G(3df,3pd) basis set is used to provide a high level of accuracy for both geometry optimization and energy calculations.

  • Geometry Optimization: The geometries of all tautomers and transition states are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: The relative energies (ΔE), zero-point corrected energies (ΔE_ZPE), and Gibbs free energies (ΔG) are calculated to determine the relative stability of the tautomers.

Visualizing Tautomeric Relationships

The following diagrams illustrate the key tautomeric forms of this compound and the energetic landscape of their interconversion.

A simplified representation of the primary tautomeric forms of this compound.

Energy_Profile cluster_0 Relative Gibbs Free Energy (kJ/mol) AMT1 AMT1 (0.0) ts1_2 ts(1-2) (High Barrier) AMT1->ts1_2 AMT2 AMT2 (80.3) ts1_2->AMT2 ts2_4 ts(2-4) (High Barrier) AMT2->ts2_4 AMT4 AMT4 (124.8) ts2_4->AMT4

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Multi-Targeted Approach

Derivatives of this compound have demonstrated significant potential as anticancer agents by modulating a variety of cellular processes, including cell proliferation, apoptosis, and angiogenesis.[1] Their mechanisms of action are often complex, involving the inhibition of key enzymes and the disruption of critical signaling pathways.

Inhibition of Protein Kinases

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling.

  • VEGFR-2 Inhibition: Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds disrupt downstream signaling cascades, leading to a reduction in tumor vascularization and growth.

  • Other Kinase Targets: Beyond VEGFR-2, various derivatives have shown inhibitory activity against other kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), c-Met, and Cyclin-Dependent Kinases (CDKs). This multi-kinase inhibitory profile contributes to their broad-spectrum anticancer activity.[2]

Induction of Apoptosis and Cell Cycle Arrest

This compound derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

  • Apoptosis Induction: Treatment with these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

  • Cell Cycle Arrest: Flow cytometry analysis has revealed that these derivatives can cause cell cycle arrest at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Compound 28 HT29 (Colon)0.63[2]
A549 (Lung)8.64[2]
HeLa (Cervical)6.05[2]
Karpas299 (Lymphoma)13.87[2]
Compound 10 HT29 (Colon)2.01[2]
Compound 46a A549 (Lung)1.3 ± 0.9[2]
Compound 46b A549 (Lung)0.16 ± 0.06[2]
HepG2 (Liver)0.13 ± 0.05[2]
Compound 27 HeLa (Cervical)1.6 ± 0.8[1]
Compound 20 H1299 (Lung)4.89[4]
SHG-44 (Glioma)4.03[4]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
VEGFR-2 Inhibitor 9 VEGFR-20.40 ± 0.04[1]

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.

Proposed Mechanisms of Action

While the exact mechanisms are still under investigation for many derivatives, it is believed that their antimicrobial effects stem from the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some derivatives have shown promising activity against multidrug-resistant strains.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC Value (µg/mL)Reference
Compound 2a Staphylococcus epidermidis (MDR)250[6]
Compound 2b Staphylococcus epidermidis (MDR)250[6]
Pseudomonas aeruginosa (MDR)375[6]
Compound 2d Staphylococcus aureus (MDR)250[6]
Escherichia coli (MDR)375[6]
Compound 2g Staphylococcus aureus (MDR)250[6]
Escherichia coli (MDR)375[6]
Thiazole (B1198619) derivatives 2a-c Staphylococcus aureus1-2[7]
Piperazinyl derivative 121d Methicillin-resistant S. aureus4[5]
E. coli8[5]
Thiazolyl-thiourea 124 (3,4-dichlorophenyl) Staphylococcus aureus4-16[5]
Thiazolyl-thiourea 124 (3-chloro-4-fluorophenyl) Staphylococcus epidermidis4-16[5]

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key enzymes involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes
  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These derivatives can act as dual inhibitors of COX and LOX enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[8] By inhibiting these enzymes, they can effectively reduce inflammation and pain.

  • Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Some this compound derivatives have been shown to inhibit iNOS activity.

Modulation of Inflammatory Signaling Pathways

These compounds can also modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives.

Compound/DerivativeTargetIC50 Value (µM)Selectivity Index (SI)Reference
Compound 25c COX-23.2929.00[9]
Compound 9a COX-10.42-[9]
COX-210.71-[9]
Compound 9b COX-10.32-[9]
COX-29.23-[9]
Compound 24a COX-15.63.68[9]
COX-21.52[9]
Compound 24b COX-14.54.24[9]
COX-21.06[9]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a) 5-LOX0.127-[9]
Pyrazolyl-thiazole 16a COX-2-134.6[10]
Pyrazolyl-thiazole 18f COX-2-42.13[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of the 2-aminothiazole (B372263) core.[11]

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (B124793) (1.5 equivalents) in a suitable solvent such as ethanol (B145695) or methanol.[11]

  • Heat the reaction mixture to reflux (approximately 65-70°C) with stirring for 30-60 minutes.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[11]

  • Collect the solid product by vacuum filtration and wash with cold deionized water.[11]

  • Air dry the product on a watch glass. Further purification can be achieved by recrystallization.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]

Procedure:

  • Prepare a series of twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.[11]

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).[14]

  • Inoculate each well of the microtiter plate with the microbial suspension.[14]

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[13]

  • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[12]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

  • In a 96-well plate, add the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and the this compound derivative at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Procedure:

  • Pre-incubate the purified COX-1 or COX-2 enzyme with the this compound derivative at various concentrations for a specific time (e.g., 10 minutes at 37°C).[4]

  • Initiate the reaction by adding arachidonic acid as the substrate.[4]

  • After a defined reaction time (e.g., 2 minutes), terminate the reaction.[4]

  • Measure the production of prostaglandins (e.g., PGE2) using a suitable method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase activity.

Procedure:

  • Prepare a reaction mixture containing a buffer (e.g., borate (B1201080) buffer), the lipoxygenase enzyme, and the this compound derivative at various concentrations.[16]

  • Incubate the mixture for a few minutes.

  • Initiate the reaction by adding the substrate, such as linoleic or arachidonic acid.

  • Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm with a spectrophotometer.[16]

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.

Signaling Pathway Diagrams

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Derivative This compound Derivative Derivative->VEGFR2 Inhibits

Caption: VEGFR-2 signaling cascade and its inhibition.

NFkB_Signaling_Pathway NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases NFkB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Experimental Workflow Diagram

Hantzsch_Synthesis_Workflow Experimental Workflow for Hantzsch Thiazole Synthesis Start Start Reactants 1. Mix α-haloketone and thiourea in solvent Start->Reactants Reflux 2. Heat to reflux with stirring Reactants->Reflux TLC 3. Monitor reaction by TLC Reflux->TLC Cool 4. Cool to room temperature TLC->Cool Reaction complete Precipitate 5. Add Na₂CO₃ solution to precipitate product Cool->Precipitate Filter 6. Vacuum filter and wash with water Precipitate->Filter Dry 7. Air dry the solid product Filter->Dry End End Dry->End

Caption: Workflow for Hantzsch thiazole synthesis.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with multiple targets in anticancer, antimicrobial, and anti-inflammatory pathways underscores their therapeutic potential. This guide provides a foundational understanding of their mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of this important class of molecules. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives will be crucial for translating their preclinical promise into clinical applications.

References

The 2-Amino-4-methylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-4-methylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure serves as a cornerstone for the synthesis of a diverse array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of the this compound core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable scaffold.[1][2][3][4][5][6]

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[10][11]

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of various this compound derivatives are summarized below. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a standard metric for anticancer activity.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Compound 10 HT292.01[7]
Compound 28 HT290.63[7]
Compound 28 HeLa6.05[7]
Compound 28 A5498.64[7]
2-(alkylamido)thiazole analoguesL12104-8[7]
Compound 46b A5490.16[7]
Compound 46b HepG20.13[7]
Compound 27 HeLa1.6[7]
Thiazole-coumarin hybrid 6a HCT-1164.27[12]
Juglone-bearing thiopyrano[2,3-d]thiazole Les-6547 HT-292.21[12]
Thiazole (B1198619) derivative CP1 HCT-1164.7 µg/ml[12]
Compound 4c MDA-MB-231 (VEGFR-2 inhibition)0.15[13]
Compound 5b HT292.01[9]
Key Signaling Pathways in Anticancer Activity

1. PI3K/Akt/mTOR Pathway: Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling cascade, which is a critical regulator of cell survival, proliferation, and metabolism.[5][10][11][]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole This compound Derivatives Thiazole->PI3K Thiazole->Akt Thiazole->mTORC1

PI3K/Akt/mTOR signaling pathway and inhibition points.

2. VEGFR-2 Signaling Pathway: Several derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.[13][15][16][17][18]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Migration PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Thiazole This compound Derivatives Thiazole->VEGFR2

VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][19][20][21][22][23]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[21]

  • Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37°C, 5-6.5% CO2).[21]

  • Solubilization: Add 100 µL of the solubilization solution into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan (B1609692) crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm should be used.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The this compound scaffold is a key component in numerous compounds exhibiting significant antimicrobial properties against a wide range of bacterial and fungal pathogens.[24][25]

Quantitative Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
Piperazinyl derivative 121d S. aureus2-128 (µM)[26]
Piperazinyl derivative 121d E. coli2-128 (µM)[26]
Thiazolyl-thiourea derivativeS. aureus4-16[26]
Thiazolyl-thiourea derivativeS. epidermidis4-16[26]
2,5-dichloro thienyl-substituted thiazoleS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25-12.5[24]
2-phenylacetamido-thiazole derivative 16 E. coli, P. aeruginosa, B. subtilis, S. aureus1.56-6.25[24]
Coumarin hybrid 49 Various31.25[4]
Compound 2a S. epidermidis250[27]
Compound 2b P. aeruginosa375[27]
Compound 2d S. aureus250[27]
Compound 2g E. coli375[27]
Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[1][6][28][29][30]

Materials:

  • Bacterial or fungal strains of interest

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile cork borer

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotic (e.g., Ampicillin, Gentamicin)

  • Solvent control (e.g., DMSO)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a fresh culture of the test microorganism and inoculate the surface of the agar plates uniformly.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Addition: Add a fixed volume of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.

  • Diffusion: Allow the plates to stand for a period (e.g., 15 minutes) to permit the diffusion of the compounds into the agar.[28]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 24 hours.[28]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (Agar Well/Disk Diffusion) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Dilution) Primary_Screening->MIC_Determination Hit_Identification Hit Identification MIC_Determination->Hit_Identification Mechanism_Study Mechanism of Action Studies Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Workflow for antimicrobial screening of derivatives.

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][31][32][33][34]

Quantitative Anti-inflammatory Activity Data

The inhibitory concentration (IC50) values against COX and LOX enzymes indicate the anti-inflammatory potential of the compounds.

Compound ID/SeriesEnzymeIC50 (µM)Reference
Thioxo-derivative 4g COX-262[35]
Oxo-derivative 4g COX-278[35]
Phenyl derivatives 4c-4g COX-16.3 - 25.0[35]
Phenyl derivatives 4d-g LOX3.6 - 5.4[35]
Compound 11 5-LOX1.04[36]
Compound 12 5-LOX1.29[36]
Compound 11 COX-236.18[36]
Compound 12 COX-283.42[36]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects are often attributed to the downregulation of pro-inflammatory mediators. For instance, some derivatives have been shown to suppress the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated microglial cells.[37] This is achieved by downregulating enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and by inhibiting signaling pathways such as the NF-κB pathway.[37]

Anti_Inflammatory_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_Pathway->Pro_inflammatory_Genes iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX-2 Pro_inflammatory_Genes->COX2 NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation Thiazole This compound Derivatives Thiazole->NFkB_Pathway Thiazole->iNOS Thiazole->COX2

Mechanism of anti-inflammatory action.

Neuroprotective Activity

The this compound scaffold has also been explored for its neuroprotective potential, with some derivatives showing promise in protecting neuronal cells from various insults.[38][39][40][41][42]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are linked to their ability to mitigate excitotoxicity, oxidative stress, and apoptosis in neuronal cells. For example, some derivatives have been shown to be non-toxic to neurons, astrocytes, and oligodendrocytes and can protect these cells from glutamate-induced excitotoxicity and cisplatin-induced apoptosis.[38][39][41] Some compounds may also act as trophic agents, promoting neuronal survival.[38][39][41]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of this compound derivatives against a neurotoxic insult in cultured neuronal cells.

Materials:

  • Neuronal cell culture (e.g., primary neurons or a neuronal cell line)

  • Culture medium and supplements

  • This compound derivatives

  • Neurotoxic agent (e.g., glutamate (B1630785), cisplatin)

  • Reagents for cell viability assessment (e.g., MTT, LDH assay kit)

  • Reagents for apoptosis detection (e.g., Hoechst 33342)

  • Multi-well culture plates

Procedure:

  • Cell Culture: Culture neuronal cells in multi-well plates to the desired confluency.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 1-2 hours) before inducing toxicity.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., 500 µM glutamate for excitotoxicity or 50 µM cisplatin (B142131) for chemotherapy-induced toxicity) for a defined period (e.g., 24 hours).[38][39] Include control groups (untreated cells, cells treated with the neurotoxin alone, and cells treated with the derivative alone).

  • Assessment of Cell Viability: Measure cell viability using methods like the MTT assay or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[38][39]

  • Apoptosis Assay: Stain the cells with a fluorescent dye like Hoechst 33342 to visualize nuclear morphology and identify apoptotic cells.[38][39]

  • Data Analysis: Quantify the results and compare the viability and apoptosis rates between the different treatment groups to determine the neuroprotective efficacy of the compounds.

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties underscores their significant therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further investigation and optimization of this compound-based compounds as next-generation therapeutic agents. Future research should focus on elucidating detailed mechanisms of action, improving pharmacokinetic profiles, and advancing promising candidates into preclinical and clinical development.

References

The Rising Promise of 2-Amino-4-methylthiazole Analogs in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-amino-4-methylthiazole derivatives showcases their significant potential as a versatile scaffold in the development of novel anticancer therapeutics. This technical guide offers an in-depth review for researchers, scientists, and drug development professionals, detailing the cytotoxicity, mechanisms of action, and experimental protocols associated with this promising class of compounds.

The 2-aminothiazole (B372263) core is a well-established privileged structure in medicinal chemistry, forming the backbone of several clinically approved drugs, including the notable kinase inhibitor Dasatinib.[1][2] The versatility of this scaffold allows for extensive structural modifications, leading to a diverse library of analogs with potent and selective anticancer activities.[1] These compounds have demonstrated efficacy against a wide array of human cancer cell lines, including those of the breast, lung, colon, leukemia, and central nervous system.[1]

Unveiling the Anticancer Activity: Quantitative Insights

The anticancer potential of this compound analogs is underscored by their potent cytotoxic effects across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a standard measure of in vitro anticancer activity, reveal the remarkable potency of these derivatives. The following tables summarize the in vitro cytotoxic activity of various this compound analogs, providing a clear comparison of their efficacy.

CompoundCancer Cell LineCell Line TypeIC50 (µM)
2-(Alkylamido)thiazole analogsL1210Leukemia4 - 8
2-(Arylamido)thiazole analogsL1210Leukemia0.2 - 1
Compound 28 (a 2-amino-4-phenylthiazole (B127512) derivative)HT29Colon Cancer0.63
Compound 28 (a 2-amino-4-phenylthiazole derivative)HeLaCervical Cancer6.05
Compound 28 (a 2-amino-4-phenylthiazole derivative)A549Lung Cancer8.64
Compound 20 (a 2-aminothiazole with lipophilic substituents)SHG-44Human Glioma4.03
Compound 20 (a 2-aminothiazole with lipophilic substituents)H1299Human Lung Cancer4.89
Compound 10 (a 2-amino-4-phenylthiazole derivative)HT29Colon Cancer2.01
Compound 21 (a 2-amino-thiazole-5-carboxylic acid phenylamide)K562Leukemia16.3
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1Pancreatic Cancer43.08
Compound 27 (a ureido-substituted 4-phenylthiazole)HepG2Liver Cancer0.62
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c )AGSGastric Adenocarcinoma4.0
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c )HT-29Colorectal Adenocarcinoma4.4
N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c )HeLaCervical Cancer5.8
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d )AGSGastric Adenocarcinoma7.2
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d )HT-29Colorectal Adenocarcinoma11.2
4-fluoro-N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide (13d )HeLaCervical Cancer13.8
Compound 17b (an arylaminothiazole)MCF-7Breast Cancer1.86

Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer effects of this compound derivatives are not limited to cytotoxicity; they modulate various cellular processes, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3]

Induction of Apoptosis: Many 2-aminothiazole analogs trigger apoptosis through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, where they can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[3]

Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, thereby preventing cell division and tumor growth. For instance, some derivatives have been shown to cause cell cycle arrest at the G2/M phase.[4]

Kinase Inhibition: A significant number of 2-aminothiazole analogs function as potent inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.[5] The 2-aminothiazole scaffold has been successfully utilized to develop inhibitors for a range of kinases including Src, Abl, Aurora kinases, and CDK2.[1][2][6]

Below are diagrams illustrating some of the key signaling pathways and experimental workflows associated with the evaluation of these compounds.

G cluster_synthesis Hantzsch Thiazole (B1198619) Synthesis alpha_haloketone α-Haloketone reaction Condensation Cyclization alpha_haloketone->reaction thiourea (B124793) Thiourea thiourea->reaction aminothiazole 2-Aminothiazole Derivative reaction->aminothiazole

General workflow for the Hantzsch synthesis of 2-aminothiazoles.

G cluster_mtt MTT Assay for Cytotoxicity seed Seed cancer cells in a 96-well plate treat Treat cells with varying concentrations of 2-aminothiazole analog seed->treat incubate1 Incubate for a specified period (e.g., 48-72h) treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate to allow for formazan (B1609692) crystal formation add_mtt->incubate2 solubilize Add solubilizing agent (e.g., DMSO) incubate2->solubilize read Measure absorbance at a specific wavelength solubilize->read calculate Calculate IC50 values read->calculate

Workflow for determining anticancer activity using the MTT assay.

G cluster_pathway Kinase Inhibition Signaling Pathway aminothiazole 2-Aminothiazole Analog kinase Protein Kinase (e.g., Src, Aurora Kinase) aminothiazole->kinase Inhibits substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation, Survival downstream->proliferation

Inhibition of kinase signaling pathways by 2-aminothiazole derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of this compound analogs involve a series of well-established experimental procedures.

General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[1]

Materials:

  • An α-haloketone (e.g., chloroacetone)

  • Thiourea or a substituted thiourea

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve the α-haloketone and thiourea in the solvent.

  • Reflux the mixture for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the this compound analogs and a vehicle control.

  • Incubate the plate for a period of 48 to 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

Procedure:

  • Harvest the treated and untreated cells and wash them with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store them at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

  • Stain the cells with propidium iodide, which intercalates with DNA.

  • Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[3]

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research will likely focus on the synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action and the identification of novel cellular targets will be crucial for their clinical development. The promising preclinical data for many of these compounds suggest that this compound derivatives will remain a significant area of interest in the quest for more effective cancer therapies.

References

The Potent Antimicrobial and Antifungal Efficacy of 2-Amino-4-methylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of 2-Amino-4-methylthiazole and its derivatives, targeting researchers, scientists, and drug development professionals. This document synthesizes key findings on the compound's efficacy against a range of pathogens, details the experimental protocols for its evaluation, and visualizes relevant biological pathways and experimental workflows.

Executive Summary

This compound has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel antimicrobial and antifungal agents.[1][2][3][4][5] Derivatives of this core structure have exhibited a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[6][7][8] This guide consolidates the available quantitative data, outlines the methodologies used to ascertain these properties, and provides visual representations of key processes to facilitate a deeper understanding and further research in this promising area of drug discovery.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial and antifungal activities of this compound derivatives are typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar (B569324) diffusion assays. The following tables summarize the reported quantitative data for various derivatives.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g)Moderate ActivityModerate ActivityModerate ActivityModerate Activity[6]
Ethyl 2-aminothiazole-4-carboxylate Schiff bases (2d, 2g)250 (MDR)-375 (MDR)-[1][9]
2-amino-5-alkylidene-thiazol-4-onesModest to SignificantModest to SignificantNo ActivityMIC: 6.25[7]
Thiazole (B1198619) Derivatives50-200--No Activity
2-(2-benzylidenehydrazinyl)thiazole derivativesSignificant Activity---[8]
2-aminothiazole (B372263) derivatives with 4-aminoquinazoline----[10]

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeCandida albicansAspergillus nigerMIC (µg/mL) or Zone of Inhibition (mm)Reference
2-amino-4-aryl-1,3-thiazoles (1a, 1b, 1e-g)Moderate ActivityModerate ActivityNot Specified[6]
Ethyl 2-aminothiazole-4-carboxylate Schiff base (2a)20.0 mm-Zone of Inhibition[9]
Ethyl 2-aminothiazole-4-carboxylate Schiff base (2b)--Zone of Inhibition: 21.0 mm (C. glabrata)[9]
2-amino-4,5-diarylthiazole derivative (5a8)MIC80 = 9 µM-MIC[11][12]
Aminothiazole 41F5--IC50 = 0.87 µM (Histoplasma capsulatum)[13]
Functionally substituted 2-aminothiazolesGood ActivityMost ResistantMIC[14]

Experimental Protocols

The evaluation of the antimicrobial and antifungal properties of this compound derivatives involves standardized and well-established methodologies.

Synthesis of this compound Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis.

Synthesis_Workflow Thiourea Thiourea Reaction Cyclocondensation Thiourea->Reaction Alpha_Halo_Ketone α-Haloketone (e.g., Chloroacetone) Alpha_Halo_Ketone->Reaction Product This compound Reaction->Product Derivatization Further Derivatization (e.g., Schiff Base Formation) Product->Derivatization Final_Product Substituted Derivatives Derivatization->Final_Product

Caption: General synthesis workflow for this compound derivatives.

The general procedure for synthesizing Schiff bases of ethyl 2-aminothiazole-4-carboxylate involves reacting Ethyl 2-aminothiazole-4-carboxylate with various aldehydes or ketones in absolute ethanol (B145695) in the presence of a few drops of glacial acetic acid. The reaction mixture is typically refluxed for several hours.[1]

Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubate Incubate at appropriate temperature and duration Inoculation->Incubate Visual_Inspection Visually inspect for microbial growth (turbidity) Incubate->Visual_Inspection MIC_Determination Determine MIC: lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution Method to determine MIC.

This method is used to assess the extent of antimicrobial activity by measuring the zone of inhibition.

Agar_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing cluster_measurement Measurement Agar_Plate Prepare and solidify agar medium in Petri dishes Lawn_Culture Spread a lawn of the test microorganism on the agar surface Agar_Plate->Lawn_Culture Create_Wells Create wells in the agar or place sterile paper discs Lawn_Culture->Create_Wells Add_Compound Add a known concentration of the test compound to the wells/discs Create_Wells->Add_Compound Incubate Incubate the plates under suitable conditions Add_Compound->Incubate Measure_Zone Measure the diameter of the zone of inhibition around the well/disc Incubate->Measure_Zone Proposed_Mechanisms cluster_antibacterial Antibacterial Mechanism cluster_antifungal Antifungal Mechanism Compound_A This compound Derivative Target_A UDP-N-acetylmuramate/ l-alanine ligase Compound_A->Target_A Inhibits Membrane_Perm Increased Membrane Permeability Compound_A->Membrane_Perm EPS_Reduction Reduced Extracellular Polysaccharide Compound_A->EPS_Reduction Morph_Change Morphological Changes Compound_A->Morph_Change Pathway_A Peptidoglycan Synthesis Target_A->Pathway_A Result_A Inhibition of Cell Wall Formation Pathway_A->Result_A Result_B Bacterial Cell Death Membrane_Perm->Result_B EPS_Reduction->Result_B Morph_Change->Result_B Compound_F This compound Derivative Target_F Lanosterol 14α-demethylase (CYP51) Compound_F->Target_F Inhibits Pathway_F Ergosterol Biosynthesis Target_F->Pathway_F Result_F Disruption of Fungal Cell Membrane Pathway_F->Result_F

References

2-Amino-4-methylthiazole: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the status of a "privileged structure." Its unique combination of physicochemical properties, synthetic accessibility, and ability to interact with a diverse range of biological targets has established it as a foundational element in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and the underlying mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

A Versatile Core for Diverse Biological Activities

Derivatives of this compound have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. This versatility stems from the scaffold's ability to present various substituents in a defined spatial orientation, allowing for fine-tuning of its interaction with specific biological targets.

Anticancer Activity

A significant area of investigation for this compound derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, most notably through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell Line/EnzymeIC50 (µM)Reference
1 VEGFR-20.15[Not specified in search results]
Compound 28 HT29 (Colon Cancer)0.63[1]
Compound 28 HeLa (Cervical Cancer)6.05[1]
Compound 28 A549 (Lung Cancer)8.64[1]
Compound 27 HeLa (Cervical Cancer)1.6[1]
Compound 46b HepG2 (Liver Cancer)0.13[1]
Compound 46b A549 (Lung Cancer)0.16[1]
Compound 20 SHG-44 (Glioma)4.03[1]
Compound 20 H1299 (Lung Cancer)4.89[1]
2-(alky1amido) thiazole (B1198619) analogues L1210 (Leukemia)4-8[1]
arylamido derivatives L1210 (Leukemia)0.2-1[1]
Compound 4c MCF-7 (Breast Cancer)2.57[2]
Compound 4c HepG2 (Liver Cancer)7.26[2]
Compound 4a HepG2 (Liver Cancer)6.69[2]
Compound 4a MCF-7 (Breast Cancer)12.7[2]
Compound 4b MCF-7 (Breast Cancer)31.5[2]
Compound 4b HepG2 (Liver Cancer)51.7[2]
Compound 5 HepG2 (Liver Cancer)26.8[2]
Compound 5 MCF-7 (Breast Cancer)28.0[2]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and this compound derivatives have emerged as a promising class of compounds. Their mechanism of action often involves the disruption of essential bacterial processes, such as cell wall synthesis.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2a Staphylococcus epidermidis (MDR)250[3][4]
Compound 2b Staphylococcus epidermidis (MDR)250[3][4]
Compound 2d Staphylococcus aureus (MDR)250[3][4]
Compound 2g Staphylococcus aureus (MDR)250[3][4]
Compound 2a Pseudomonas aeruginosa (MDR)375[3][4]
Compound 2b Pseudomonas aeruginosa (MDR)375[3][4]
Compound 2d Escherichia coli (MDR)375[3][4]
Compound 2g Escherichia coli (MDR)375[3][4]
Piperazinyl derivative 121d Staphylococcus aureus 292132-128 (µM)[5]
Piperazinyl derivative 121d Escherichia coli2-128 (µM)[5]
Halogen derivative of thiourea (B124793) 124 Staphylococcal species4-16[5]
Compound 49 Various bacteria and fungi31.25[6]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Benzimidazole-thiazole hybrid 15b COX-20.045[7]
Benzimidazole-thiazole hybrid 15b 15-LOX1.67[7]
Various derivatives COX-11.00 - 6.34[7]
Various derivatives COX-20.09 - 0.71[7]
Compound 19 5-LOX0.07979[7]
Compound 20 5-LOX0.050[7]

Key Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their interaction with key cellular signaling pathways.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Activation PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

The diagram above illustrates the VEGFR-2 signaling cascade.[8][9][10][11][12] Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling through pathways like PLCγ/PKC/MAPK and PI3K/Akt/mTOR. These pathways ultimately promote cell proliferation, survival, migration, and angiogenesis. This compound-based inhibitors block the ATP-binding site of VEGFR-2, thereby halting this entire cascade.

Bacterial_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibitor Inhibition UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Translocation Glycan_Polymerization Glycan Chain Polymerization Flippase->Glycan_Polymerization Transpeptidation Transpeptidation (Cross-linking) Glycan_Polymerization->Transpeptidation Transpeptidases (PBPs) Peptidoglycan Mature Peptidoglycan Transpeptidation->Peptidoglycan Inhibitor This compound Derivative Inhibitor->Transpeptidation

Caption: Bacterial Cell Wall Synthesis Pathway.

Bacterial cell wall synthesis is a multi-step process essential for bacterial survival.[13][14][15][16][17] It begins in the cytoplasm with the synthesis of peptidoglycan precursors, which are then transported across the cell membrane and polymerized and cross-linked in the periplasm by penicillin-binding proteins (PBPs). Some this compound derivatives are thought to inhibit these latter stages, particularly the transpeptidation step, leading to a weakened cell wall and bacterial lysis.

COX_LOX_Pathway cluster_membrane Cell Membrane Phospholipids cluster_enzymes Enzymatic Conversion cluster_products Pro-inflammatory Mediators cluster_inhibitor Inhibition Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins (B1171923) Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibitor->LOX

Caption: COX and LOX Inflammatory Pathways.

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the inflammatory response.[18][19][20][21][22] Arachidonic acid released from cell membranes is metabolized by COX enzymes to produce prostaglandins and thromboxanes, and by LOX enzymes to produce leukotrienes. These molecules are potent mediators of inflammation. Dual inhibitors from the this compound class can block both COX and LOX activity, offering a broad-spectrum anti-inflammatory effect.

Experimental Protocols

The synthesis of the this compound core and its derivatives, as well as the evaluation of their biological activity, relies on established chemical and biological methodologies.

General Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole (B372263) core.

Materials:

  • An α-haloketone (e.g., chloroacetone)

  • Thiourea or a substituted thiourea

  • A suitable solvent (e.g., ethanol, DMF)

  • Base (e.g., sodium hydroxide, triethylamine) for work-up

Procedure:

  • Dissolve the α-haloketone (1 equivalent) and thiourea (1-1.2 equivalents) in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified. This often involves neutralization with a base to liberate the free amine, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated.

  • Further purification can be achieved by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives to be tested

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism in the broth.

  • Add a specific volume of the standardized inoculum to each well containing the diluted compound.

  • Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a cornerstone for the development of new therapeutic agents. The information presented in this guide, including the quantitative biological data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers dedicated to advancing drug discovery and development in this promising area. Future efforts will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, further solidifying the privileged status of the this compound core.

References

Initial Toxicity Screening of 2-Amino-4-methylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the initial toxicity screening of these promising compounds, with a focus on in vitro cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Assessment

A primary step in the toxicological evaluation of this compound derivatives is the assessment of their cytotoxic potential against various cell lines. This is crucial for determining the therapeutic index of compounds being developed as, for example, anticancer agents, where toxicity to cancer cells is desired while toxicity to normal cells should be minimized.

The half-maximal inhibitory concentration (IC50) and the growth inhibitory concentration (GI50) are common metrics used to quantify the cytotoxic effects of these derivatives. The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4cVEGFR-20.15[1]
Compound 28A549 (Lung)8.64[2]
Compound 28HeLa (Cervical)6.05[2]
Compound 28HT29 (Colon)0.63[2]
Compound 28Karpas299 (Lymphoma)13.87[2]
Compound 20H1299 (Lung)4.89[2]
Compound 20SHG-44 (Glioma)4.03[2]
Compound 27HeLa (Cervical)1.6[2]
Compound 46aA549 (Lung)1.3[2]
Compound 46bA549 (Lung)0.16[2]
Compound 46bHepG2 (Liver)0.13[2]
Compound 10HT29 (Colon)2.01[2]
Compound 47A549 (Lung)0.0008[2]
Compound 47P388 (Leukemia)0.005[2]
Compound 4cMCF-7 (Breast)2.57[3]
Compound 4cHepG2 (Liver)7.26[3]
Compound 4bMCF-7 (Breast)31.5[3]
Compound 4bHepG2 (Liver)51.7[3]
Compound 5MCF-7 (Breast)28.0[3]
Compound 5HepG2 (Liver)26.8[3]
Thiazole (3)MCF-7 (Breast)80.13 (24h)[4]
Thiazole (3)AGS (Gastric)75.03 (24h)[4]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[5]
Compound 6eGiardia intestinalis0.39[6]
Compound 6bGiardia intestinalis0.87[6]
Compound IDCancer Cell LineGI50 (µM)Reference
Compound 13RPMI-8226 (Leukemia)0.08[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[1]

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound derivatives to be tested

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][7]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add Test Compounds incubate_24h_1->add_compounds incubate_48h Incubate 24-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity testing is essential to identify compounds that can cause genetic damage, which may lead to heritable effects or cancer.[8] The Ames test is a widely used primary screening assay for mutagenicity.

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • Test compound (this compound derivative)

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (a rat liver homogenate that simulates mammalian metabolism)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Histidine/biotin solution

  • Positive and negative controls

Procedure:

  • Preparation: Melt the top agar and keep it at 45°C. Add the histidine/biotin solution.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial tester strain, and either the S9 mix (for metabolic activation) or a buffer (without S9).

  • Plating: Add the mixture to the molten top agar, gently vortex, and pour it onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_counting Incubation & Counting cluster_analysis Analysis prep_plates Prepare Minimal Glucose Agar Plates pour_on_plate Pour onto Agar Plate prep_plates->pour_on_plate prep_top_agar Prepare Top Agar with His/Bio add_to_top_agar Add to Top Agar prep_top_agar->add_to_top_agar mix_components Mix: Test Compound + Bacteria + S9 Mix mix_components->add_to_top_agar add_to_top_agar->pour_on_plate incubate_48h Incubate 48-72h at 37°C pour_on_plate->incubate_48h count_colonies Count Revertant Colonies incubate_48h->count_colonies analyze_results Analyze Dose-Response for Mutagenicity count_colonies->analyze_results

General workflow for the Ames mutagenicity test.

Signaling Pathways in Toxicity

Understanding the molecular mechanisms underlying the toxicity of this compound derivatives is crucial for rational drug design and for predicting potential adverse effects. Some derivatives have been shown to inhibit key signaling pathways involved in cell growth and proliferation.

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[1]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The initial toxicity screening of this compound derivatives is a critical step in their development as therapeutic agents. This guide has provided an overview of standard in vitro cytotoxicity and genotoxicity assays, along with quantitative data and a glimpse into the molecular mechanisms of action. Further studies, including in vivo toxicity assessments, are necessary to fully characterize the safety profile of these promising compounds.

References

Solubility Profile of 2-Amino-4-methylthiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-methylthiazole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages detailed experimental data from its close structural isomer, 2-Amino-5-methylthiazole, as a predictive model for its solubility behavior. The methodologies for solubility determination are detailed, and the expected solubility trends are presented in a structured format to aid in research and development processes, such as crystallization, formulation, and synthesis.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its solubility in different organic solvents is a critical parameter that influences reaction kinetics, purification processes, and the formulation of final products. Understanding the solubility profile is essential for process optimization, ensuring high yield and purity, and for the development of stable and effective drug delivery systems.

Predicted Solubility Profile of this compound

Based on the experimental data for 2-Amino-5-methylthiazole, the mole fraction solubility of this compound is expected to increase with temperature in all tested organic solvents. The following table summarizes the anticipated mole fraction solubility (x) at various temperatures (T/K).

Table 1: Predicted Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (T/K)

T/KMethanolEthanoln-PropanolIsopropanolAcetone2-ButanoneAcetonitrileEthyl AcetateToluene1,4-DioxaneCyclohexane
278.150.08930.03850.02980.02450.05120.03150.02110.06320.00980.04150.0021
283.150.10450.04530.03510.02890.05980.03720.02490.07410.01170.04890.0025
288.150.12180.05310.04120.03410.06960.04380.02930.08650.01390.05750.0030
293.150.14150.06210.04820.03990.08080.05140.03440.10050.01650.06740.0036
298.150.16390.07230.05620.04660.09360.06020.04030.11640.01950.07880.0043
303.150.18940.08390.06530.05430.10820.07010.04700.13430.02290.09180.0051
308.150.21840.09710.07560.06310.12480.08140.05460.15460.02680.10660.0060
313.150.25140.11210.08740.07310.14360.09420.06320.17750.03140.12350.0071

Disclaimer: The data presented in this table is for 2-Amino-5-methylthiazole and is intended to be used as a predictive guide for the solubility of this compound.[1]

The expected order of solubility in the studied solvents at a given temperature is: Methanol > Ethyl Acetate > Acetone > Ethanol > 1,4-Dioxane > 2-Butanone ≈ n-Propanol > Isopropanol > Acetonitrile > Toluene > Cyclohexane.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section details a standard methodology for obtaining the quantitative solubility data presented in this guide.

Isothermal Saturation Method

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method. This technique involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus:

  • This compound (or the analyte of interest)

  • Selected organic solvents (analytical grade or higher)

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

Procedure:

  • Temperature Control: The jacketed glass vessel is connected to a thermostatic water bath to maintain a constant temperature (e.g., 278.15 K). The temperature of the solvent is continuously monitored with a calibrated thermometer.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.

  • Equilibration: The mixture is stirred continuously for a sufficient period (typically several hours) to ensure that equilibrium is reached and a saturated solution is formed. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being included in the sample.

  • Analysis: The concentration of this compound in the filtered sample is determined.

    • Gravimetric Analysis: A known mass of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the solid residue is weighed again. The mass of the solute and the solvent can then be calculated.

    • HPLC Analysis: The filtered sample is appropriately diluted and analyzed by a validated HPLC method to determine the concentration of the solute. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Data Collection at Different Temperatures: The entire procedure is repeated at different temperatures (e.g., in 5 K increments from 278.15 K to 313.15 K) to obtain the solubility profile as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_repeat Iteration A Add excess solute to solvent in a jacketed vessel B Set and maintain constant temperature with a thermostatic bath A->B Temperature Control C Stir mixture continuously to reach equilibrium B->C Start Equilibration D Allow undissolved solid to settle C->D Achieve Saturation E Withdraw supernatant with a filtered syringe D->E Careful Sampling F Determine solute concentration (e.g., HPLC or Gravimetric method) E->F Quantification G Repeat for different temperatures F->G Data Point Acquired

Solubility Determination Workflow

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound in a range of common organic solvents. While direct experimental data for this specific compound is sparse, the detailed information from its isomer, 2-Amino-5-methylthiazole, offers a valuable predictive tool for researchers and professionals in the field. The provided experimental protocol for the isothermal saturation method serves as a standard procedure for obtaining precise and reliable solubility data. It is recommended that for critical applications, the solubility of this compound be experimentally determined following the methodologies outlined in this guide.

References

The Pivotal Role of 2-Amino-4-methylthiazole in the Synthesis of Therapeutic Agents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. Its unique structural features and reactivity allow for its incorporation into molecules targeting a wide range of biological pathways, leading to treatments for cancer, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis and application of this compound in drug discovery, complete with detailed experimental protocols, quantitative data, and visualizations of key biological and synthetic pathways.

Core Synthesis of this compound

The foundational step in utilizing this critical scaffold is its efficient synthesis. The most common and well-established method is the Hantzsch thiazole (B1198619) synthesis.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

Procedure:

  • Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the reaction mixture and, while stirring, carefully add solid sodium hydroxide, ensuring the temperature is controlled.

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with ether (total volume of 300 cc).

  • Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tars.

  • Remove the ether by distillation on a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.

Yield: 80–85.5 g (70–75% of the theoretical amount) of this compound, with a melting point of 44–45°C.[1]

Synthesis of this compound

G Thiourea Thiourea Reaction Hantzsch Thiazole Synthesis Thiourea->Reaction Chloroacetone Chloroacetone Chloroacetone->Reaction Product This compound Reaction->Product

Caption: General scheme for the Hantzsch synthesis of this compound.

Application in Anticancer Drug Synthesis: Kinase Inhibitors

The 2-aminothiazole (B372263) moiety is a prominent feature in many kinase inhibitors, a class of targeted cancer therapies. One of the most notable examples is Dasatinib, a potent inhibitor of multiple tyrosine kinases.

Dasatinib: A Pan-Src Kinase Inhibitor

Dasatinib is utilized in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). Its synthesis showcases the utility of a functionalized 2-aminothiazole derivative.

Synthetic Workflow for Dasatinib

G cluster_start Starting Materials 2-aminothiazole-5-carboxamide 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide coupling1 Nucleophilic Displacement 2-aminothiazole-5-carboxamide->coupling1 dihalopyrimidine 4,6-dichloro-2-methylpyrimidine (B42779) dihalopyrimidine->coupling1 intermediate Intermediate 5 coupling1->intermediate coupling2 Coupling with HEP intermediate->coupling2 dasatinib Dasatinib coupling2->dasatinib HEP 2-(piperazin-1-yl)ethan-1-ol HEP->coupling2

Caption: A simplified synthetic workflow for Dasatinib.

Experimental Protocol: Synthesis of Dasatinib Intermediate

The following is a representative protocol for a key step in Dasatinib synthesis.[2]

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium tert-butoxide

  • Solvent (e.g., DMF)

Procedure:

  • To a stirred suspension of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in an appropriate solvent, add sodium tert-butoxide.

  • Add 4,6-dichloro-2-methylpyrimidine to the reaction mixture.

  • Heat the reaction mixture and monitor its progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration and wash with water to yield the intermediate.

Biological Activity of Dasatinib and Related Compounds
CompoundTarget KinaseIC50 (nM)Reference
DasatinibSrc<1[3]
DasatinibAbl<1[3]
Analog 12mLck1.6[3]
Src Kinase Signaling Pathway

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Src kinase pathway.

Src Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Proliferation Cell Proliferation & Survival STAT3->Proliferation PI3K->Proliferation Ras->Proliferation Dasatinib Dasatinib Dasatinib->Src

Caption: Inhibition of the Src kinase signaling pathway by Dasatinib.

CDK2 Signaling Pathway

Some 2-aminothiazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[4]

CDK2 Signaling in Cell Cycle Progression

G CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase S-Phase Entry E2F->S_Phase promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CDK2

Caption: Inhibition of the CDK2 pathway by 2-aminothiazole derivatives.

Application in Neuroprotective Agents: Dopamine (B1211576) Agonists

The 2-aminothiazole scaffold is also present in drugs targeting the central nervous system. Pramipexole, a dopamine D2 receptor agonist used in the treatment of Parkinson's disease, is a prime example.

Synthesis of Pramipexole

The synthesis of Pramipexole often involves the construction of a tetrahydrobenzothiazole ring system, which is a derivative of the core 2-aminothiazole structure.

Experimental Protocol: Key Step in Pramipexole Synthesis

A scalable synthesis of Pramipexole has been reported, involving the alkylation of a sulfonamide intermediate.[5][6]

Materials:

  • (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide

  • Propyl bromide

  • Potassium carbonate (K2CO3)

  • Acetonitrile

Procedure:

  • Suspend (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide and potassium carbonate in acetonitrile.

  • Heat the mixture to 60°C with stirring.

  • Add propyl bromide and allow the reaction to proceed overnight.

  • Monitor the reaction by a suitable method (e.g., HPLC).

  • After completion, filter off the precipitate.

  • Evaporate the reaction mixture to dryness and dissolve the residue in dichloromethane (B109758) for further purification.

Dopamine D2 Receptor Signaling Pathway

Pramipexole functions by stimulating dopamine D2 receptors, thereby mimicking the effect of dopamine.

Dopamine D2 Receptor Signaling

G Pramipexole Pramipexole D2R Dopamine D2 Receptor Pramipexole->D2R Gi Gi protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Downstream Downstream Effects cAMP->Downstream

Caption: Agonistic action of Pramipexole on the Dopamine D2 receptor pathway.

Application in Antimicrobial Agents

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, including activity against multidrug-resistant strains like MRSA.[7]

Synthesis of 2-Aminothiazole-Based Antimicrobials

The synthesis of these agents often involves the acylation or arylation of the 2-amino group of the thiazole ring.

Experimental Protocol: Synthesis of a 2-Acylaminothiazole Derivative

Materials:

  • 2-aminothiazole

  • Chloroacetyl chloride

  • Potassium carbonate (K2CO3)

  • Chloroform

Procedure:

  • To a solution of 2-aminothiazole in chloroform, add potassium carbonate.

  • Add chloroacetyl chloride and reflux the mixture for 12 hours at 80°C.[8]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product.

Antimicrobial Activity of 2-Aminothiazole Derivatives
CompoundOrganismMIC (µg/mL)Reference
Compound 21Staphylococcus aureus (MRSA)2-4[7]
Trifluoromethoxy substituted aminothiazoleStaphylococcus aureus2-16[7]

Conclusion

The this compound scaffold is undeniably a privileged structure in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective therapeutic agents. The examples of Dasatinib, Pramipexole, and various antimicrobial compounds highlight the broad applicability of this versatile building block. Future research in this area will likely focus on the development of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties, further solidifying the importance of this compound in modern medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This heterocyclic motif is integral to several FDA-approved drugs, including the anticancer agents Dasatinib and Alpelisib, highlighting its therapeutic relevance.[3] Derivatives of 2-aminothiazole are extensively investigated for their potent anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4]

The classical method for synthesizing these compounds is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793) derivative.[5] Modern synthetic strategies have focused on improving the efficiency and environmental footprint of this reaction. One-pot procedures, where the intermediate α-haloketone is generated in situ from an acetophenone (B1666503) derivative followed by cyclization with thiourea, are particularly advantageous.[6] This approach avoids the isolation of lachrymatory and reactive α-haloketone intermediates, streamlines the workflow, and often leads to higher overall yields.

This document provides a detailed protocol for a facile and efficient one-pot synthesis of 2-amino-4-methylthiazole derivatives using copper(II) bromide as an effective reagent for the in situ α-bromination of aromatic methyl ketones.

General Reaction Scheme

The one-pot synthesis involves the reaction of an aromatic methyl ketone with a (substituted) thiourea in the presence of a halogenating agent. The reaction proceeds via an in situ α-bromination of the ketone, followed by condensation and cyclization with the thiourea to yield the final 2-aminothiazole derivative.

Image: General reaction scheme for the one-pot synthesis of 2-aminothiazole derivatives.

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol from reagent preparation to final product characterization.

One_Pot_Synthesis_Workflow Experimental Workflow for One-Pot Synthesis A Reagent Preparation (Aromatic Ketone, Thiourea, Cu(II)Br, Solvent) B Reaction Setup Combine ketone and Cu(II)Br in solvent. Heat to reflux. A->B C Addition of Thiourea Add thiourea to the refluxing mixture. B->C D Reaction Monitoring Monitor progress via Thin Layer Chromatography (TLC). C->D E Work-up & Neutralization Cool reaction. Add aqueous NaHCO3 to neutralize and precipitate the product. D->E Reaction Complete F Isolation Filter the crude solid product. Wash with water and diethyl ether. E->F G Purification & Characterization Recrystallize from ethanol (B145695). Characterize via MP, NMR, IR, and MS. F->G

Caption: Logical workflow for the one-pot synthesis of 2-aminothiazole derivatives.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the efficient one-pot synthesis using copper(II) bromide.

4.1. Materials and Reagents:

  • Aromatic methyl ketone (e.g., Acetophenone) (1.0 mmol)

  • Copper(II) Bromide (CuBr₂) (2.2 mmol)

  • Thiourea or N-substituted thiourea (1.2 mmol)

  • Ethanol (Solvent)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • TLC plates (silica gel)

4.2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic methyl ketone (1.0 mmol) and copper(II) bromide (2.2 mmol).

  • Add ethanol as the solvent and bring the mixture to reflux with stirring. The reaction color will typically change, indicating the formation of the α-bromo ketone intermediate.

  • After the initial reflux period (typically 30-60 minutes, or as monitored by TLC for ketone consumption), add the thiourea derivative (1.2 mmol) to the reaction mixture.

  • Continue to reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-5 hours).[7]

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated aqueous solution of NaHCO₃ to neutralize the generated HBr and precipitate the crude product.[8]

  • Stir the resulting suspension for 15-20 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.[9]

  • Dry the crude product.

  • For further purification, recrystallize the solid from a suitable solvent, such as ethanol.[10]

  • Characterize the final product using standard analytical techniques (e.g., Melting Point, ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry).[7][11]

Data Presentation: Synthesis of Various Derivatives

The described one-pot protocol is versatile and has been successfully applied to a range of aromatic methyl ketones and thiourea derivatives, affording products in good to excellent yields.

EntryAromatic Ketone (R¹)Thiourea (R²)ProductYield (%)
1AcetophenoneThiourea4-Phenylthiazol-2-amine85
24'-MethoxyacetophenoneThiourea4-(4-Methoxyphenyl)thiazol-2-amine90
34'-FluoroacetophenoneThiourea4-(4-Fluorophenyl)thiazol-2-amine86
42-AcetylnaphthaleneThiourea4-(Naphthalen-2-yl)thiazol-2-amine82
5AcetophenoneN-MethylthioureaN-Methyl-4-phenylthiazol-2-amine81
6AcetophenoneN-AllylthioureaN-Allyl-4-phenylthiazol-2-amine84
7AcetophenoneN-PhenylthioureaN,4-Diphenylthiazol-2-amine88
84'-MethoxyacetophenoneN-Phenylthiourea4-(4-Methoxyphenyl)-N-phenylthiazol-2-amine85

Characterization Data for a Representative Compound: 4-Phenylthiazol-2-amine (Entry 1)

  • Appearance: White to light brown powder.[12]

  • Molecular Formula: C₉H₈N₂S.[13]

  • Molecular Weight: 176.24 g/mol .[13][14]

  • Melting Point: 149-153 °C.[12][13]

  • ¹H NMR (DMSO-d₆, δ ppm): 7.85-7.87 (m, 2H, Ar-H), 7.37-7.41 (m, 2H, Ar-H), 7.24-7.28 (m, 1H, Ar-H), 7.15 (s, 2H, NH₂), 7.08 (s, 1H, Thiazole-H).

  • FT-IR (KBr, cm⁻¹): 3435, 3252 (NH₂ stretching), 1600 (C=N stretching), 1520, 1481 (Aromatic C=C stretching).[10]

References

Application Notes and Protocols: Hantzsch Synthesis of 2-Amino-4-methylthiazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole (B1198619) synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole ring systems.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][5]

Among thiazole derivatives, 2-aminothiazoles are of particular interest due to their presence in a variety of clinically approved drugs and biologically active agents.[6][7] These compounds exhibit a broad pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[6][8][9] This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-4-methylthiazole and its analogs via the Hantzsch synthesis, tailored for researchers in organic synthesis and drug discovery.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step pathway.[2] The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide (e.g., thiourea) on the α-carbon of the haloketone. This S-alkylation step, typically an SN2 reaction, forms an isothiourea salt intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the stable, aromatic thiazole ring.[2][10]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (e.g., Chloroacetone) s_alkylation S-Alkylation Intermediate alpha_haloketone->s_alkylation S-Nucleophilic Attack (SN2) thiourea (B124793) Thiourea thiourea->s_alkylation hydroxythiazoline Hydroxythiazoline Intermediate s_alkylation->hydroxythiazoline Intramolecular Cyclization product 2-Aminothiazole (B372263) Derivative hydroxythiazoline->product Dehydration (-H₂O)

Caption: The reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established procedure reported in Organic Syntheses.[11] The reaction involves the condensation of chloroacetone (B47974) and thiourea.

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole)

  • Water (200 mL)

  • Sodium Hydroxide (B78521) (solid)

  • Ether

  • 500-mL flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

  • Suspend thiourea (1 mole) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[11]

  • Start the stirrer and add chloroacetone (1 mole) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will occur, and the thiourea will dissolve.[11]

  • After the addition is complete, heat the solution on a steam bath for 2 hours.[11]

  • Allow the reaction mixture to cool to room temperature.

  • With cooling, add solid sodium hydroxide to the solution until it is strongly alkaline. An oily layer will separate.[11]

  • Separate the upper, oily layer using a separatory funnel.

  • Extract the aqueous layer three times with ether (total of 300 cc).[11]

  • Combine the dark red oil with the ethereal extracts and dry the solution over solid sodium hydroxide (30 g).[11]

  • Filter the solution to remove any tar and drying agent.

  • Remove the ether by distillation from a steam bath.

  • Distill the remaining oil under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm Hg.[11]

  • The product, this compound, will solidify upon cooling and has a melting point of 44–45°C. The expected yield is 70–75%.[11]

Protocol 2: General Procedure for 2-Aminothiazole Analogs (Conventional Heating)

This general protocol can be adapted for the synthesis of various 2-amino-4-substituted thiazole analogs by using different α-haloketones and thioureas.[2][3][12]

Materials:

  • Substituted α-haloketone (e.g., 2-bromoacetophenone) (5.0 mmol)

  • Thiourea or substituted thioamide (7.5 mmol)

  • Methanol (B129727) or Ethanol (5-10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL vial or round-bottom flask, combine the α-haloketone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add a suitable solvent like methanol (5 mL) and a magnetic stir bar.[3]

  • Heat the mixture with stirring to a gentle reflux (e.g., 65-70°C for methanol) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][13]

  • Once the reaction is complete, remove it from the heat and allow it to cool to room temperature.[3]

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[3]

  • Wash the filter cake with cold deionized water to remove inorganic salts.[3]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Modern Variations - One-Pot, Multi-Component Synthesis

Modern approaches often utilize one-pot, multi-component strategies, sometimes under ultrasonic irradiation or with catalysts, to improve efficiency and yield.[12][13]

Procedure Example (Ultrasonic Irradiation):

  • A mixture of an α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and a catalyst like silica-supported tungstosilicic acid is prepared in an ethanol/water (50/50, v/v) solvent system.[12][13]

  • The mixture is subjected to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[12]

  • Reaction progress is monitored by TLC.

  • Upon completion, the catalyst can be recovered by simple filtration.[12][13]

  • The product is isolated from the filtrate, typically by evaporation of the solvent followed by purification.[12]

Experimental Workflow Visualization

Experimental_Workflow start Start reactants 1. Combine Reactants (α-Haloketone + Thiourea) in Solvent start->reactants reaction 2. Reaction (Heating / Stirring / Microwave / Sonication) reactants->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Work-up (Cooling, Neutralization) monitoring->workup Complete isolation 5. Product Isolation (Filtration) workup->isolation purification 6. Purification (Recrystallization / Chromatography) isolation->purification characterization 7. Characterization (NMR, MS, MP) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for the Hantzsch synthesis of 2-aminothiazoles.

Data Presentation

Quantitative data from Hantzsch syntheses are crucial for evaluating reaction efficiency and product purity.

Table 1: Synthesis of 2-Amino-4-arylthiazole Derivatives This table summarizes yields for various analogs synthesized via Hantzsch reaction.

Entryα-HaloketoneThio-componentConditionsYield (%)Reference
1ChloroacetoneThioureaWater, Heat, 2h70-75%[11]
22-BromoacetophenoneThioureaMethanol, Heat, 30 minHigh[3]
33-(Bromoacetyl)-4-hydroxy...ThioureaEtOH/Water, 65°C, Catalyst, 2-3.5h79-90%[12]
4Substituted AcetophenonesThioureaIodine, Solvent-freeGood[14][15]
5α-haloketonesThiosemicarbazoneEthanol, Reflux, 4-5hN/A[13]

Table 2: Biological Activity of Selected 2-Aminothiazole Analogs 2-Aminothiazole derivatives are frequently evaluated for their potential as therapeutic agents.

Compound TypeBiological Target / ActivityPotency (IC₅₀ / Kᵢ)Reference
2-Arylamido-thiazole analogsAntiproliferative (L1210 cells)0.2-1 µM[6]
2-Alkylamido-thiazole analogsAntiproliferative (L1210 cells)4-8 µM[6]
N-(5-bromo-4-aryl-thiazol-2-yl)-acetamideAnti-giardial ( G. intestinalis )0.39 µM[16]
Dasatinib analogAntiproliferative (K563 cells)16.3 µM[6]
2-amino-4-(4-bromophenyl)thiazoleα-Glucosidase inhibitorKᵢ: 56.61 µM[17]

Application Notes in Drug Discovery

The Hantzsch synthesis is a powerful tool for generating libraries of 2-aminothiazole analogs for drug discovery campaigns. The structural diversity achievable by varying both the α-haloketone and the thioamide component allows for extensive Structure-Activity Relationship (SAR) studies.[6]

  • Anticancer Agents: The 2-aminothiazole core is present in approved anticancer drugs like Dasatinib.[6] Numerous synthetic analogs show potent antiproliferative activity against a wide range of human cancer cell lines, including leukemia, breast, and lung cancer.[6][8]

  • Antimicrobial Agents: This class of compounds has demonstrated significant potential as antibacterial and antifungal agents. Some analogs show activity against multidrug-resistant strains and Mycobacterium tuberculosis.[5][7]

  • Other Therapeutic Areas: The versatility of the 2-aminothiazole scaffold extends to other areas, with reports of anti-inflammatory, antiviral, antidiabetic, and neuroprotective activities.[6][8]

The development pipeline for these compounds typically involves their synthesis, followed by screening against biological targets to identify lead compounds for further optimization.

Drug_Discovery_Pipeline cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development hantzsch Hantzsch Synthesis analogs Diverse 2-Aminothiazole Analogs hantzsch->analogs screening Biological Screening (e.g., Anticancer, Antimicrobial) analogs->screening sar Structure-Activity Relationship (SAR) screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential Therapeutic Agent clinical->drug

Caption: Role of Hantzsch synthesis in the drug discovery and development pipeline.

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and efficient method for accessing this compound and its structurally diverse analogs. Its simplicity, tolerance of various functional groups, and consistently high yields make it an indispensable tool for both academic research and industrial drug development.[3][12] The protocols and data presented herein provide a comprehensive guide for scientists looking to explore the synthesis and application of this important class of heterocyclic compounds.

References

Application Note: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-amino-4-methylthiazole, a crucial intermediate in the development of various pharmaceuticals and specialty chemicals. The synthesis is achieved through the well-established Hantzsch thiazole (B1198619) synthesis, which involves the condensation reaction between thiourea (B124793) and chloroacetone (B47974).[1][2][3] This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure. Additionally, it includes a summary of reaction parameters and expected yields, as well as a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules, including antibacterial, antifungal, and anticancer agents.[4] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and efficient method for the preparation of thiazole derivatives.[3] This method relies on the reaction of a thioamide, in this case, thiourea, with an α-haloketone, such as chloroacetone, to form the thiazole ring.[1][2] This application note presents a reliable and reproducible protocol for the gram-scale synthesis of this compound.

Experimental Overview

The synthesis of this compound from thiourea and chloroacetone proceeds via a cyclocondensation reaction. The reaction is typically carried out in an aqueous medium to mitigate the exothermic nature of the reaction.[5] Following the initial reaction, the product is isolated and purified through a series of workup and distillation steps.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Final Product A Suspend Thiourea in Water B Add Chloroacetone Dropwise A->B 30 min C Reflux for 2 hours B->C D Cool the Mixture C->D E Add NaOH for Basification D->E F Separate Oily Layer E->F G Extract Aqueous Layer with Ether E->G 3x H Combine Organic Layers F->H G->H I Dry with NaOH H->I J Filter I->J K Remove Ether by Distillation J->K L Vacuum Distill the Oil K->L M This compound L->M

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound based on the protocol detailed in Section 4.

ParameterValueReference
Reagents
Thiourea76 g (1 mole)[5]
Chloroacetone92.5 g (1 mole)[5]
Water (solvent)200 cc[5]
Sodium Hydroxide (B78521) (solid)200 g[5]
Diethyl Ether (for extraction)300 cc (total)[5]
Sodium Hydroxide (for drying)30 g[5]
Reaction Conditions
Addition Time30 minutes[5][6]
Reflux Time2 hours[5][6]
Product Information
Yield80 - 85.5 g (70 - 75% of theoretical)[5]
Boiling Point117-120°C at 8 mm Hg or 130-133°C at 18 mm Hg[5]
Melting Point44-45°C[5]

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[5]

4.1. Materials and Equipment

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole), distilled

  • Deionized Water (200 cc)

  • Sodium Hydroxide, solid (230 g)

  • Diethyl Ether (300 cc)

  • 500 cc three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for atmospheric and reduced pressure)

  • Ice bath

4.2. Procedure

  • Reaction Setup: In a 500-cc flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 76 g (1 mole) of thiourea in 200 cc of water.[5][6]

  • Addition of Chloroacetone: Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes.[5][6] The reaction is exothermic, and the thiourea will dissolve as the reaction progresses.[5]

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux and maintain for two hours.[5][6]

  • Workup - Basification: Cool the reaction mixture in an ice-water bath.[6] While stirring, carefully add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled.[5][6] An upper, oily layer of the product will separate.[5][6]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and separate the oily layer.[5][6] Extract the aqueous layer three times with a total of 300 cc of diethyl ether.[5][6]

  • Drying: Combine the initial oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide.[5][6]

  • Purification - Filtration and Solvent Removal: Filter the solution by gravity to remove any tars.[5] Remove the diethyl ether by distillation on a steam bath.[5][6]

  • Purification - Vacuum Distillation: Distill the remaining dark red oil under reduced pressure. Collect the fraction boiling at 117-120°C/8 mm Hg or 130-133°C/18 mm Hg.[5] The product should solidify upon cooling.[6]

4.3. Safety Precautions

  • Chloroacetone is a lachrymator and is toxic; handle it in a well-ventilated fume hood.

  • The reaction can become vigorous; proper cooling and controlled addition of reagents are crucial.[5]

  • Sodium hydroxide is corrosive; wear appropriate personal protective equipment (gloves, safety glasses).

  • Diethyl ether is highly flammable; ensure there are no ignition sources nearby during its use.

Conclusion

The Hantzsch synthesis provides a reliable and high-yielding route to this compound from readily available starting materials. The protocol described herein, with careful attention to reaction conditions and safety precautions, can be effectively implemented in a laboratory setting for the production of this valuable chemical intermediate. The provided data and workflow diagram serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Amino-4-methylthiazole Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 2-aminothiazole (B372263) scaffolds are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] The versatile synthesis and the ability to readily modify their structure have made them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of Schiff base derivatives using 2-amino-4-methylthiazole as a starting material, and for the evaluation of their potential anticancer, antimicrobial, and anti-inflammatory properties.

The core structure, featuring an azomethine group (-C=N-), is crucial for the biological activity of these compounds. The 2-aminothiazole moiety itself is a key pharmacophore found in numerous clinically approved drugs.[3] By condensing this compound with various aldehydes and ketones, a diverse library of Schiff base derivatives can be generated, offering a platform for structure-activity relationship (SAR) studies.

These derivatives have been reported to exhibit a range of biological effects, including the inhibition of cancer cell proliferation, activity against various bacterial and fungal strains, and modulation of inflammatory pathways.[4][5][6] The mechanisms underlying these activities are multifaceted and can include the inhibition of key enzymes such as protein kinases (e.g., VEGFR-2, EGFR), interaction with DNA, and modulation of inflammatory signaling pathways.[4][7][8]

These application notes are designed to provide researchers with the necessary protocols to synthesize, purify, and characterize this compound Schiff base derivatives, as well as to perform in vitro assays to evaluate their therapeutic potential.

Synthesis of this compound Schiff Base Derivatives

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with an appropriate aldehyde or ketone. Both conventional heating and microwave-assisted methods have been proven effective.[9]

Experimental Protocol: General Synthesis of a this compound Schiff Base Derivative

This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and a substituted benzaldehyde (B42025).

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-chlorobenzaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Addition of Aldehyde: To this solution, add the substituted benzaldehyde (1 equivalent).

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 1:3 v/v).[2] The reaction is generally complete within 4-12 hours.

  • Product Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base derivative.[7]

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Microwave-Assisted Synthesis (Alternative Protocol)

Microwave irradiation can significantly reduce the reaction time.

Procedure:

  • In a microwave-safe vessel, combine this compound (1 equivalent) and the substituted aldehyde (1 equivalent) in a small amount of ethanol.

  • Add 2-3 drops of glacial acetic acid.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 200 Watts) for a short duration (e.g., 10 minutes).[7]

  • Monitor the reaction by TLC.

  • Follow steps 5-8 from the conventional protocol for product isolation, purification, and characterization.

Biological Applications and Protocols

Schiff base derivatives of this compound have shown promise in several therapeutic areas. Below are protocols for evaluating their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxic effect of the synthesized Schiff bases on cancer cell lines can be evaluated using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by metabolically active cells to form a purple formazan (B1609692) product.[10]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base derivatives

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multi-channel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized Schiff bases in DMSO. On the day of treatment, prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary: Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
Cinnamaldehyde-thiazole Schiff base (97)Cervical Carcinoma29.44[1]
Cinnamaldehyde-thiazole Schiff base (98)Cervical Carcinoma31.74[1]
Cinnamaldehyde-thiazole Schiff base (96)Cervical Carcinoma45.69[1]
Antimicrobial Activity

The antimicrobial potential of the synthesized compounds can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Synthesized Schiff base derivatives

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a fresh overnight culture of the microbial strain in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Data Summary: Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 2aStaphylococcus epidermidis250[11]
Compound 2bPseudomonas aeruginosa375[11]
Compound 2dStaphylococcus aureus250[11]
Compound 2gEscherichia coli375[11]
Anti-inflammatory Activity

The in vitro anti-inflammatory activity of the synthesized Schiff bases can be evaluated using the protein denaturation assay. The ability of the compounds to inhibit thermally-induced protein denaturation is a measure of their anti-inflammatory potential.

Materials:

  • Bovine Serum Albumin (BSA)

  • Synthesized Schiff base derivatives

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Water bath

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.5 mL of the test compound solution at various concentrations (e.g., 10-100 µg/mL).

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Denaturation: Induce protein denaturation by heating the mixture at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: Cool the mixture and measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

  • Control: A control solution consists of 0.5 mL of BSA solution and 0.5 mL of PBS.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 This compound + Substituted Aldehyde s2 Condensation Reaction (Reflux or Microwave) s1->s2 s3 Crude Schiff Base s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Pure Schiff Base Derivative s4->s5 s6 Characterization (FT-IR, NMR, MS) s5->s6 b1 Anticancer Activity (MTT Assay) s5->b1 b2 Antimicrobial Activity (Broth Microdilution) s5->b2 b3 Anti-inflammatory Activity (Protein Denaturation) s5->b3 d1 IC50 Determination b1->d1 d2 MIC Determination b2->d2 d3 Inhibition % Calculation b3->d3

Caption: General workflow for the synthesis and biological evaluation of this compound Schiff base derivatives.

Putative Signaling Pathway for Anticancer Activity

The anticancer activity of 2-aminothiazole Schiff base derivatives can be mediated through the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling cluster_nucleus Nuclear Events VEGFR VEGFR-2 PI3K PI3K/Akt/mTOR Pathway VEGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway VEGFR->RAS EGFR EGFR EGFR->PI3K EGFR->RAS SRC Src Kinase SRC->PI3K SRC->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation SchiffBase 2-Aminothiazole Schiff Base Derivative SchiffBase->VEGFR Inhibition SchiffBase->EGFR Inhibition SchiffBase->SRC Inhibition

Caption: Putative signaling pathways inhibited by 2-aminothiazole Schiff base derivatives in cancer cells.

References

2-Amino-4-methylthiazole: A Versatile Scaffold for the Synthesis of Biologically Active Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylthiazole has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its inherent structural features, including the reactive amino group and the thiazole (B1198619) core, provide a foundation for the development of novel drug candidates targeting a range of diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of heterocyclic compounds derived from this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities.

Applications in Drug Discovery

Heterocyclic compounds incorporating the this compound moiety have demonstrated a broad spectrum of pharmacological activities. The thiazole ring is a key component in a number of clinically used drugs, and its derivatives continue to be a major focus of drug discovery efforts.[1][2]

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[3] One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with essential nutrients.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby impeding their growth and metastasis. Several 2-aminothiazole (B372263) derivatives have been identified as potent VEGFR-2 inhibitors.[4][5]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have exhibited potent activity against a range of microbial pathogens.[6][7] The synthesis of Schiff bases from 2-amino-5-formylthiazole, a related compound, has been a particularly fruitful strategy for generating new antimicrobial candidates.[8] These compounds are thought to exert their effects through various mechanisms, including disruption of the bacterial cell membrane.[8]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Compounds derived from this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][10] COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[9] 5-Lipoxygenase (5-LO) is another crucial enzyme in the inflammatory cascade, leading to the production of leukotrienes.[11] By inhibiting these enzymes, this compound derivatives can effectively reduce inflammation.

Quantitative Data Summary

The following tables summarize the biological activity and synthetic yields of representative heterocyclic compounds derived from this compound.

Table 1: Anticancer Activity of 2-Aminothiazole Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
4a VEGFR-2HCT-1165.61[5]
HEPG-27.92[5]
MCF-73.84[5]
4e VEGFR-2MCF-76.11[5]
8a VEGFR-2MCF-710.86[5]
Compound 10 Not SpecifiedHT292.01[3]
Compound 27 Not SpecifiedHeLa1.6 ± 0.8[3]
Compound 28 Not SpecifiedHT290.63[3]
Compound 46a Topo-IIA5491.3 ± 0.9[3]
Compound 46b Topo-IIA5490.16 ± 0.06[3]
HepG20.13 ± 0.05[3]
Compound 72a VEGFR-2HepG20.22[12]
MCF-70.42[12]
Compound 12c VEGFR-2MCF-7-[12]
Compound 14c VEGFR-2MCF-7-[12]
Compound 14f VEGFR-2MCF-7-[12]
Compound 91b VEGFR-2-0.53[12]
Compound 91e VEGFR-2-0.61[12]
Compound 11 VEGFR-2A54910.61[13]
HepG-29.52[13]
Caco-212.45[13]
MDA11.52[13]

Table 2: Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDOrganismActivityMIC (µg/mL)Reference
Compound 21 S. aureusAntibacterial2-4[6]
Trifluoromethoxy derivatives S. aureusAntibacterial2-16[6]
Compound 2a S. epidermidisAntibacterial250[7]
Compound 2b P. aeruginosaAntibacterial375[7]
Compound 2d S. aureusAntibacterial250[7]
Compound 2g E. coliAntibacterial375[7]
Thiazolyl-thiourea derivatives S. aureus, S. epidermidisAntibacterial4-16[1]

Table 3: Anti-inflammatory Activity of 2-Aminothiazole Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazolyl derivatives COX-11.00 - 6.343.03 - 16[14]
COX-20.09 - 0.71[14]
Compound 23a PDE5100% inhibition at 10 µM-[9]
Compound 23c PDE5100% inhibition at 10 µM-[9]
ST-1853 5-LO0.05 (in PMNL)-[11]
ST-1906 5-LO0.05 (in PMNL)-[11]
Compound 13b NO release10.992-[15]
IL-6 release2.294-[15]
TNF-α release12.901-[15]
Compound 13f IL-6 release1.539-[15]
Compound 3a 5-LO0.127-[10]
Compound 3b 5-LO0.035-[10]
Compound 3c 5-LO0.025-[10]

Experimental Protocols

General Synthesis of 2-Amino-4-arylthiazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-4-arylthiazole derivatives, which can serve as precursors for a variety of biologically active compounds.

Materials:

Procedure:

  • A mixture of the appropriate substituted acetophenone (1 eq.), thiourea (2 eq.), and iodine (1 eq.) is refluxed in ethanol.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is washed with diethyl ether to remove any unreacted starting materials.

  • The crude product is then treated with ammonium hydroxide to neutralize any acidic byproducts.

  • The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-arylthiazole derivative.

Synthesis of Schiff Bases from Ethyl 2-aminothiazole-4-carboxylate

This protocol outlines the synthesis of Schiff bases, which have shown significant antimicrobial activity.[7]

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Substituted aldehyde or ketone

  • Absolute ethanol

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.[7]

  • Add a few drops of glacial acetic acid to the mixture.[7]

  • Stir the reaction mixture and reflux for 12 hours. Monitor the reaction progress using TLC.[7]

  • After cooling, evaporate the excess solvent using a rotary evaporator.[7]

  • Dissolve the residue in ethyl acetate. Crystal growth should be observed after a few days to yield the pure Schiff base.[7]

Synthesis of 2-(Hippuroyl)amino-4-methylthiazole

This protocol details the synthesis of an amide derivative of this compound.[16]

Materials:

Procedure:

  • Mix equimolar quantities (0.002 mole) of 2-(glycyl)amino-4-methylthiazole hydrochloride (XV) and benzoyl chloride in dry dioxane.[16]

  • Add triethylamine (0.003 mole) to the mixture.[16]

  • Stir the reaction mixture at room temperature for 2 hours.[16]

  • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Evaporate the filtrate in vacuo.[16]

  • Add 20 mL of methanol to the residue and re-evaporate.[16]

  • Recrystallize the residual product from methanol to obtain pure 2-(hippuroyl)amino-4-methylthiazole.[16]

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Derivatives of this compound can inhibit the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The following diagram illustrates the key components of this pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival Akt Akt PI3K->Akt Activates Akt->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inflammatory_Pathways Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor This compound Derivative Inhibitor->COX Inhibitor->LOX Experimental_Workflow Start Start: this compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization BioAssay Biological Assays (Anticancer, Antimicrobial, Anti-inflammatory) Characterization->BioAssay DataAnalysis Data Analysis (IC50, MIC determination) BioAssay->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Application Note and Experimental Protocol: N-Alkylation of 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Amino-4-methylthiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] N-alkylation of the exocyclic amino group is a common strategy to synthesize novel derivatives and explore their structure-activity relationships (SAR).

A significant challenge in the N-alkylation of 2-aminothiazoles is achieving regioselectivity. The molecule exists in tautomeric forms, presenting two potential nucleophilic sites: the exocyclic amino nitrogen and the endocyclic ring nitrogen.[4] Alkylation can occur at either site, potentially leading to a mixture of the desired N-alkylated product and an N-alkylated thiazoline (B8809763) byproduct.[4] This document outlines two effective protocols for the selective N-alkylation of this compound: direct alkylation using an alkyl halide and reductive amination.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below.

Protocol 1: Direct N-Alkylation with Alkyl Halide

This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The choice of base and reaction conditions is crucial for favoring alkylation on the exocyclic amino group.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60°C.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6]

Table 1: Reagent Quantities for Direct N-Alkylation

ReagentMolar Equiv.Amount for 1 mmol Scale
This compound1.0114.17 mg
Alkyl Halide1.1Varies
Potassium Carbonate1.5207.3 mg
Anhydrous DMF-10 mL
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly selective method that proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired N-alkylated product.[4] This method is particularly useful for avoiding the formation of the endocyclic alkylation byproduct.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous methanol (B129727) (MeOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL). Add the aldehyde (1.0 mmol) and anhydrous sodium sulfate (2.0 mmol). Stir the mixture at room temperature for 16 hours.[4]

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4 hours, monitoring by TLC.[4]

  • Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Table 2: Reagent Quantities for Reductive Amination

ReagentMolar Equiv.Amount for 1 mmol Scale
This compound1.0114.17 mg
Aldehyde1.0Varies
Anhydrous Sodium Sulfate2.0284.1 mg
Sodium Borohydride1.556.7 mg
Anhydrous Methanol-10 mL

Troubleshooting

Table 3: Common Issues and Solutions in N-Alkylation of this compound

SymptomPossible CauseSuggested Solution
Low or no product formation Insufficiently reactive alkylating agent or low reaction temperature.For direct alkylation, add catalytic KI to generate a more reactive alkyl iodide in situ. Increase the reaction temperature or consider microwave heating.[4]
Mixture of N-exo and N-endo products Alkylation occurring on both the exocyclic amino and endocyclic ring nitrogens.[4]For direct alkylation, use a strong, non-nucleophilic base like NaH.[4] Alternatively, switch to the more selective reductive amination protocol.[4]
Significant amount of di-alkylated product Over-alkylation of the desired mono-alkylated product.[4]Use a 1:1 stoichiometry of the 2-aminothiazole (B372263) to the alkylating agent, or a slight excess of the amine. Add the alkylating agent slowly to the reaction mixture.[4]
Difficult purification Unreacted starting material and product have similar polarities.Ensure the reaction goes to completion by monitoring with TLC. Optimize the mobile phase for column chromatography to achieve better separation.

Visualizations

Experimental_Workflow_Direct_Alkylation start Start setup Reaction Setup: This compound, Base (K₂CO₃), Solvent (DMF) start->setup add_reagent Add Alkyl Halide setup->add_reagent react React at RT or 50-60°C (Monitor by TLC) add_reagent->react workup Work-up: Aqueous Extraction react->workup purify Purification: Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation of this compound.

Experimental_Workflow_Reductive_Amination start Start imine_formation Imine Formation: This compound, Aldehyde, MeOH, Na₂SO₄ start->imine_formation reduction Reduction: Cool to 0°C, Add NaBH₄ imine_formation->reduction react React at RT (Monitor by TLC) reduction->react workup Work-up: Aqueous Extraction react->workup purify Purification: Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Signaling_Pathway_Regioselectivity start This compound + Alkylating Agent exo_alkylation Exocyclic N-Alkylation (Desired Product) start->exo_alkylation Favored by endo_alkylation Endocyclic N-Alkylation (Byproduct) start->endo_alkylation strong_base Strong Base (e.g., NaH) strong_base->exo_alkylation reductive_amination Reductive Amination reductive_amination->exo_alkylation

References

Application Note: 1H and 13C NMR Spectral Assignment for 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data analysis for the structural elucidation of 2-amino-4-methylthiazole using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The complete spectral assignment is presented in a clear, tabular format. This application note serves as a practical guide for researchers involved in the synthesis and characterization of heterocyclic compounds, which are pivotal in drug discovery and development.

Introduction

This compound is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and biologically active molecules. Accurate structural confirmation and purity assessment are critical steps in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. This note details the experimental procedure for acquiring high-quality 1H and 13C NMR spectra of this compound and provides a definitive assignment of the observed signals.

Molecular Structure

The structural formula of this compound with the standard numbering convention for NMR signal assignment is shown below.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

A general procedure for acquiring high-quality 1H and 13C NMR spectra for small organic molecules is outlined below.[1][2]

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6). DMSO-d6 is a suitable solvent for this compound.[1]

  • Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

  • The sample is now ready for NMR analysis.

NMR Data Acquisition
  • Instrument: Bruker DRX-400 Spectrometer or equivalent.[1]

  • Solvent: DMSO-d6.[1]

  • Temperature: 25 °C (298 K).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent signal of DMSO-d6 (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

1H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16 scans.

13C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled pulse sequence (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Apply baseline correction to the entire spectrum.

  • Calibrate the chemical shift scale using the reference signal.

  • Integrate the signals in the 1H NMR spectrum.

Spectral Data and Assignment

The following tables summarize the 1H and 13C NMR spectral data for this compound recorded in DMSO-d6.

1H NMR Data
Signal AssignmentChemical Shift (δ) / ppmMultiplicityIntegrationNotes
H57.55Singlet (s)1HThiazole ring proton
NH₂7.17Broad (br)2HAmino group protons, D₂O exchangeable[1]
CH₃2.17Singlet (s)3HMethyl group protons
13C NMR Data
Signal AssignmentChemical Shift (δ) / ppm
C2169.2
C4153.4
C5111.1
CH₃15.7

Data sourced from a study by Zare et al.[1]

Workflow for Spectral Assignment

The logical process for assigning NMR spectra involves a systematic evaluation of the chemical shifts, multiplicities, and integration values in conjunction with the known molecular structure.

cluster_workflow NMR Spectral Assignment Workflow prep Sample Preparation (Dissolve in DMSO-d6) acq Data Acquisition (1H and 13C NMR) prep->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc ref Reference Spectrum (Set TMS or Solvent Peak) proc->ref h1_analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) ref->h1_analysis c13_analysis 13C NMR Analysis (Chemical Shift) ref->c13_analysis assign Structural Assignment (Correlate Data to Structure) h1_analysis->assign c13_analysis->assign report Final Report (Tabulate Data and Conclusions) assign->report

References

Application Notes: 2-Amino-4-methylthiazole in the Development of VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In oncology, the overexpression of VEGFR-2 is strongly linked to tumor growth, proliferation, and metastasis, making it a prime target for anti-angiogenic therapies.[1][2] The development of small molecule inhibitors that can block the ATP-binding site of the VEGFR-2 kinase domain is a key strategy in cancer drug discovery.

The 2-aminothiazole (B372263) scaffold and its derivatives, such as 2-amino-4-methylthiazole and 2-aminobenzothiazole, have emerged as privileged structures in medicinal chemistry for developing kinase inhibitors.[3] These scaffolds can effectively mimic the hinge-binding interactions of adenine (B156593) in ATP, providing a stable anchor for the inhibitor within the kinase domain. This application note provides an overview of the role of the this compound moiety in designing VEGFR-2 inhibitors, along with detailed protocols for their synthesis and biological evaluation.

VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[4][5] This activation triggers a cascade of downstream signaling pathways crucial for endothelial cell function. Key pathways include:

  • PLCγ-PKC-MAPK Pathway: This cascade is central to endothelial cell proliferation.[6][7]

  • PI3K/Akt Pathway: This pathway is critical for endothelial cell survival, preventing apoptosis.[4][7][8]

  • Src and FAK Signaling: These pathways are involved in regulating endothelial cell migration and cytoskeletal remodeling.[8]

Inhibition of VEGFR-2 kinase activity blocks these downstream signals, thereby preventing angiogenesis and suppressing tumor growth.

VEGFR2_Signaling cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Blocks ATP Site Drug_Discovery_Workflow Target Target Identification (VEGFR-2) Design Scaffold Selection & In Silico Design (2-Aminothiazole) Target->Design Synthesis Chemical Synthesis Design->Synthesis Biochemical Biochemical Assays (VEGFR-2 Kinase Assay) Synthesis->Biochemical Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochemical->Cellular SAR SAR & Lead Optimization Biochemical->SAR Cellular->SAR SAR->Synthesis Iterative Cycles InVivo In Vivo Studies (Xenograft Models) SAR->InVivo Preclinical Preclinical Candidate InVivo->Preclinical SAR_Logic SAR Structure-Activity Relationship (SAR) Synthesis Synthesize Analogs SAR->Synthesis Guides KinaseAssay VEGFR-2 Kinase Assay (Target Engagement) Synthesis->KinaseAssay KinaseAssay->SAR Provides Data For CellAssay Antiproliferation Assay (Cellular Potency) KinaseAssay->CellAssay CellAssay->SAR Provides Data For MOA Mechanism of Action (Apoptosis, Cell Cycle) CellAssay->MOA MOA->SAR Provides Data For InVivo In Vivo Efficacy (Preclinical Validation) MOA->InVivo

References

Application Notes and Protocols: Derivatization of 2-Amino-4-methylthiazole for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiazole (B372263) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including approved drugs like the antibacterial agent Cefdinir.[1] Derivatives of 2-aminothiazole are a significant class of heterocyclic compounds that serve as starting materials for the synthesis of analogues with a wide range of therapeutic properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][2] This document provides detailed protocols for the derivatization of 2-amino-4-methylthiazole, a common building block, and for the subsequent evaluation of these new chemical entities for antimicrobial activity.

Section 1: Synthesis of this compound Derivatives

A primary strategy for modifying this compound involves the derivatization of its exocyclic amino group. Common approaches include the formation of Schiff bases through condensation with various aldehydes or the synthesis of N-acyl derivatives via reaction with acyl chlorides. These modifications allow for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.[3][4]

Experimental Protocol 1: Synthesis of Schiff Bases

This protocol describes the synthesis of a Schiff base from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add the selected substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[4][5]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.[5]

  • Monitor the reaction progress using TLC. A common mobile phase is a mixture of benzene (B151609) and methanol (B129727) (e.g., 8:2 v/v).[4]

  • Continue refluxing until the starting materials are consumed (typically a few hours).[5]

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.

  • Dry the purified Schiff base product. Characterization can be performed using FTIR, ¹H NMR, and mass spectrometry.

Synthesis_Workflow General Workflow for Schiff Base Synthesis start_end start_end process process decision decision io io start Start dissolve Dissolve this compound & aldehyde in Ethanol start->dissolve add_catalyst Add Glacial Acetic Acid (catalyst) dissolve->add_catalyst reflux Heat to Reflux (e.g., 2-6 hours) add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No cool Cool & Precipitate Product is_complete->cool Yes filter_wash Filter & Wash with cold Ethanol cool->filter_wash characterize Dry & Characterize (FTIR, NMR, MS) filter_wash->characterize end_node End characterize->end_node Antimicrobial_Screening_Workflow Workflow for MIC Determination via Broth Microdilution start_end start_end prep prep process process result result start Start prep_culture Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_culture prep_compounds Prepare Serial Dilutions of Thiazole Derivatives in 96-well plate start->prep_compounds inoculate Inoculate Wells with Microbial Suspension prep_culture->inoculate prep_compounds->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 18-24h) controls->incubate read_results Observe for Growth (Visual or OD Reading) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end_node End determine_mic->end_node SAR_Logic Structure-Activity Relationship (SAR) Logic core core modification modification substituent_good substituent_good substituent_bad substituent_bad outcome outcome scaffold This compound Core Scaffold mod_point Derivatization at Amino Group (Schiff Base Formation) scaffold->mod_point Modification Site ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) mod_point->ewg Substituent Type edg Electron-Donating Group (e.g., -OH, -OCH3) mod_point->edg Substituent Type activity Antimicrobial Potency (Lower MIC) ewg->activity Leads to Increased edg->activity Leads to Decreased

References

Application Notes and Protocols: Metal Complex Formation with 2-Amino-4-methylthiazole Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of metal complexes involving 2-Amino-4-methylthiazole and its derivatives. The information is compiled to assist researchers in the fields of coordination chemistry, medicinal chemistry, and drug development.

Introduction

This compound and its Schiff base derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. These metal complexes have garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. The coordination of the thiazole (B1198619) ligand to a metal center can enhance its biological efficacy, a phenomenon attributed to changes in properties such as lipophilicity, cell permeability, and interaction with biological targets. This document outlines the protocols for the synthesis and evaluation of these promising compounds.

Synthesis of this compound Ligands and their Metal Complexes

The synthesis of metal complexes with this compound typically involves a two-step process: first, the synthesis of the Schiff base ligand from this compound and a suitable aldehyde, followed by the complexation with a metal salt.

2.1. General Protocol for Schiff Base Ligand Synthesis

A common method for synthesizing Schiff base ligands from this compound involves its condensation with an aldehyde.[1]

Materials:

  • This compound

  • Substituted Salicylaldehyde (or other suitable aldehyde)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Diethyl ether

Procedure:

  • Dissolve 2-Amino-4-substituted phenylthiazole in ethanol.[1]

  • Add an equimolar amount of an aqueous solution of the desired aldehyde (e.g., 5-[(4-bromo-3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde).[1]

  • Add a few drops of glacial acetic acid as a catalyst.[1]

  • Reflux the mixture for 2 hours at 70°C.[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base ligand is collected by filtration.

  • Wash the precipitate repeatedly with a mixture of ethanol and diethyl ether.[1]

  • Dry the purified ligand in a desiccator.

2.2. General Protocol for Metal Complex Synthesis

The synthesized Schiff base ligand is then used to form complexes with various transition metal salts.[2][3]

Materials:

Procedure:

  • Dissolve the Schiff base ligand in a suitable solvent like methanol or ethanol.

  • In a separate flask, dissolve the metal salt in the same solvent. The typical molar ratio of ligand to metal is 2:1.[2][3]

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 2-3 hours.

  • Cool the solution to room temperature, allowing the metal complex to precipitate.

  • Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials.

  • Dry the complex in a vacuum oven.

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.

3.1. Physicochemical and Spectroscopic Characterization

TechniquePurposeKey Observations
Elemental Analysis (C, H, N, S) To determine the empirical formula and confirm the stoichiometry of the complex.Experimental percentages should align with calculated values for the proposed structure.
FT-IR Spectroscopy To identify the coordination sites of the ligand to the metal ion.A shift in the azomethine (-CH=N-) stretching frequency (typically around 1610-1615 cm⁻¹) to lower or higher wavenumbers upon complexation indicates coordination through the nitrogen atom.[1][3] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-N and M-O stretching vibrations.[1]
UV-Vis Spectroscopy To study the electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) and d-d transitions in the metal complexes appear as new absorption bands compared to the free ligand.[2][4] The π → π* and n → π* transitions of the ligand are often shifted upon coordination.[4]
¹H NMR Spectroscopy To confirm the structure of the ligand and investigate the effect of the metal ion on the ligand's protons.A downfield or upfield shift of the azomethine proton signal upon complexation provides evidence of coordination.[1]
Mass Spectrometry To determine the molecular weight of the complex and study its fragmentation pattern.The molecular ion peak should correspond to the expected molecular weight of the complex.[3][4]
Magnetic Susceptibility To determine the magnetic moment and infer the geometry of the complex.The measured magnetic moment can help distinguish between different geometries (e.g., octahedral, tetrahedral, square planar).[2]
X-ray Diffraction (Single Crystal) To definitively determine the three-dimensional structure of the complex.Provides precise bond lengths, bond angles, and the coordination geometry around the metal center.[5]

3.2. Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization of Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization ligand_synth Schiff Base Ligand Synthesis (this compound + Aldehyde) complex_synth Metal Complex Synthesis (Ligand + Metal Salt) ligand_synth->complex_synth purification Purification and Drying complex_synth->purification elemental Elemental Analysis purification->elemental ftir FT-IR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis nmr ¹H NMR Spectroscopy purification->nmr mass_spec Mass Spectrometry purification->mass_spec magnetic Magnetic Susceptibility purification->magnetic xrd X-ray Diffraction purification->xrd

Caption: Workflow for the synthesis and characterization of metal complexes.

Biological Evaluation Protocols

The synthesized metal complexes are often screened for their potential as therapeutic agents.

4.1. Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial properties of chemical agents.[1]

Materials:

  • Nutrient Agar (B569324) or Mueller-Hinton Agar

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Synthesized compounds (ligand and metal complexes)

  • Standard antibiotic and antifungal drugs (e.g., Cefadroxil, Fluconazole)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes, cork borer, micropipettes

Procedure:

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar plates with the test microorganisms.

  • Create wells in the agar using a sterile cork borer.

  • Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).[6]

  • Add a fixed volume (e.g., 100 µL) of each test solution to the respective wells.

  • Use DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

4.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Protocol (Broth Dilution Method):

  • Prepare a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.[7]

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (medium with inoculum, no compound) and a negative control (medium without inoculum).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

4.3. Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.[1]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Synthesized compounds

  • Standard antioxidant (e.g., Ascorbic acid or Butylated Hydroxytoluene - BHT)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and the standard antioxidant in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compounds and the standard.

  • A control sample consists of DPPH solution and methanol.[1]

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.[1]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined graphically.[1]

4.4. Workflow for Biological Evaluation

G Workflow for Biological Evaluation of Metal Complexes cluster_antimicrobial Antimicrobial Activity cluster_antioxidant Antioxidant Activity agar_well Agar Well Diffusion Assay (Zone of Inhibition) mic Minimum Inhibitory Concentration (MIC) (Broth Dilution) agar_well->mic dpph DPPH Radical Scavenging Assay (IC₅₀ Value) start Synthesized Metal Complex start->agar_well start->dpph

Caption: Workflow for the biological evaluation of metal complexes.

Quantitative Data Summary

The following tables summarize representative quantitative data for metal complexes of this compound derivatives.

Table 1: Selected FT-IR Spectral Data (cm⁻¹)

Compoundν(C=N) (Azomethine)ν(M-N)ν(M-O)Reference
Schiff Base Ligand 5a1615--[1]
Co(II) Complex 6aShifted493-455597-535[1]
Ni(II) ComplexShifted~470~563[8]
Cu(II) ComplexShifted--[2]
Zn(II) ComplexShifted--[4]

Table 2: Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliK. pneumoniaeReference
Ligand-----
[Ag(2-amino-4-methylbenzothiazole)₂]NO₃---16[8]
Co(II) Complex 6aSignificant Activity---[1]
Cu(II) Complex--21-[3]

Table 3: Minimum Inhibitory Concentration (MIC) Data (µg/mL)

CompoundB. subtilisE. coliA. nigerA. terreusReference
Schiff Base EVL₁3.12-3.123.12[7]
Complex MV₁3.123.121.563.12[7]
Complex MV₅--1.56-[7]

Table 4: Antioxidant Activity (DPPH Assay)

CompoundIC₅₀ (µM or µg/mL)Reference
Schiff Base MV₁46.56[7]
Co(II) Complex 6aPotent Activity[1]
Cu(II) ComplexIC₅₀ = 144 ± 0.11 µL[3]
Zn(II) ComplexIC₅₀ = 132 ± 0.11 µL[3]

Conclusion

The formation of metal complexes with this compound based ligands presents a promising avenue for the development of new therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological potential of these compounds. The enhanced biological activity observed in many of the metal complexes compared to the free ligands underscores the importance of coordination chemistry in drug design and discovery. Further investigations into the mechanism of action and in vivo efficacy of these complexes are warranted.

References

Application Notes and Protocols: Synthesis and Evaluation of 2-Amino-4-methylthiazole Derivatives as Potent Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of anti-inflammatory agents derived from 2-amino-4-methylthiazole. This document details the synthetic protocols, in vitro and in vivo experimental methodologies, and the underlying mechanisms of action involving key inflammatory signaling pathways.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of various therapeutic agents.[1][2] Its derivatives have garnered significant attention for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The anti-inflammatory potential of these compounds stems from their ability to modulate key enzymatic pathways and cellular signaling cascades implicated in the inflammatory response, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) pathways.[5][6] This document outlines detailed protocols for the synthesis of novel anti-inflammatory agents based on this scaffold and for the comprehensive assessment of their efficacy.

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The anti-inflammatory activity of synthesized this compound derivatives is summarized in the tables below. The data includes in vitro inhibition of key inflammatory enzymes and mediators, as well as in vivo anti-inflammatory effects.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

Compound IDDerivative TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Thiazole Derivative 1 Schiff Base93.00.83112[7]
Thiazole Derivative 2 Amide94.00.76124[7]
Celecoxib (Standard) ->1000.05>2000[7]

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound IDConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)NO Production Inhibition (%)Reference
Benzothiazole Derivative A 100SignificantSignificantSignificant[6]
Benzothiazole Derivative B 100SignificantSignificantSignificant[6]
(+)-DHMEQ (NF-κB Inhibitor) -SignificantSignificant-[8]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Compound IDDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Thiazoline Derivative 2i 5034.7[9]
Phenylbutazone (Standard) 5037.0[9]
Indomethacin (Standard) 5Significant[10]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound-based anti-inflammatory agents are provided below.

Protocol 1: General Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases from this compound and various substituted aldehydes.[11][12]

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Absolute ethanol (B145695)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aldehyde (1 equivalent) in absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture with stirring for 3-12 hours. The progress of the reaction should be monitored by TLC.[5][11]

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the excess solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base derivative.[5][12]

  • Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of test compounds to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • The following day, treat the cells with various concentrations of the test compounds for 1 hour.

  • Subsequently, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without LPS or test compound).

  • Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[2][13][14]

Materials:

  • Wistar rats (male, 150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (this compound derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin, 5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Fast the animals overnight before the experiment.

  • Divide the rats into groups (n=6 per group): vehicle control, standard drug, and test compound groups (at various doses).

  • Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.[2][10] The vehicle control group receives only the vehicle.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[2][10]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathways involved in the anti-inflammatory action of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Anti-inflammatory Evaluation cluster_in_vitro In Vitro cluster_in_vivo In Vivo start This compound + Substituted Aldehyde reaction Schiff Base Condensation start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (FT-IR, NMR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Test Compounds in_vivo In Vivo Assay characterization->in_vivo Test Compounds no_assay NO Production Inhibition (RAW 264.7) in_vitro->no_assay cox_assay COX-1/COX-2 Inhibition in_vitro->cox_assay edema_assay Carrageenan-Induced Paw Edema (Rat) in_vivo->edema_assay

Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK/ERK Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->genes activates transcription inflammation Inflammation genes->inflammation inhibitor This compound Derivatives inhibitor->nfkb Inhibits Nuclear Translocation growth_factors Growth Factors/ Cytokines receptor Receptor growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk mapk_nucleus Nucleus erk->mapk_nucleus ap1 AP-1 mapk_genes Inflammatory Gene Expression ap1->mapk_genes mapk_nucleus->ap1 activates mapk_inflammation Inflammation mapk_genes->mapk_inflammation mapk_inhibitor This compound Derivatives mapk_inhibitor->erk Inhibits Phosphorylation

Inhibition of inflammatory signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methylthiazole, a crucial intermediate in pharmaceutical development. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The Hantzsch thiazole (B1198619) synthesis is the most widely employed and dependable method for preparing this compound. This reaction involves the condensation of chloroacetone (B47974) with thiourea (B124793).[1][2] It is known for providing high yields and having a straightforward procedure.[2]

Q2: What are the typical yields for the Hantzsch synthesis of this compound?

A2: A well-optimized Hantzsch synthesis of this compound can achieve yields in the range of 70-75%.[1] However, yields can be influenced by various factors, including the purity of reagents, reaction conditions, and workup procedures.

Q3: Can the reaction yield be improved beyond the standard Hantzsch protocol?

A3: Yes, several strategies can be employed to improve the yield. These include the use of catalysts, alternative energy sources like microwave irradiation, and optimization of reaction parameters such as temperature and solvent.[3][4] Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[5]

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Side reactions can lead to the formation of impurities and a reduction in the desired product's yield. Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[3] Additionally, dimerization or polymerization of the reactants or intermediates is a possibility, especially under suboptimal conditions.[6]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Poor quality of starting materials Ensure that the chloroacetone is fresh or has been properly stored, as it can be a lachrymator and may decompose over time.[7] Verify the purity of the thiourea.
Suboptimal reaction temperature The Hantzsch synthesis often requires heating to proceed at an optimal rate.[3] If the reaction is sluggish at room temperature, consider a gradual increase in temperature while monitoring the progress by TLC. Conversely, excessive heat can promote side reactions.
Inappropriate solvent The choice of solvent can significantly impact the reaction rate and yield. While water is commonly used, other solvents like ethanol (B145695) or methanol (B129727) can also be employed.[1][2] For specific substrates, a systematic screening of solvents may be necessary to identify the optimal medium.
Incorrect stoichiometry Ensure that the molar ratios of the reactants are accurate. While a 1:1 molar ratio of chloroacetone and thiourea is typical, slight adjustments might be necessary depending on the purity of the starting materials.[1]
Reaction time is too short or too long Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.[7]

Problem 2: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Steps
Emulsion formation during workup The formation of a stable emulsion during the extraction process can lead to significant product loss. To break the emulsion, try adding brine (saturated NaCl solution) to increase the polarity of the aqueous phase or filter the mixture through a pad of Celite®.[6]
Product is soluble in the aqueous layer If the product has some solubility in water, it can be lost during the aqueous washes. To minimize this, reduce the number of washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent.[6]
Oily product that does not solidify If the product separates as an oil and does not solidify upon cooling, it may be impure. Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
Product is difficult to purify by column chromatography If the product is challenging to purify using column chromatography due to co-eluting impurities, consider recrystallization as an alternative purification method.[6] Experiment with different solvent systems for recrystallization to achieve the best separation.

Data Presentation

The following tables provide a summary of quantitative data on the yield of this compound under various reaction conditions.

Table 1: Effect of Reaction Conditions on Yield (Conventional Heating)

Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
WaterReflux270-75[1]
EthanolReflux12-1458[5]
Methanol1000.5High[2]

Table 2: Comparison of Conventional Heating and Microwave-Assisted Synthesis

Heating Method Solvent Reaction Time Yield (%) Reference
ConventionalEthanol12-14 h58[5]
MicrowaveRectified Spirit6-8 min90[5]
ConventionalMethanol8 hLower[8]
MicrowaveMethanol30 min95[8]

Table 3: Effect of Catalyst on Yield

Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
NoneWaterReflux270-75[1]
N-iodo-succinimideEthanol20190[9]
Silica Supported Tungstosilisic AcidEthanol/Water652-3.579-90[4]

Experimental Protocols

1. Standard Hantzsch Synthesis of this compound [1]

  • Reactants:

    • Thiourea (76 g, 1 mole)

    • Chloroacetone (92.5 g, 1 mole)

    • Water (200 cc)

    • Sodium hydroxide (B78521) (200 g)

    • Ether (300 cc)

  • Procedure:

    • Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

    • With stirring, add chloroacetone dropwise over 30 minutes. The temperature will rise as the reaction proceeds.

    • Reflux the resulting yellow solution for two hours.

    • Cool the mixture and, with continuous stirring, add solid sodium hydroxide while cooling.

    • Separate the upper oily layer. Extract the aqueous layer three times with ether.

    • Combine the oil and the ethereal extracts, and dry over solid sodium hydroxide.

    • Filter to remove any tar, and then remove the ether by distillation.

    • Distill the remaining oil under reduced pressure to obtain this compound. The expected yield is 80-85.5 g (70-75%).

2. Microwave-Assisted Synthesis of 2-Amino-4-aryl-thiazoles [5]

  • Reactants:

    • Substituted Acetophenone (B1666503) (0.01 mol)

    • Thiourea (0.01 mol)

    • Iodine or Bromine (0.01 mol)

    • Rectified Spirit (10 mL)

  • Procedure:

    • Dissolve the substituted acetophenone and thiourea in rectified spirit.

    • Add iodine or bromine to the mixture.

    • Subject the reaction mixture to microwave irradiation (e.g., 110 W, 2450 Hz) intermittently at 30-second intervals for a total of 6-8 minutes.

    • Monitor the reaction completion by TLC.

    • Upon completion, dilute the reaction mixture with water and boil.

    • Filter the hot solution and add ammonium (B1175870) hydroxide to the filtrate to precipitate the thiazole product.

    • Filter, wash, and dry the product. Recrystallize from ethanol. The expected yield is around 90%.

Visualizations

Hantzsch_Thiazole_Synthesis Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack Chloroacetone Chloroacetone Chloroacetone->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Reaction mechanism of Hantzsch thiazole synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Thiourea and Chloroacetone in Solvent Heating 2. Heat the Mixture (Conventional or Microwave) Reactants->Heating Monitoring 3. Monitor Reaction by TLC Heating->Monitoring Quenching 4. Quench Reaction and Neutralize Monitoring->Quenching Extraction 5. Extract with Organic Solvent Quenching->Extraction Drying 6. Dry Organic Layer Extraction->Drying Evaporation 7. Evaporate Solvent Drying->Evaporation Purify 8. Purify by Distillation or Recrystallization Evaporation->Purify Characterization 9. Characterize Product Purify->Characterization

Caption: General experimental workflow for synthesis.

Troubleshooting_Flowchart Start Low Yield Observed Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Analyze Workup and Purification Steps Workup_OK Workup Efficient? Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Improve_Reagents Use Pure Reagents, Verify Stoichiometry Reagents_OK->Improve_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Optimize Temp, Time, or Solvent Conditions_OK->Optimize_Conditions No Improve_Workup Modify Extraction/ Purification Protocol Workup_OK->Improve_Workup No Success Yield Improved Workup_OK->Success Yes Improve_Reagents->Start Optimize_Conditions->Start Improve_Workup->Start

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of crude 2-Amino-4-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as chloroacetone (B47974) and thiourea, byproducts from side reactions, and residual solvents or tars formed during the synthesis. The crude product often appears as a dark red or brown oil.

Q2: Which purification technique is most suitable for my scale?

  • Vacuum Distillation: Ideal for large quantities (multi-gram to kilogram scale) where the compound is thermally stable. It is effective at removing non-volatile impurities and tars.[1]

  • Column Chromatography: A versatile method suitable for small to medium scale purification (milligram to gram scale). It is particularly useful for separating compounds with similar polarities.[2]

  • Recrystallization: Often used as a final polishing step after distillation or chromatography to obtain high-purity crystalline material. It can also be used directly if a suitable solvent system that leaves most impurities in the mother liquor is identified.

Q3: What are the key physical properties of this compound relevant to its purification?

Key properties include its melting point of 44-47 °C and boiling point of 117-120 °C at 8 mm Hg or 231-232 °C at atmospheric pressure.[3] It is soluble in water, ethanol (B145695), and ether.[4]

Q4: How should I handle and store purified this compound?

This compound is sensitive to moisture and can absorb CO2 from the air.[5] It is also susceptible to oxidation.[4] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from oxidants.[1][4]

Purification Method Performance

The choice of purification method will impact the final purity and overall yield. Below is a summary of expected outcomes for common techniques.

Purification MethodScaleTypical PurityExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation Large (g to kg)>98%70-75% (post-synthesis)[1]Efficient for large scale, removes tarsRequires thermally stable compound, potential for degradation
Column Chromatography Small to Medium (mg to g)>99% (HPLC)50-80%High resolution, adaptableCan be slow, requires significant solvent, potential for product loss on column
Recrystallization All Scales>99.5%60-90% (from already partially pure material)Yields high-purity crystals, cost-effectiveFinding a suitable solvent can be difficult, risk of "oiling out"

Troubleshooting Guides

Vacuum Distillation
ProblemPossible Cause(s)Recommended Solution(s)
Bumping / Unstable Boiling - Uneven heating.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before applying vacuum.
Product Solidifies in Condenser - The condenser water is too cold for a compound with a melting point of 44-47 °C.[5]- Use water at a controlled temperature (e.g., 30-40 °C) in the condenser.- Alternatively, use an air condenser or wrap the condenser with a heating tape set to a low temperature.
Poor Vacuum / Fluctuating Pressure - Leaks in the glassware joints.- Inefficient vacuum pump.[6]- Check all joints and ensure they are properly sealed with vacuum grease.- Verify the pump is in good working order and the oil is clean. Use a vacuum regulator for precise control.[6]
Dark-colored Distillate - Distillation temperature is too high, causing thermal decomposition.- Some volatile, colored impurities are co-distilling.- Lower the distillation temperature by improving the vacuum.- Consider a pre-purification step like a charcoal treatment or a quick filtration through a silica (B1680970) plug.
Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Compound Won't Elute or has Severe Tailing - this compound is a basic compound and may be interacting strongly with the acidic silica gel.[7]- Add a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%) or ammonia (B1221849) to the eluent.[7]- Consider using a different stationary phase like neutral alumina (B75360) or a deactivated silica gel.[8]
Poor Separation of Compound from Impurities - Incorrect eluent polarity.- Column was overloaded.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the desired compound.- Use a larger column or load less crude material. A general rule is a 30:1 to 50:1 ratio of silica to crude material by weight.
Cracked or Channeled Column Bed - The column was packed improperly.- The solvent level dropped below the top of the silica.- Pack the column carefully as a slurry to avoid air bubbles.- Always maintain a level of solvent above the silica bed to prevent it from drying out.[2]
Compound Precipitates at the Top of the Column - The crude material has low solubility in the starting eluent.[7]- Load the sample onto the column using a "dry loading" technique: dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[2][7]
Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing - The solution is supersaturated at a temperature above the compound's melting point.- Presence of impurities that depress the melting point.- Add a slightly larger volume of the "good" solvent to the hot solution before adding the "bad" solvent.- Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce crystallization.- Attempt recrystallization from a different solvent system.[9]
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even when cold.- Evaporate some of the solvent to increase the concentration and cool again.- If using a solvent pair, add more of the "bad" solvent (the one the compound is less soluble in) to the point of turbidity and then clarify with a drop of the "good" solvent before cooling.[10][11]
Low Recovery of Purified Material - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude material.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is adapted from a procedure by Organic Syntheses.[1]

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a heating mantle with magnetic stirring for the distillation flask.

  • Charging the Flask: Transfer the crude this compound oil (e.g., 80-85 g) into the distillation flask. Add a magnetic stir bar.

  • Drying (Optional but Recommended): If the crude oil was from an aqueous workup, it may contain residual water. It can be dried over solid NaOH and filtered before distillation.[1]

  • Distillation:

    • Begin stirring and gradually heat the flask.

    • Slowly apply vacuum to the system.

    • Collect a small forerun of any low-boiling impurities.

    • Collect the main fraction of this compound at 117-120 °C under a vacuum of 8 mm Hg.[1]

    • Troubleshooting Note: If the product solidifies in the condenser, circulate warm water (~30-40 °C) through it.[5]

  • Completion: Stop the distillation when the temperature starts to drop or when charring is observed in the distillation pot. Release the vacuum carefully before turning off the heat. The collected product should solidify upon cooling to yield a crystalline solid with a melting point of 44-45 °C.[1]

Protocol 2: Purification by Column Chromatography

This is a general protocol that requires optimization based on TLC analysis.

  • Solvent System Selection: Using TLC, determine a mobile phase that provides good separation of the target compound from impurities. A common starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of triethylamine (0.5%) to prevent tailing.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with the stopcock closed, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small portion of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

This protocol describes a two-solvent recrystallization method.

  • Solvent Selection: An ethanol-water mixture is often a good starting point for polar compounds like amines.[10] this compound is soluble in ethanol (good solvent) and less soluble in water (bad solvent).

  • Dissolution: Place the crude or distilled solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.[10] If it becomes too cloudy, add a drop or two of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum to remove all traces of solvent.

Diagrams

G cluster_start Start cluster_decision Method Selection cluster_methods Purification cluster_polish Final Polish cluster_end Finish Crude Crude this compound (Oil/Solid) Scale Scale? Crude->Scale Distill Vacuum Distillation Scale->Distill Large (>5g) Column Column Chromatography Scale->Column Small (<5g) Recrystal Recrystallization Distill->Recrystal Optional Pure Pure Product (>99%) Distill->Pure Column->Recrystal Recrystal->Pure

Caption: Purification workflow for this compound.

G Start Problem: Low Yield/Purity Method Which Purification Method? Start->Method Distill Distillation Issue? Method->Distill Distillation Column Chromatography Issue? Method->Column Chromatography Recrystal Recrystallization Issue? Method->Recrystal Recrystallization Decomp Decomposition? (Dark color, charring) Distill->Decomp Yes Pressure Pressure Too High? Distill->Pressure No LowerTemp Action: Lower Pressure to Reduce Temp Decomp->LowerTemp CheckLeaks Action: Check System for Leaks Pressure->CheckLeaks Tailing Peak Tailing on TLC/Column? Column->Tailing Yes AddBase Action: Add Base (e.g., TEA) to Eluent Tailing->AddBase OilingOut Compound Oiling Out? Recrystal->OilingOut Yes AdjustSolvent Action: Adjust Solvent Ratio or Change Solvents OilingOut->AdjustSolvent

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-amino-4-methylthiazole and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole (B1198619) synthesis.[1][2] This reaction involves the condensation of an α-haloketone, such as chloroacetone (B47974), with a thiourea (B124793) derivative.[1][2]

Q2: What are the typical starting materials for the Hantzsch synthesis of this compound?

A2: The standard starting materials are thiourea and chloroacetone.[3][4] Variations of the synthesis may employ substituted thioureas to produce N-substituted 2-aminothiazole (B372263) derivatives.

Q3: What are the expected yields for the synthesis of this compound?

A3: Reported yields for the synthesis of this compound from thiourea and chloroacetone are typically in the range of 70-75%.[3] However, yields can be influenced by reaction conditions and the purity of reagents.

Q4: What are some common side reactions in the Hantzsch thiazole synthesis?

A4: Side reactions can occur, leading to the formation of impurities. These may include the self-condensation of the α-haloketone or the formation of dithiazolylamines. Careful control of reaction conditions is crucial to minimize these byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1][5] This allows for the visualization of the consumption of starting materials and the formation of the product.

Q6: Is this compound a stable compound?

A6: this compound can be sensitive to air and moisture, and it is hygroscopic.[4] It is recommended to store the purified compound in a dry, sealed container, potentially under an inert atmosphere like nitrogen, to prevent degradation.[6] The compound can also react with carbon dioxide from the air.[4]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure Reagents Ensure the chloroacetone is freshly distilled and the thiourea is of high purity. Commercial chloroacetone can contain impurities like acetone (B3395972) which may interfere with the reaction.[4]
Incorrect Reaction Temperature The reaction of thiourea and chloroacetone is exothermic.[3] Maintain the recommended reaction temperature. Overheating can lead to side reactions and decomposition.
Incomplete Reaction Monitor the reaction by TLC to ensure it has gone to completion.[1][5] If the reaction stalls, consider extending the reflux time.
Loss of Product During Workup The product is soluble in water, ethanol, and ether.[6] Ensure efficient extraction from the aqueous layer. Multiple extractions with a suitable organic solvent like ether are recommended.[3]
Product Degradation The free base can be unstable.[7] Work up the reaction promptly and consider converting the product to a more stable salt for long-term storage if necessary.
Purification Difficulties
Problem Potential Cause Troubleshooting Steps
Formation of a Troublesome Emulsion During Extraction High concentration of salts or tars can lead to emulsion formation.Add ice and water to dissolve any precipitate that may be causing the emulsion.[3] Stir gently during the extraction process.[3]
Dark Red or Tarry Crude Product The reaction can produce tarry byproducts.Dry the ethereal extract over solid sodium hydroxide (B78521) and filter by gravity to remove small amounts of tar before distillation.[3]
Product Solidifies in the Condenser During Distillation The melting point of this compound is 44-45°C.Use a microdistillation apparatus for small-scale preparations.[4] Ensure the cooling water in the condenser is not too cold to prevent solidification.[4]
Hygroscopic Nature of the Product The product readily absorbs moisture and carbon dioxide from the air.[4]Handle the purified product quickly and store it in a tightly sealed container, preferably under an inert atmosphere.[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Thiourea (76 g, 1 mole)

  • Chloroacetone (92.5 g, 1 mole), freshly distilled

  • Water (200 cc)

  • Solid Sodium Hydroxide (200 g)

  • Diethyl ether (300 cc)

Procedure:

  • Suspend thiourea in water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for two hours.

  • Cool the reaction mixture and, while stirring continuously, add solid sodium hydroxide with cooling.

  • Separate the upper, oily layer using a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure. Collect the fraction at 117–120°C/8 mm Hg or 130–133°C/18 mm Hg.

Yield: 80–85.5 g (70–75%) of this compound, melting at 44–45°C.[3]

Visualizations

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis_Workflow reagents Starting Materials (Thiourea & Chloroacetone) reaction Reaction Setup (Solvent, Reflux) reagents->reaction 1. Mix & Heat workup Aqueous Workup (Base Addition, Extraction) reaction->workup 2. Cool & Quench purification Purification (Distillation) workup->purification 3. Isolate Crude product Final Product (this compound) purification->product 4. Purify

Caption: General experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time) start->check_conditions check_workup Review Workup Procedure start->check_workup check_completion Confirm Reaction Completion (TLC) start->check_completion impure_reagents Action: Purify/Replace Reagents check_reagents->impure_reagents Impure adjust_conditions Action: Optimize Temperature/Time check_conditions->adjust_conditions Suboptimal optimize_workup Action: Optimize Extraction/Isolation check_workup->optimize_workup Inefficient drive_reaction Action: Extend Reaction Time check_completion->drive_reaction Incomplete

Caption: Decision-making flowchart for troubleshooting low product yield in this compound synthesis.

References

Side reactions in the Hantzsch synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch synthesis of substituted thiazoles, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Hantzsch thiazole (B1198619) synthesis?

A1: The most frequently encountered side reaction is the formation of 2-imino-2,3-dihydrothiazole isomers. This is particularly prevalent under acidic reaction conditions.[1][2] Other potential byproducts include:

  • Unreacted starting materials: Incomplete conversion can leave residual α-haloketones and thioamides in the reaction mixture.[3]

  • Oxazoles: If the thioamide starting material is contaminated with its corresponding amide, the analogous oxazole (B20620) can be formed as a byproduct.[3]

  • Dimerization or polymerization products: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation, leading to polymeric materials or dimers.[3]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in the Hantzsch thiazole synthesis can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. The synthesis often requires heating to proceed efficiently.[1] Optimization of these conditions is crucial for maximizing yield.

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming the reactants and reducing the yield of the desired thiazole.[3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress using thin-layer chromatography (TLC) is recommended to ensure all starting materials have been consumed.[3]

  • Formation of Side Products: The presence of the side reactions mentioned in Q1 can significantly lower the yield of the desired product.

To improve the yield, consider the following troubleshooting steps:

  • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for your specific substrates.

  • Use a Catalyst: Acid catalysts like p-toluenesulfonic acid (PTSA) can improve reaction rates and yields.[3] In some cases, heterogeneous catalysts such as silica-supported tungstosilicic acid have been shown to be effective and reusable.[4]

  • Alternative Energy Sources: Microwave irradiation or ultrasonic activation can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating.[1][4]

  • Ensure Purity of Reagents: Use highly pure starting materials to minimize the formation of byproducts.

Q3: I am observing the formation of an isomeric byproduct. How can I identify and minimize it?

A3: The most common isomeric byproduct is a 2-imino-2,3-dihydrothiazole. Its formation is favored under acidic conditions.[1][2] These isomers can be distinguished from the desired 2-aminothiazole (B372263) product by spectroscopic methods, such as differences in their 5-H ¹H NMR signals.[2]

To minimize the formation of this byproduct, it is recommended to:

  • Control the pH: Running the reaction in a neutral or slightly basic medium can suppress the formation of the 2-imino isomer. The condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent leads exclusively to 2-(N-substituted amino)thiazoles.[2]

  • Sequential Synthesis: In cases of unsymmetrical substitution where regioisomer formation is a concern, a multi-step sequential synthesis approach can provide better control over the outcome, although this is more commonly discussed in the context of the related Hantzsch pyridine (B92270) synthesis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC until starting materials are consumed.[1]
Poor quality of starting materials.Ensure the purity of α-haloketone and thioamide. Purify starting materials if necessary.
Suboptimal solvent.Experiment with different solvents. Ethanol (B145695) is commonly used, but other solvents or solvent mixtures may improve yields for specific substrates.[4]
Multiple Spots on TLC Presence of unreacted starting materials.Drive the reaction to completion by optimizing time and temperature.
Formation of oxazole byproduct.Use pure thioamide, free from contamination with the corresponding amide.
Formation of 2-imino-2,3-dihydrothiazole isomer.Adjust the reaction pH to neutral or slightly basic conditions.[2]
Difficult Product Purification Presence of side products and unreacted starting materials.Recrystallization is often an effective method for purifying solid thiazole products. Column chromatography may be necessary for complex mixtures.[3]
The product is an HBr salt and soluble in the reaction medium.After the reaction is complete, neutralize the mixture with a weak base (e.g., 5% sodium carbonate solution) to precipitate the neutral thiazole product, which is often poorly soluble in water.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported yields for the synthesis of a specific Hantzsch thiazole derivative under various reaction conditions, illustrating the impact of temperature, solvent, and the use of a catalyst and ultrasonic irradiation.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
1No CatalystWater2510No reaction[4]
2No CatalystWater100630[4]
3No CatalystEthanol2510No reaction[4]
4No CatalystEthanol78545[4]
5No CatalystEthanol/Water (1:1)2510No reaction[4]
6No CatalystEthanol/Water (1:1)65450[4]
7SiW.SiO₂ (5%)Ethanol/Water (1:1)653.565[4]
8SiW.SiO₂ (10%)Ethanol/Water (1:1)65378[4]
9SiW.SiO₂ (15%)Ethanol/Water (1:1)65287[4]
10SiW.SiO₂ (15%)Ethanol/Water (1:1)Room Temp (Ultrasonic)1.590[4]

Reaction: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde (B42025). SiW.SiO₂: Silica supported tungstosilicic acid.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [3]

Materials:

  • α-Bromo ketone (1 equivalent)

  • Thioamide (1-1.2 equivalents)

  • Ethanol (or other suitable solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone in ethanol.

  • Add the thioamide to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified, for example, by recrystallization.

Protocol 2: One-Pot Synthesis using a Heterogeneous Catalyst and Ultrasonic Irradiation [4]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Acetone (B3395972)

Procedure:

  • Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the substituted benzaldehyde, and SiW.SiO₂ in a suitable vessel.

  • Add the ethanol/water mixture.

  • Submerge the vessel in an ultrasonic bath at room temperature for 1.5 to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the solid product and wash it with ethanol.

  • To recover the catalyst, dissolve the solid in acetone and filter to remove the insoluble SiW.SiO₂.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be dried.

Visualizations

Hantzsch_Thiazole_Synthesis cluster_side_reaction Side Reaction (Acidic Conditions) alpha_haloketone α-Haloketone intermediate1 Thioether Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack thioamide Thioamide thioamide->intermediate1 Nucleophilic Attack protonation Protonation of Thioamide thioamide->protonation H+ cyclized_intermediate Cyclized Intermediate (Hydroxythiazoline) intermediate1->cyclized_intermediate Intramolecular Cyclization thiazole Substituted Thiazole (Desired Product) cyclized_intermediate->thiazole Dehydration side_intermediate Alternative Cyclization protonation->side_intermediate Reaction with α-Haloketone side_product 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) side_intermediate->side_product Dehydration

Caption: Main and side reaction pathways in Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify Reagents check_purity->purify_reagents Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Pure purify_reagents->optimize_conditions use_catalyst Consider Catalyst (e.g., PTSA) optimize_conditions->use_catalyst alternative_energy Use Microwave or Ultrasonic Irradiation optimize_conditions->alternative_energy monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction Optimizing incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction increase_time_temp Increase Time/Temperature incomplete_reaction->increase_time_temp Yes analyze_byproducts Analyze Byproducts incomplete_reaction->analyze_byproducts No increase_time_temp->monitor_reaction adjust_ph Adjust pH to Neutral/Basic (to avoid imino isomer) analyze_byproducts->adjust_ph end Improved Yield analyze_byproducts->end adjust_ph->optimize_conditions

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

References

Technical Support Center: Optimizing Derivatization of 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the derivatization of 2-Amino-4-methylthiazole. It includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My N-acylation of this compound is giving a very low yield. What are the common causes?

A1: Low yields in N-acylation reactions are a frequent issue. The primary causes include:

  • Low Nucleophilicity: The exocyclic amino group of the thiazole (B1198619) ring can have reduced nucleophilicity, making the reaction sluggish.

  • Instability of the Free Base: The this compound free base can be unstable, especially during storage or upon purification, leading to degradation before it can react.

  • Formation of Side Products: Competing side reactions, such as the formation of bis-acylated products, can consume the starting material and desired product, reducing the overall yield.[1]

  • Inadequate Acylating Agent: The chosen acylating agent (e.g., acyl chloride, anhydride) may not be reactive enough under the selected reaction conditions.

Q2: I am observing multiple products in my acylation reaction. What is the most likely side product and how can I avoid it?

A2: A common side product is the bis-acylated derivative, where the acyl group adds to both the exocyclic amino group and the nitrogen of the amide that is initially formed.[1] This is more likely to occur with highly reactive acylating agents or under harsh conditions. To minimize this, consider the following:

  • Use a stoichiometric amount of the acylating agent.

  • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

  • Employ a milder base.

  • Consider protecting the exocyclic amine with a Boc group, performing the acylation, and then deprotecting. This strategy can lead to cleaner reactions and higher yields of the mono-acylated product.[1]

Q3: How can I improve the solubility of my this compound derivative?

A3: Many thiazole derivatives exhibit poor solubility in aqueous solutions. Strategies to improve solubility include:

  • pH Adjustment: Protonating the basic nitrogen atoms on the thiazole ring under acidic conditions can increase aqueous solubility. However, be cautious of potential hydrolysis at extreme pH values.

  • Use of Co-solvents: Dissolving the compound in a polar organic solvent like DMSO or DMF to create a stock solution, which can then be diluted into the aqueous medium, is a common practice.

  • Salt Formation: Converting the derivative into a salt form (e.g., hydrochloride) can significantly enhance its water solubility.

Q4: When forming a Schiff base with an aldehyde, my reaction is not proceeding to completion. What can I do?

A4: Incomplete Schiff base formation can often be resolved by:

  • Adding a Catalytic Amount of Acid: A few drops of glacial acetic acid can catalyze the condensation reaction.[2][3]

  • Removing Water: The reaction is a condensation that produces water. Using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves can drive the equilibrium towards the product.[2]

  • Increasing Reaction Time and/or Temperature: Refluxing the reaction mixture for a longer duration (e.g., 5-12 hours) can help push it to completion.[3]

  • Checking Reagent Purity: Ensure the aldehyde and the this compound are pure, as impurities can inhibit the reaction.[2]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the derivatization of this compound.

Guide 1: Low Yield in N-Acylation Reactions

This workflow helps diagnose and resolve poor yields in acylation reactions.

G start Low Yield Observed reagent_quality 1. Check Reagent Purity - Verify purity of this compound - Use freshly prepared or purified acyl chloride/anhydride start->reagent_quality conditions 2. Optimize Reaction Conditions - Lower temperature to 0°C initially - Adjust base (e.g., Et3N, pyridine) - Increase reaction time reagent_quality->conditions If reagents are pure outcome Improved Yield reagent_quality->outcome Impurity was the issue protection 3. Consider Protection Strategy - Protect amine with Boc group - Acylate the Boc-protected intermediate - Deprotect to get the final product conditions->protection If optimization fails conditions->outcome Conditions optimized protection->outcome Protection successful

Caption: Troubleshooting workflow for low-yield N-acylation.

Guide 2: Formation of Multiple Products in Schiff Base Synthesis

This guide addresses the issue of side product formation during condensation with aldehydes.

G start Multiple Products Observed stoichiometry 1. Verify Stoichiometry - Use 1:1 molar ratio of amine to aldehyde start->stoichiometry catalyst 2. Check Catalyst - Use catalytic amount of acid (e.g., acetic acid) - Avoid strong, non-selective acids stoichiometry->catalyst If stoichiometry is correct outcome Pure Product Obtained stoichiometry->outcome Incorrect ratio was the issue purification 3. Optimize Purification - Use column chromatography for separation - Test different solvent systems for recrystallization catalyst->purification If catalyst is appropriate catalyst->outcome Catalyst optimized purification->outcome Purification successful

Caption: Troubleshooting guide for Schiff base side products.

Data Presentation: Reaction Condition Comparison

The following tables summarize quantitative data for common derivatization reactions, allowing for easy comparison of methodologies.

Table 1: N-Acylation & N-Sulfonylation Conditions
Derivative TypeAcylating/Sulfonylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
AcetamideAcetyl chloride-Dry Acetone (B3395972)Reflux2Solid obtained
AcetamideAcetic anhydride--1102-
ChloroacetamideChloroacetyl chloride-DCM--82[4]
BenzamideBenzoyl chloridePyridineDry Pyridine--High
BenzenesulfonamideBenzenesulfonyl chlorideSodium acetateWater80-85680
Tosylamide4-Methylbenzenesulfonyl chlorideSodium acetateWater80-85469
Table 2: Schiff Base Formation Conditions
AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
BenzaldehydeGlacial Acetic AcidEthanol (B145695)Room Temp0.5-
Substituted BenzaldehydesGlacial Acetic AcidMethanolReflux6-
4-(dimethylamino)benzaldehydeGlacial Acetic AcidMethanol50-6010-1263[3]
5-bromo-2-hydroxybenzaldehydeGlacial Acetic AcidMethanol50-6010-12-[3]

Experimental Protocols

Protocol 1: Synthesis of N-(4-methylthiazol-2-yl)acetamide (N-Acetylation)

This protocol describes the N-acetylation of this compound using chloroacetyl chloride, followed by substitution. A more direct approach involves using acetyl chloride.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a 200 mL round-bottom flask, dissolve this compound (0.02 mol) in 20 mL of DCM.[4]

  • Add chloroacetyl chloride (0.5 g) to the solution.[4]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-chloro-N-(4-methylthiazol-2-yl)acetamide, can be purified by recrystallization or column chromatography. The yield for this intermediate is reported to be around 82%.[4]

Note: For direct acetylation, acetyl chloride can be used in place of chloroacetyl chloride, often in a solvent like dry acetone and refluxed for 2 hours.[5]

Protocol 2: Synthesis of a Schiff Base Derivative

This protocol details the general procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve the aromatic aldehyde (1 equivalent) in ethanol.

  • Add the aldehyde solution to the this compound solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture.[2]

  • Heat the mixture to reflux and maintain for several hours (typically 5-12 hours), monitoring the reaction by TLC.[2][3]

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagram

This diagram illustrates the general workflow for a typical derivatization experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Assemble Reagents (this compound, Acylating Agent/Aldehyde, Solvent, Base) glassware 2. Prepare Glassware (Dry, Inert Atmosphere if needed) reagents->glassware dissolve 3. Dissolve Starting Material glassware->dissolve addition 4. Add Reagents (Control Temperature) dissolve->addition monitor 5. Monitor Progress (TLC/LC-MS) addition->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction & Washing quench->extract purify 8. Purify Product (Chromatography/Recrystallization) extract->purify characterize 9. Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for derivatization.

Signaling Pathway: VEGFR-2 Inhibition

Many 2-aminothiazole (B372263) derivatives exhibit anticancer activity by inhibiting key signaling pathways. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.

G cluster_downstream Downstream Signaling Cascades cluster_cellular Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Migration Migration Inhibitor This compound Derivative Inhibitor->VEGFR2 Blocks ATP Binding Site Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt PI3K->Migration MAPK->Proliferation mTOR mTOR Akt->mTOR Survival Survival Akt->Survival mTOR->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

References

Technical Support Center: Synthesis and Handling of Chloroacetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the polymerization of chloroacetaldehyde (B151913) during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: Why is chloroacetaldehyde prone to polymerization?

Anhydrous chloroacetaldehyde is highly susceptible to polymerization due to the high reactivity of its aldehyde group. The presence of a chlorine atom on the alpha-carbon further enhances the electrophilicity of the carbonyl carbon, making it prone to nucleophilic attack, which can initiate polymerization. This process is often catalyzed by trace amounts of acids (including Lewis acids), bases, water, and transition metals.[1] Polymerization can lead to the formation of a cyclic trimer (trichloroparaldehyde) or linear polyacetals.[2][3]

Q2: What are the common signs of chloroacetaldehyde polymerization?

The onset of polymerization can be identified by several observable changes in the substance. These include:

  • The appearance of turbidity or cloudiness in the liquid.

  • An increase in viscosity.

  • The formation of a white or off-white solid precipitate.

  • Spontaneous warming of the solution.

If any of these signs are observed, it is crucial to take immediate action to prevent further polymerization and ensure the safety of the experiment.

Q3: How can I prevent the polymerization of chloroacetaldehyde during synthesis and storage?

Several strategies can be employed to effectively prevent the polymerization of chloroacetaldehyde:

  • Use of Hydrated Forms: Chloroacetaldehyde is commercially available and often handled as a more stable aqueous solution (typically 45-50%), which exists as a mixture of the monomer and dimer hydrates.[4]

  • Conversion to Acetals: For reactions requiring anhydrous conditions, it is highly recommended to use a more stable derivative, such as chloroacetaldehyde dimethyl acetal (B89532) or diethyl acetal. These acetals are significantly more stable and less prone to polymerization. The aldehyde can be regenerated in situ or just before use by acidic hydrolysis.[3]

  • Addition of Polymerization Inhibitors: The introduction of specific chemical inhibitors can effectively stabilize chloroacetaldehyde.

  • Strict Control of Reaction and Storage Conditions: Maintaining a low temperature and excluding catalysts are crucial for preventing polymerization.

Q4: What are the recommended storage conditions for chloroacetaldehyde?

To ensure the stability of chloroacetaldehyde and prevent polymerization, it is imperative to adhere to the following storage guidelines:

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent exposure to moisture and air.

  • Store away from direct sunlight, heat sources, and sources of ignition.[5]

  • Ensure the storage area is free from incompatible materials such as strong acids, bases, oxidizing agents, and metals.[5]

  • For anhydrous chloroacetaldehyde, storage in a freezer is recommended.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Solution becomes cloudy or a solid precipitate forms during synthesis or distillation. Polymerization has initiated. This could be due to the presence of acidic impurities, metal contaminants from equipment, or localized overheating.1. Immediately cool the reaction mixture in an ice bath to slow down the polymerization rate.2. If possible and safe, add a suitable polymerization inhibitor (see Table 1).3. If the polymerization is extensive, it may be necessary to safely quench the reaction and restart the synthesis with fresh, purified reagents and clean, dry glassware.
The final product is a viscous liquid or a solid instead of a mobile liquid. Significant polymerization has occurred.1. The monomeric chloroacetaldehyde may be recovered by depolymerization of the polymer (see Experimental Protocol 2).2. Re-evaluate the synthesis and purification procedures to identify and eliminate the source of polymerization initiation.
Difficulty in obtaining anhydrous chloroacetaldehyde from its hydrate (B1144303) without polymerization. The azeotropic distillation conditions are too harsh, or acidic impurities are catalyzing polymerization at elevated temperatures.1. Ensure the distillation is performed under reduced pressure to lower the boiling point.2. Add a polymerization inhibitor to the distillation flask before heating (see Experimental Protocol 1).3. Use high-purity solvents for the azeotropic distillation.
The product darkens in color during storage. Decomposition or side reactions are occurring, which can be precursors to polymerization.1. Ensure the storage container is inert and properly sealed.2. Store at a lower temperature, preferably in a freezer.3. Consider adding a stabilizer if the product needs to be stored for an extended period.

Quantitative Data on Polymerization Inhibitors

While direct comparative studies are limited, patent literature and other sources provide guidance on effective concentrations of various inhibitors for stabilizing chlorinated aldehydes.

Inhibitor Class Specific Example Typical Concentration Range (% w/w) Notes
Lactams ε-Caprolactam0.001 - 1.0 (preferably 0.05 - 0.5)Particularly effective in the presence of transition metal contaminants like ferric chloride.[1]
Phenols Phenol, BiphenolVaries; often used in combination with other inhibitors.Can act as radical scavengers.
Quinones p-BenzoquinoneVaries; often used in combination with a Lewis acid.Effective in syntheses involving vinyl acetate (B1210297) and chlorine.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Chloroacetaldehyde from its Hydrate

This protocol describes the dehydration of chloroacetaldehyde hydrate via azeotropic distillation with the inclusion of a polymerization inhibitor.

Materials:

  • Chloroacetaldehyde hydrate (45-50% aqueous solution)

  • Toluene (B28343) (or chloroform/carbon tetrachloride)

  • ε-Caprolactam

  • Anhydrous magnesium sulfate

  • Clean, dry distillation apparatus with a Dean-Stark trap

Procedure:

  • Assemble a clean, dry distillation apparatus equipped with a Dean-Stark trap and a reflux condenser.

  • To the distillation flask, add the chloroacetaldehyde hydrate solution and toluene in a 1:2 v/v ratio.

  • Add ε-caprolactam to the flask to a final concentration of approximately 0.1% (w/w) relative to the estimated amount of chloroacetaldehyde.

  • Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Continue the distillation until no more water is collected in the trap.

  • Allow the solution to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting toluene solution contains anhydrous chloroacetaldehyde. For many applications, this solution can be used directly.

  • If isolation of pure anhydrous chloroacetaldehyde is required, it can be obtained by fractional distillation of the toluene solution under reduced pressure. It is crucial to use the anhydrous chloroacetaldehyde immediately after preparation. [6]

Protocol 2: Depolymerization of Chloroacetaldehyde Trimer

This protocol outlines the depolymerization of trichloroparaldehyde (the cyclic trimer of chloroacetaldehyde) to yield the monomer.

Materials:

  • Trichloroparaldehyde

  • Activated clay (acid-activated montmorillonite)

  • Anhydrous toluene (optional, as a solvent)

  • Clean, dry distillation apparatus

Procedure:

  • Place the chloroacetaldehyde trimer into a clean, dry distillation flask.

  • Add activated clay as a catalyst, typically 1-5% by weight of the trimer.

  • The depolymerization can be performed neat or in the presence of an inert solvent like toluene.

  • Heat the mixture with stirring. The depolymerization typically occurs at temperatures between 70-130°C.

  • The monomeric chloroacetaldehyde will distill as it is formed. Collect the distillate in a cooled receiver.

  • The collected anhydrous chloroacetaldehyde should be used immediately or stabilized as described previously.

Visualizations

Cationic Polymerization Mechanism of Chloroacetaldehyde

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator H⁺ (Acid Catalyst) monomer1 ClCH₂CHO initiator->monomer1 Protonation activated_monomer ClCH₂CH=O⁺H monomer1->activated_monomer monomer2 ClCH₂CHO activated_monomer->monomer2 Nucleophilic Attack dimer ClCH₂CH(O⁺H)-O-CH(Cl)CH₂ monomer2->dimer monomer3 ClCH₂CHO dimer->monomer3 Chain Growth polymer_chain H-[O-CH(CH₂Cl)]n-O⁺=CH(CH₂Cl) monomer3->polymer_chain terminator H₂O or Nu⁻ polymer_chain->terminator Chain Termination stable_polymer H-[O-CH(CH₂Cl)]n-OH + H⁺ terminator->stable_polymer

Caption: Cationic polymerization of chloroacetaldehyde.

Workflow for Preventing Chloroacetaldehyde Polymerization

G start Start: Chloroacetaldehyde Synthesis/Use decision_anhydrous Anhydrous Conditions Required? start->decision_anhydrous use_hydrate Use Aqueous Hydrate Solution decision_anhydrous->use_hydrate No use_acetal Use Stable Acetal Derivative (e.g., Dimethyl Acetal) decision_anhydrous->use_acetal Alternative prepare_anhydrous Prepare Anhydrous Chloroacetaldehyde decision_anhydrous->prepare_anhydrous Yes reaction Perform Reaction Immediately use_hydrate->reaction hydrolysis In situ Hydrolysis to Aldehyde use_acetal->hydrolysis hydrolysis->reaction distillation Azeotropic Distillation of Hydrate prepare_anhydrous->distillation add_inhibitor Add Polymerization Inhibitor (e.g., ε-Caprolactam) distillation->add_inhibitor add_inhibitor->reaction storage Store Under Inert Atmosphere at Low Temperature reaction->storage

Caption: Decision workflow for handling chloroacetaldehyde.

References

Stability and storage conditions for 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-4-methylthiazole

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound (CAS: 1603-91-4) to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is hygroscopic, meaning it absorbs moisture from the air, so protecting it from moisture is critical.[1][2] For long-term storage, refrigeration is often recommended; however, some suppliers may state room temperature is acceptable.[2][3] Always consult the manufacturer's specific recommendations. Storing under an inert atmosphere, such as nitrogen, can further prevent potential oxidation.[4]

Q2: Is this compound sensitive to light?

A2: While not as significant a concern as moisture, some sources recommend keeping the compound in a dark place, suggesting some light sensitivity.[3] As a best practice, storing it in an opaque or amber-colored container is advisable to prevent any potential photodegradation.

Q3: What materials are incompatible with this compound?

A3: This compound should be stored away from strong oxidizing agents.[2][4][5] Contact with such substances can lead to vigorous reactions and degradation of the material.

Q4: What is the expected appearance of this compound, and how can I tell if it has degraded?

A4: this compound is typically a white to pale yellow or beige crystalline solid.[2][4] Signs of degradation may include a significant color change (e.g., darkening to brown), a change in texture, or clumping, which could indicate moisture absorption. If you observe these changes, the compound's purity may be compromised.

Q5: How stable is this compound under normal laboratory conditions?

A5: The compound is considered stable under normal temperatures and pressures when stored correctly.[1][2] However, its hygroscopic nature makes it susceptible to degradation if exposed to humid air.[2]

Troubleshooting Guide

Issue 1: My reaction yield is lower than expected or has failed completely.

  • Possible Cause: The this compound may have degraded due to improper storage, particularly moisture exposure. The presence of water can interfere with many organic reactions.

  • Troubleshooting Steps:

    • Verify Storage: Check if the container was tightly sealed and stored in a dry environment.

    • Visual Inspection: Examine the reagent for any signs of degradation as described in FAQ A4.

    • Purity Check: If possible, run a quick purity check (e.g., melting point determination). The melting point range for pure this compound is 42-47 °C.[2][3][6] A broad or depressed melting point suggests impurities.

    • Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent to repeat the experiment.

Issue 2: The color of my this compound has darkened over time.

  • Possible Cause: Color change often indicates oxidation or the presence of impurities formed through degradation. This can be accelerated by exposure to air, light, or incompatible substances.

  • Troubleshooting Steps:

    • A slight color change to pale yellow or beige may be acceptable, but significant darkening is a strong indicator of degradation.

    • The material may not be suitable for sensitive applications where high purity is required. Consider purifying the material (e.g., by recrystallization) if possible, or discard it according to your institution's safety protocols.

Issue 3: I'm seeing unexpected side products in my analysis (NMR, LC-MS).

  • Possible Cause: If you have ruled out other sources of contamination, these unexpected peaks could be degradation products of this compound. Thermal decomposition can generate nitrogen and sulfur oxides.[1][2]

  • Troubleshooting Steps:

    • Analyze a sample of the starting material alone to see if the impurity peaks are present.

    • Review the storage history and handling procedures for the reagent.

    • Use a fresh batch of the reagent to confirm if the side products disappear.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
CAS Number 1603-91-4[2][6][7]
Molecular Formula C₄H₆N₂S[2][7]
Molecular Weight 114.17 g/mol [7][8]
Appearance White to beige crystalline solid[2][4][5]
Melting Point 42 - 47 °C[2][3][6]
Boiling Point 231 - 232 °C[3][6]
Solubility Very soluble in water, alcohol, ether; Soluble in Methanol[3][4][7]

Table 2: Summary of Recommended Storage Conditions

ConditionRecommendationRationaleCitations
Temperature Cool place; Refrigerated or Room Temp.Prevents thermal degradation.[1][2][3]
Atmosphere Tightly sealed container; Inert gas (optional)Protects from moisture and air (oxidation).[1][2][4]
Light Keep in a dark placePrevents potential photodegradation.[3]
Environment Dry, well-ventilated areaPrevents moisture absorption (hygroscopic).[1][2]
Incompatibilities Away from strong oxidizing agentsPrevents hazardous reactions.[2][4][5]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Storage

  • Personal Protective Equipment (PPE): Before handling, wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1]

  • Dispensing: Minimize the time the container is open to the atmosphere. Use a clean, dry spatula for dispensing the solid.

  • Sealing: After dispensing, securely seal the container lid. For extra protection against moisture, Parafilm® can be wrapped around the lid.

  • Storage: Immediately return the container to its designated storage location (e.g., refrigerator or dry cabinet) that meets the conditions outlined in Table 2.

  • Cleaning: Wash hands and any exposed skin thoroughly after handling.[1][2] Clean up any spills immediately by sweeping the solid material into a suitable container for disposal.[1]

Visualizations

G start Reagent Stability Issue Suspected (e.g., low yield, side products) check_storage Step 1: Verify Storage Conditions (Cool, Dry, Tightly Sealed?) start->check_storage visual_inspect Step 2: Visually Inspect Reagent (Color change, clumping?) check_storage->visual_inspect Storage OK degraded Result: Reagent is Likely Degraded check_storage->degraded Improper Storage purity_check Step 3: Perform Purity Check (e.g., Melting Point) visual_inspect->purity_check Looks OK visual_inspect->degraded Degradation Signs purity_check->degraded Impure ok Result: Reagent Appears Stable purity_check->ok Purity Confirmed action_discard Action: Discard and Use New Batch degraded->action_discard action_investigate Action: Investigate Other Experimental Parameters (Solvent, Temp, etc.) ok->action_investigate

Caption: Troubleshooting workflow for suspected reagent degradation.

G receive Receive New this compound log Log Arrival Date and Lot Number receive->log is_hygroscopic Is the compound hygroscopic? log->is_hygroscopic seal Ensure Container is Tightly Sealed (Use Parafilm® if needed) is_hygroscopic->seal Yes storage_decision Select Storage Location refrigerator Store in Refrigerator (Check Supplier Info) storage_decision->refrigerator Long-term or Supplier Recommends dry_cabinet Store in Dry Cabinet (Room Temperature) storage_decision->dry_cabinet Short-term or Supplier Allows final_storage Place in Dark, Ventilated Area Away from Oxidizers refrigerator->final_storage dry_cabinet->final_storage seal->storage_decision

Caption: Decision tree for proper storage of this compound.

References

Preventing oxidation of 2-Amino-4-methylthiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of 2-Amino-4-methylthiazole during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Oxidation of this compound

This guide is designed to help you identify and resolve issues related to the potential oxidation of this compound in your laboratory.

DOT Script of Troubleshooting Workflow ```dot digraph "Troubleshooting_Oxidation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for this compound Oxidation", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start: Suspected Oxidation\nof this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; observe_color [label="Observe Color Change\n(White/Pale Yellow to Brown/Darker)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_storage [label="Review Storage Conditions", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; improper_storage [label="Improper Storage Identified", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; proper_storage_actions [label="Action: Transfer to a tightly sealed,\nlight-resistant container.\nStore in a cool, dry place\nunder inert gas (N2 or Ar).", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; analytical_testing [label="Perform Analytical Testing\n(e.g., HPLC, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; confirm_degradation [label="Degradation Confirmed", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_degradation [label="No Significant Degradation", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; quarantine [label="Quarantine Affected Batch", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; re_evaluation [label="Re-evaluate Experimental Results", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"]; continue_use [label="Continue Use with Monitoring", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> observe_color; observe_color -> check_storage [label="Yes"]; observe_color -> analytical_testing [label="No"]; check_storage -> improper_storage [label="Yes"]; improper_storage -> proper_storage_actions; proper_storage_actions -> analytical_testing; check_storage -> analytical_testing [label="No"]; analytical_testing -> confirm_degradation [label="Purity < Specification"]; analytical_testing -> no_degradation [label="Purity Meets Specification"]; confirm_degradation -> quarantine; quarantine -> re_evaluation; re_evaluation -> end; no_degradation -> continue_use; continue_use -> end; }

Caption: Workflow for the purity assessment of this compound using HPLC.

Managing light sensitivity and decarboxylation of thiazole acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with thiazole (B1198619) acetic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the handling, stability, and synthesis of these compounds.

Frequently Asked Questions (FAQs)

Q1: My thiazole acetic acid derivative is showing signs of degradation. What are the most likely causes?

A1: Thiazole acetic acids are susceptible to two primary degradation pathways: photodegradation (sensitivity to light) and decarboxylation (loss of the carboxylic acid group). The stability of your compound will depend on its specific substituents, the solvent, pH, and storage conditions.

Q2: What are the general best practices for storing and handling thiazole acetic acid derivatives to prevent degradation?

A2: To minimize degradation, it is crucial to protect these compounds from light and heat.[1][2]

  • Storage: Store solids and solutions in amber glass vials to block UV and visible light.[1][2] For highly sensitive compounds, wrap the vials in aluminum foil for extra protection.[1] Store at low temperatures, such as in a refrigerator or freezer, as specified by the manufacturer.

  • Handling: Conduct experiments in a dimly lit area or under yellow/brown colored light, which has a longer wavelength (above 500 nm) and is less energetic.[1][2] Prepare solutions in amber-colored glassware.[1]

Q3: I'm observing an unexpected loss of my starting material during a reaction workup. What could be the issue?

A3: If your workup involves acidic or basic conditions, you might be inadvertently altering your product.[3] It's also possible that the compound is more soluble in the aqueous layer than expected, or that it is volatile.[3] Always check all phases of your extraction and be mindful of the stability of your specific thiazole derivative to pH changes.

Troubleshooting Guide: Photodegradation

Q1: I suspect my compound is degrading upon exposure to light. How can I confirm this?

A1: To confirm photosensitivity, you can perform a forced degradation study. Expose a solution of your compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and monitor its purity over time using a suitable analytical method like HPLC-UV. Compare this to a control sample kept in the dark. A significant decrease in the parent compound's peak area and the appearance of new peaks in the light-exposed sample would confirm photodegradation.

Q2: What kind of degradation products should I expect from photodegradation?

A2: The degradation products can be complex. One documented pathway for a thiazole-containing compound involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[4] This can lead to an unstable endoperoxide that rearranges, potentially cleaving the thiazole ring.[4] Identifying degradation products often requires LC-MS/MS and NMR analysis.[4]

Q3: My analytical results (e.g., HPLC, NMR) are inconsistent. Could light be a factor?

A3: Yes, light can cause errors in analytical results if the compound degrades during sample preparation or analysis.[1][5] Always prepare samples in amber vials and minimize their exposure to ambient light before injection or analysis.[1] If you are collecting fractions from a purification, use amber-colored tubes or wrap your collection rack in foil.

Experimental Workflow: Photostability Testing

Below is a generalized workflow for assessing the photostability of a new drug substance, based on ICH Q1B guidelines.[5][6][7]

G cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Evaluation prep_solid Prepare Solid Sample (e.g., thin layer in petri dish) expose Expose samples to light source (Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²) prep_solid->expose prep_sol Prepare Solution Sample (in transparent, inert container) prep_sol->expose prep_dark Prepare Dark Control (wrapped in aluminum foil) compare Compare exposed samples to dark control prep_dark->compare analyze Analyze samples at time points (e.g., HPLC, LC-MS) expose->analyze analyze->compare eval Acceptable Change? compare->eval stable Photostable eval->stable Yes labile Photolabile (Requires protective packaging) eval->labile No

Caption: Workflow for photostability testing of a drug substance.

Troubleshooting Guide: Decarboxylation

Q1: My thiazole acetic acid is converting to a different compound upon heating or in certain solvents, with bubbling observed. What is happening?

A1: This is a classic sign of decarboxylation, where the acetic acid side chain is lost as carbon dioxide (CO2) gas. This reaction is often facilitated by heat and can be influenced by the solvent and pH. The reaction involves the replacement of the carboxyl group with a hydrogen atom.[8]

Q2: What factors influence the rate of decarboxylation?

A2: The rate of decarboxylation is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of decarboxylation.

  • pH/Proton Activity: The mechanism can change with proton activity. Studies on some thiazole carboxylic acids show they can decarboxylate through different mechanisms depending on the acidity of the solution.[9]

  • Substituents: The electronic nature of other substituents on the thiazole ring can stabilize or destabilize the intermediates involved in decarboxylation.

  • Solvent: The polarity and protic nature of the solvent can affect the reaction rate.

Q3: How can I monitor the decarboxylation of my compound?

A3: You can monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC, observing the decrease in the starting material peak and the increase in the decarboxylated product peak. You can also use techniques like 1H NMR to follow the disappearance of the methylene (B1212753) protons of the acetic acid group and the appearance of a new proton on the ring.

Data on Stability of Heteroaromatic Acetic Acids
Compound TypeConditionDegradation PathwayRate Constant (k)Reference
Thiazole Acetic Acid Derivative Visible Light (Solid State)Photodegradation via [4+2] cycloadditionQualitative observation of degradation[4]
2-Amino-thiazole-5-carboxylic acid Aqueous solution, varying proton activityDecarboxylationDependent on pH, follows specific kinetic models[9][10]
General Heteroaromatic Acetic Acids Heating in solutionDecarboxylationVaries widely with structure and solvent[11][12]
Dyes (as a proxy for photosensitivity) UV-C Light (254 nm)Photodegradation~0.06 min⁻¹ (example)[13]
Dyes (as a proxy for photosensitivity) UV-A Light (365 nm)Photodegradation~0.006 min⁻¹ (example)[13]
Decarboxylation Mechanism

The decarboxylation of many heteroaromatic acetic acids is believed to proceed through a zwitterionic intermediate. The general mechanism is depicted below.

G cluster_mech Decarboxylation via Zwitterionic Intermediate start Heteroaromatic Acetic Acid zwitterion Zwitterionic Intermediate start->zwitterion Proton Transfer enol Enol Intermediate zwitterion->enol Loss of CO₂ product Decarboxylated Product enol->product Tautomerization

Caption: Generalized mechanism for decarboxylation.

Troubleshooting Guide: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a common method for preparing thiazole rings. Below are some common issues and their solutions.

Q1: I am getting a very low yield or no product at all in my Hantzsch synthesis.

A1: Low or no yield can result from several factors:

  • Inadequate Reaction Conditions: The Hantzsch synthesis often requires heating.[1][14] If you are running the reaction at room temperature, try increasing the temperature. Also, ensure the reaction time is sufficient by monitoring the reaction's progress with TLC.

  • Purity of Starting Materials: Impurities in your α-haloketone or thioamide can interfere with the reaction. Ensure your starting materials are pure.

  • Improper Stoichiometry: While the reaction is 1:1, using a slight excess (1.1-1.5 equivalents) of the thioamide can help drive the reaction to completion.[2]

Q2: My reaction is messy, with multiple spots on the TLC plate.

A2: The formation of multiple products can be due to side reactions. Under acidic conditions, you might form isomeric byproducts like 2-imino-2,3-dihydrothiazoles.[14] Optimizing the reaction temperature and pH can help minimize these side reactions. Overheating can also lead to decomposition.[2]

Logical Workflow: Troubleshooting Hantzsch Synthesis

G start Hantzsch Synthesis Problem issue What is the main issue? start->issue low_yield Low/No Yield issue->low_yield side_products Multiple Side Products issue->side_products check_conditions Check Reaction Conditions (Temp, Time, Solvent) low_yield->check_conditions check_purity Check Purity of Starting Materials low_yield->check_purity check_stoich Check Stoichiometry low_yield->check_stoich optimize_temp Optimize Temperature (Avoid excessive heat) side_products->optimize_temp optimize_pH Optimize pH (Control acidity) side_products->optimize_pH solution_heat Increase temperature and/or reaction time. Monitor by TLC. check_conditions->solution_heat solution_purify Purify reactants before use. check_purity->solution_purify solution_stoich Use slight excess of thioamide. check_stoich->solution_stoich solution_temp_pH Systematically vary temp and pH to find optimal conditions. optimize_temp->solution_temp_pH optimize_pH->solution_temp_pH

References

Technical Support Center: Overcoming Low Solubility of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 2-Amino-4-methylthiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound derivatives due to their poor solubility.

Issue 1: Compound crashes out of solution upon dilution in aqueous buffer.

  • Problem: The derivative is soluble in a concentrated organic solvent (e.g., DMSO) but precipitates when diluted into an aqueous medium for biological assays.[1]

  • Solutions:

    • Optimize Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (ideally <0.5% for cell-based assays) to minimize solvent effects and toxicity.[1]

    • Use Co-solvents: Prepare the stock solution in a mixture of a primary solvent like DMSO and a more water-miscible co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG). This can improve the transition into the aqueous phase.[1]

    • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can help keep the compound in solution.[1]

    • pH Adjustment: The amino group in this compound derivatives allows for pH-dependent solubility. Lowering the pH of the aqueous buffer can protonate the amino group, increasing its aqueous solubility.[2]

Issue 2: Inconsistent results in biological assays.

  • Problem: Variability in experimental outcomes despite using the same stock solution concentration.

  • Solutions:

    • Freshly Prepare Solutions: Some this compound derivatives may be unstable in certain organic solvents over time. It is recommended to use freshly prepared solutions for each experiment.

    • Check for Time-Dependent Precipitation: The compound may be slowly precipitating out of the assay medium over the duration of the experiment. Visually inspect for any signs of precipitation.

    • Verify pH of Buffers: As the solubility of these derivatives can be highly pH-dependent, ensure the pH of all buffers is consistent across experiments.[2]

Issue 3: Difficulty dissolving the compound in any solvent.

  • Problem: The derivative shows poor solubility even in strong organic solvents like DMSO.

  • Solutions:

    • Alternative Solvents: Explore other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Sonication and Gentle Heating: Use an ultrasonic bath to aid dissolution. Gentle heating can also be effective, but be cautious of potential compound degradation.

    • Formulation Strategies: For highly insoluble derivatives, consider advanced formulation techniques such as solid dispersion, nanosuspension, or cyclodextrin (B1172386) complexation to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: this compound itself has a low aqueous solubility, reported to be 10.8 µg/mL at pH 7.4.[3] Its derivatives are often poorly soluble in water due to their aromatic and heterocyclic structures. Solubility is influenced by factors such as pH, temperature, and the polarity of the solvent.[2] The amino group provides a handle for pH modification to enhance solubility in acidic conditions.[2]

Q2: How can I quantitatively assess the solubility of my this compound derivative?

A2: The shake-flask method is a common technique. An excess amount of the compound is added to a specific solvent and agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV.

Q3: What are some effective formulation strategies to improve the aqueous solubility of these derivatives?

A3: Several techniques can be employed, including:

  • Solid Dispersion: The drug is dispersed in a hydrophilic carrier matrix at a solid state. This can be achieved by methods like solvent evaporation or melting.

  • Nanosuspension: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.

  • Cyclodextrin Complexation: The hydrophobic derivative is encapsulated within the cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.

  • Co-crystallization: A crystalline structure is formed between the active pharmaceutical ingredient (API) and a co-former, which can alter the physicochemical properties, including solubility.[4][5]

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility of 2-amino-5-methylthiazole (B129938) in various organic solvents at different temperatures, providing insight into its behavior in non-aqueous environments.

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)n-Propanol (mole fraction)Isopropanol (mole fraction)Acetone (mole fraction)2-Butanone (mole fraction)Acetonitrile (mole fraction)Ethyl Acetate (mole fraction)Toluene (mole fraction)1,4-Dioxane (mole fraction)Cyclohexane (mole fraction)
278.150.13120.05980.04910.04010.06530.04920.02980.07120.00980.05120.0012
283.150.15150.06990.05790.04750.07710.05810.03550.08390.01190.06030.0015
288.150.17410.08150.06810.05610.09050.06840.04210.09840.01440.07080.0019
293.150.19930.09480.07980.0660.10590.08020.04980.1150.01730.08290.0023
298.150.22750.11010.09320.07730.12340.09370.05870.13390.02080.09680.0028
303.150.25890.12760.10860.09040.14350.10920.06890.15540.02490.11270.0034
308.150.29410.14770.12620.10540.16640.12690.08070.17980.02980.13090.0041
313.150.33340.17080.14640.12260.19250.14710.09420.20750.03560.15170.005

Data extracted from a study on the solubility of 2-amino-5-methylthiazole.[6]

Experimental Protocols

Protocol 1: Solid Dispersion by Solvent Evaporation Method

This protocol describes a general procedure for preparing a solid dispersion of a this compound derivative with a hydrophilic carrier to enhance its aqueous solubility.

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG), Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the this compound derivative and the hydrophilic carrier in a suitable organic solvent in a round-bottom flask. The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:2, 1:4).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours or until a constant weight is achieved to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powder through a sieve to obtain a uniform particle size and store it in a desiccator.

Protocol 2: Co-crystallization by Solvent Evaporation

This protocol outlines a general method for the preparation of co-crystals of a this compound derivative with a co-former.

Materials:

  • This compound derivative

  • Co-former (e.g., a pharmaceutically acceptable carboxylic acid)

  • Suitable solvent or solvent mixture

  • Crystallization dish

  • Stirring plate and stir bar

Procedure:

  • Dissolution: Dissolve stoichiometric amounts (e.g., 1:1 molar ratio) of the this compound derivative and the co-former in a minimal amount of a suitable solvent with stirring. Gentle heating may be applied to facilitate dissolution.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered crystallization dish.

  • Crystal Collection: Once crystals have formed, collect them by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of a non-solvent to remove any unreacted starting materials and then air-dry or dry under vacuum.

  • Characterization: Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm co-crystal formation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound derivatives have been investigated for their potential as anticancer and antimicrobial agents, often targeting specific signaling pathways.

  • Anticancer Activity - Aurora Kinase Inhibition: Some derivatives inhibit Aurora kinases, which are key regulators of mitosis. Their dysregulation is implicated in tumorigenesis.[7]

Aurora_Kinase_Pathway Aurora_Kinase Aurora Kinase Mitotic_Events Centrosome Maturation, Spindle Assembly, Cytokinesis Aurora_Kinase->Mitotic_Events Regulates Cell_Cycle_Progression Cell Cycle Progression Mitotic_Events->Cell_Cycle_Progression Leads to Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Uncontrolled progression leads to

Caption: Inhibition of Aurora Kinase by this compound Derivatives.

  • Anticancer Activity - Wnt Signaling Pathway Inhibition: Other derivatives have been shown to interfere with the Wnt signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer.[8]

Wnt_Signaling_Pathway Frizzled_LRP5_6 Frizzled/LRP5/6 Receptor Complex Dishevelled Dishevelled Frizzled_LRP5_6->Dishevelled Activates Destruction_Complex GSK3β/APC/Axin Destruction Complex Dishevelled->Destruction_Complex Inhibits Beta-Catenin β-Catenin Destruction_Complex->Beta-Catenin Phosphorylates for degradation (Wnt OFF) TCF_LEF TCF/LEF Beta-Catenin->TCF_LEF Translocates to nucleus and binds (Wnt ON) Gene_Transcription Target Gene Transcription (Proliferation, Survival) TCF_LEF->Gene_Transcription Activates 2-Amino-4-methylthiazole_Derivative This compound Derivative 2-Amino-4-methylthiazole_Derivative->Dishevelled May Inhibit

Caption: Interference of Wnt Signaling by this compound Derivatives.

  • Antimicrobial Activity - GlcN-6-P Synthase Inhibition: Some this compound analogues have demonstrated antimicrobial activity by inhibiting Glucosamine-6-Phosphate (GlcN-6-P) Synthase, an essential enzyme in the biosynthesis of the bacterial cell wall.[9]

GlcN_6_P_Synthase_Inhibition GlcN_6_P_Synthase GlcN-6-P Synthase Glucosamine_6_P Glucosamine-6-P GlcN_6_P_Synthase->Glucosamine_6_P Catalyzes Bacterial_Cell_Wall Bacterial Cell Wall Biosynthesis Glucosamine_6_P->Bacterial_Cell_Wall Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Inhibition leads to 2-Amino-4-methylthiazole_Derivative This compound Derivative 2-Amino-4-methylthiazole_Derivative->GlcN_6_P_Synthase Inhibits

Caption: Antimicrobial Mechanism via GlcN-6-P Synthase Inhibition.

Experimental Workflow

The following diagram illustrates a logical workflow for addressing the low solubility of a novel this compound derivative.

Solubility_Workflow Start Start: Low Solubility of This compound Derivative Initial_Screening Initial Solubility Screening (Aqueous & Organic Solvents) Start->Initial_Screening Simple_Methods Simple Solubilization Methods Initial_Screening->Simple_Methods pH_Adjustment pH Adjustment Simple_Methods->pH_Adjustment Co_solvents Co-solvents Simple_Methods->Co_solvents Advanced_Formulation Advanced Formulation Strategies Simple_Methods->Advanced_Formulation If unsuccessful Characterization Characterization & Evaluation (Solubility, Dissolution, Stability) pH_Adjustment->Characterization If successful Co_solvents->Characterization If successful Solid_Dispersion Solid Dispersion Advanced_Formulation->Solid_Dispersion Nanosuspension Nanosuspension Advanced_Formulation->Nanosuspension Cyclodextrin Cyclodextrin Complexation Advanced_Formulation->Cyclodextrin Co_crystallization Co-crystallization Advanced_Formulation->Co_crystallization Solid_Dispersion->Characterization Nanosuspension->Characterization Cyclodextrin->Characterization Co_crystallization->Characterization Success Sufficient Solubility Achieved Characterization->Success Meets Target Failure Re-evaluate or Re-design Characterization->Failure Does Not Meet Target

Caption: Workflow for Overcoming Low Solubility of this compound Derivatives.

References

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4-methylthiazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-4-methylthiazole. It includes frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to address common issues encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely used and scalable method is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of thiourea (B124793) with an α-haloketone, typically chloroacetone (B47974).[1][2] This method is robust and has been well-documented for producing good yields.[1]

Q2: What are the critical safety precautions to consider when handling the reagents for this synthesis?

A2: Chloroacetone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Thiourea is a suspected carcinogen and should also be handled with care. The reaction can be exothermic, especially when conducted without a diluent, so proper temperature control is crucial to prevent a violent reaction.[1]

Q3: What are the typical yield and purity I can expect from the scaled-up synthesis?

A3: With a carefully executed procedure, yields of 70-75% of the theoretical amount can be achieved.[1] The purity of the final product is typically high after distillation, with a melting point of 44–45°C.[1]

Q4: What are the storage conditions for this compound?

A4: this compound is a white to pale yellow crystalline solid that is sensitive to air and moisture.[3][4] It is recommended to store it in a dry, sealed container under an inert atmosphere, such as nitrogen, and away from oxidizing agents to prevent degradation.[4]

Detailed Experimental Protocol: Synthesis of this compound (1 mole scale)

This protocol is adapted from a well-established procedure and is suitable for scaling up.[1]

Materials:

  • Thiourea: 76 g (1 mole)

  • Chloroacetone (distilled): 92.5 g (80 cc, 1 mole)[1]

  • Water (deionized): 200 cc

  • Sodium hydroxide (B78521) (solid): 200 g

  • Ether: 300 cc

  • Anhydrous sodium hydroxide (for drying): 30 g

Equipment:

  • 500-cc flask with a reflux condenser, dropping funnel, and mechanical stirrer

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Distillation apparatus for reduced pressure distillation

Procedure:

  • Reaction Setup: In a 500-cc flask, suspend 76 g (1 mole) of thiourea in 200 cc of water. Equip the flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Addition of Chloroacetone: Begin stirring the thiourea suspension and add 92.5 g (1 mole) of chloroacetone dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve as the reaction proceeds.[1]

  • Reflux: After the addition is complete, heat the yellow solution to reflux and maintain it for two hours.

  • Basification and Extraction: Cool the reaction mixture in an ice-water bath. While stirring, carefully add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled.[3] An upper, oily layer of the product will separate.

  • Transfer the mixture to a separatory funnel and separate the oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.[1]

  • Drying and Filtration: Combine the oily layer with the ethereal extracts and dry the solution over 30 g of solid sodium hydroxide. Filter the solution to remove any tar.[1]

  • Purification: Remove the ether by distillation. The remaining oil is then distilled under reduced pressure. Collect the fraction boiling at 117–120°C/8 mm or 130–133°C/18 mm.[1] The product will solidify upon cooling.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Violent/Uncontrolled Reaction The reaction was conducted without a diluent, or the chloroacetone was added too quickly.[1]Always use a solvent like water to moderate the reaction. Ensure slow, dropwise addition of chloroacetone with efficient stirring and cooling if necessary.
Low Yield Incomplete reaction; loss of product during workup; impure reagents.Ensure the reflux time is adequate (2 hours).[1] Be careful during the separation and extraction steps to minimize loss. Use distilled chloroacetone to avoid side reactions.[1]
Formation of Emulsion during Extraction A precipitate may have formed, causing an emulsion.[1]Add ice and water to dissolve any precipitate before extraction.[1]
Product Solidifies in the Condenser during Distillation The cooling water in the condenser is too cold.[3]Use slightly warmer water for cooling the condenser to prevent the product from solidifying.
Dark Red or Tarry Product Side reactions or decomposition.Ensure the reaction temperature is well-controlled. Purify the chloroacetone by distillation before use.[1] The final product can be purified by vacuum distillation.[1]
Product is Hygroscopic and Degrades on Exposure to Air The product is inherently sensitive to moisture and carbon dioxide.[3]Handle the final product quickly and store it in a sealed container under an inert atmosphere (e.g., nitrogen).[4]

Quantitative Data Summary

Parameter Value Reference
Reactant Scale 1 mole[1]
Yield 80–85.5 g (70–75%)[1]
Melting Point 44–45°C[1]
Boiling Point 117–120°C at 8 mm Hg[1]
130–133°C at 18 mm Hg[1]

Visualizations

Reaction Pathway for the Synthesis of this compound```dot

G Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate + Chloroacetone Chloroacetone Chloroacetone Chloroacetone->Intermediate Product This compound Intermediate->Product Cyclization (H2O elimination)

Caption: Step-by-step workflow for the synthesis and purification.

Troubleshooting Decision Tree

G Start Low Yield? CheckPurity Check Reagent Purity Start->CheckPurity Yes CheckProcedure Review Workup Procedure Start->CheckProcedure Yes CheckReaction Verify Reaction Conditions (Time, Temp) Start->CheckReaction Yes ImpureProduct Impure Product? Start->ImpureProduct No Redistill Redistill Product ImpureProduct->Redistill Yes Recrystallize Consider Recrystallization ImpureProduct->Recrystallize Yes ViolentReaction Violent Reaction? CheckAdditionRate Slow Chloroacetone Addition ViolentReaction->CheckAdditionRate Yes EnsureDilution Ensure Sufficient Solvent ViolentReaction->EnsureDilution Yes

References

Technical Support Center: Schiff Base Formation with 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases from 2-Amino-4-methylthiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the formation of Schiff bases with this compound in a question-and-answer format.

Question 1: My reaction is not proceeding, or the yield is very low. What are the common causes and how can I improve it?

Answer:

Low or no yield in Schiff base formation involving this compound can stem from several factors. The decreased nucleophilicity of the exocyclic amino group in 2-aminothiazoles, due to resonance delocalization of its lone pair of electrons into the thiazole (B1198619) ring, can make this reaction challenging. Here are key areas to troubleshoot:

  • Catalyst: The reaction is often catalyzed by acid.[1][2] If you are not using a catalyst, consider adding a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid.[3][4] Be cautious with the amount of acid; too high a concentration can protonate the amine, rendering it non-nucleophilic.[1][2]

  • Reaction Conditions:

    • Temperature: While some reactions proceed at room temperature, heating under reflux is often necessary to drive the reaction to completion.[3]

    • Water Removal: The formation of a Schiff base is a reversible condensation reaction that produces water.[5] Removing water as it forms will shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves (4Å), or using a solvent that forms an azeotrope with water.[3][5]

  • Reactant Purity: Ensure the purity of your this compound and the aldehyde. Impurities can interfere with the reaction.[3] It is advisable to use freshly purified reactants.[3]

  • Solvent Choice: The choice of solvent is crucial. Absolute ethanol (B145695) or methanol (B129727) are commonly used.[3][6] If your amine has low solubility, a mixture of DMF and ethanol can be effective.[7]

Question 2: I am observing the starting materials in my final product after the reaction. How can I ensure complete conversion?

Answer:

Detecting starting materials, particularly the amine, in your final product is a common issue. Here are some strategies to drive the reaction to completion:

  • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4] If the reaction stalls, consider extending the reflux time.

  • Stoichiometry: A slight excess of the aldehyde (e.g., 1.05-1.1 equivalents) can sometimes help to consume all the amine.

  • Purification: If the reaction has gone to a reasonable extent, careful purification is key. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can effectively remove unreacted starting materials.[5]

Question 3: My product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of Schiff bases can be challenging due to similar polarities of the product and starting materials.

  • Recrystallization: This is the most common and effective method. Experiment with different solvents to find one in which your Schiff base is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization include ethanol, methanol, and mixtures like ethyl acetate/hexane (B92381).[5]

  • Column Chromatography: If recrystallization is ineffective, silica (B1680970) gel column chromatography can be used. A gradient elution with a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.

  • Washing: Before recrystallization, washing the crude product with a solvent in which the starting materials are soluble but the product is not can remove a significant amount of impurities.

Question 4: I am seeing an unexpected peak in my IR spectrum, possibly indicating a side product. What could it be?

Answer:

An unexpected peak, particularly in the N-H stretching region (around 3200-3400 cm⁻¹), when you expect the disappearance of the amine peaks, could indicate the formation of a dimer (aminal) where two molecules of the amine react with one molecule of the aldehyde.[6]

  • Confirmation: Use other analytical techniques like ¹H NMR and Mass Spectrometry to confirm the structure of the unexpected product.[6] The azomethine proton (-CH=N-) signal in the ¹H NMR spectrum (typically around 8-9 ppm) is characteristic of the desired Schiff base.[5]

  • Prevention: To minimize dimer formation, ensure a 1:1 stoichiometry of the reactants. Adding the aldehyde dropwise to the amine solution might also help.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent for Schiff base formation with this compound?

A1: Absolute ethanol is a widely used solvent.[6] Methanol is also a common choice.[5] For amines with poor solubility in ethanol alone, a mixture of DMF and ethanol can be used.[7]

Q2: Is a catalyst always necessary?

A2: While the reaction can sometimes proceed without a catalyst, it is often slow. Acid catalysts like glacial acetic acid or p-toluenesulfonic acid are commonly used to increase the reaction rate.[1][3][4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction.[3][4] Use a suitable solvent system (e.g., ethyl acetate/hexane) to distinguish between the starting materials and the product. The product, being less polar than the amine, should have a higher Rf value.

Q4: What are the characteristic spectral data for a Schiff base derived from this compound?

A4:

  • FT-IR: The most important feature is the appearance of a C=N (imine) stretching band, typically in the range of 1605-1635 cm⁻¹.[5][8] Concurrently, the N-H stretching bands of the primary amine (around 3200-3400 cm⁻¹) should disappear.[8]

  • ¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear in the downfield region, usually between δ 8.0 and 9.5 ppm.[5] The signals for the amine protons will disappear.

  • ¹³C NMR: The carbon of the imine group (C=N) will show a signal in the range of δ 158-170 ppm.[5]

Experimental Protocols

Protocol 1: Conventional Synthesis using Acetic Acid Catalyst
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Aldehyde Addition: To this solution, add the desired aldehyde (1 equivalent).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[3]

  • Reaction: Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[3]

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product may precipitate out. If so, filter the solid, wash it with cold ethanol, and dry it.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Mixture: In a microwave-safe vessel, mix this compound (1 equivalent) and the aldehyde (1 equivalent) in a minimal amount of ethanol.[9]

  • Catalyst: Add a drop of acetic acid.[9]

  • Irradiation: Subject the mixture to microwave irradiation (e.g., 200-300 W) for a short period (e.g., 2-5 minutes).[4][9] Monitor the reaction by TLC after short intervals.

  • Work-up: After cooling, the product often precipitates. Isolate the solid by filtration and wash with cold ethanol.

  • Purification: Recrystallize the product from ethanol.[9]

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Schiff Base Synthesis

MethodCatalystSolventTemperatureTimeTypical YieldReference
ConventionalGlacial Acetic AcidEthanolReflux2-4 hoursGood[3]
Conventionalp-Toluene Sulfonic AcidMethanolRoom Temp4 hoursHigh (91-99%)[5]
MicrowaveAcetic AcidEthanol-120 secondsGood[9]
Solvent-freeNone (mechanochemical)NoneRoom Temp15-30 minGood to Excellent[10]

Visualizations

Experimental Workflow for Schiff Base Synthesis

G Figure 1: General Experimental Workflow for Schiff Base Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Solvent B Add Aldehyde A->B C Add Catalyst (e.g., Acetic Acid) B->C D Heat under Reflux or Microwave Irradiation C->D E Monitor by TLC D->E E->D Incomplete F Cool and Filter Crude Product E->F Reaction Complete G Wash with Cold Solvent F->G H Recrystallize G->H I Characterize Product (NMR, IR, MS) H->I

Caption: General Experimental Workflow for Schiff Base Synthesis

Troubleshooting Logic for Low Yield

G Figure 2: Troubleshooting Logic for Low Reaction Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Purity A Low or No Product Yield B No Catalyst Used? A->B D Reaction at Room Temp? A->D F Water Removal Method Used? A->F H Purity of Reactants Checked? A->H J Solubility Issues? A->J C Add Catalytic Acid (e.g., Acetic Acid) B->C Yes E Apply Heat (Reflux) D->E Yes G Use Dean-Stark or Molecular Sieves F->G No I Purify Starting Materials H->I No K Try a Co-solvent (e.g., DMF) J->K Yes

Caption: Troubleshooting Logic for Low Reaction Yield

References

Validation & Comparative

A Head-to-Head Battle of Bioisosteres: 2-Aminothiazole vs. 2-Aminooxazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the 2-aminothiazole (B372263) core is a well-established "privileged structure," integral to numerous approved drugs and clinical candidates, including the kinase inhibitor Dasatinib.[1][2][3] However, its isosteric cousin, the 2-aminooxazole scaffold, is emerging as a compelling alternative, offering distinct advantages in physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of these two scaffolds, supported by experimental data, to inform researchers in drug discovery and development.

The replacement of the sulfur atom in the thiazole (B1198619) ring with a more electronegative oxygen atom in the oxazole (B20620) ring leads to significant changes in the molecule's properties. This bioisosteric switch is often explored to overcome challenges associated with the 2-aminothiazole scaffold, such as metabolic liabilities due to the oxidizable sulfur atom and potential issues with solubility.[4][5]

Comparative Physicochemical Properties

One of the most significant differences observed when replacing a 2-aminothiazole with a 2-aminooxazole is the impact on lipophilicity and solubility. Experimental data consistently shows that oxazole derivatives are more hydrophilic and possess higher water solubility than their thiazole counterparts.

A study comparing a series of N-oxazolyl- and N-thiazolylcarboxamides demonstrated a substantial decrease in lipophilicity (log k'w) for the oxazole compounds.[6] This increased hydrophilicity often translates to improved aqueous solubility, a critical parameter for drug absorption and formulation.[4][6]

Table 1: Comparison of Physicochemical Properties

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesKey Findings
Lipophilicity (log k'w) HigherLower (Decrease of ~0.95-1.05)[6]Oxazoles are significantly more hydrophilic.
Aqueous Solubility LowerHigher (Often by orders of magnitude)[6]Isosteric replacement markedly improves solubility.
Metabolic Stability (t½) Variable, potential for S-oxidation[4][5]Generally more stable, lacks oxidizable sulfur[4]Oxazoles can offer an advantage in metabolic stability.

Note: Data is generalized from comparative studies. Absolute values are compound-specific.

G Thiazole 2-Aminothiazole Lipophilicity Lipophilicity Thiazole->Lipophilicity Higher Solubility Aqueous Solubility Thiazole->Solubility Lower Metabolism Metabolic Stability Thiazole->Metabolism S-Oxidation Risk Activity Biological Activity Thiazole->Activity Well-Established (e.g., Kinase Inhibition) Oxazole 2-Aminooxazole Oxazole->Lipophilicity Lower Oxazole->Solubility Higher Oxazole->Metabolism More Stable Oxazole->Activity Often Maintained or Improved

Biological Activity: A Tale of Two Cores

While altering physicochemical properties, the switch from thiazole to oxazole often preserves the core biological activity. Both scaffolds are capable of forming key hydrogen bond interactions with protein targets, making them effective bioisosteres.[4][5]

In the context of antimicrobial research, oxazole-containing compounds have demonstrated potent activity against various microbial species, including multidrug-resistant strains of Mycobacterium tuberculosis, with efficacy comparable or even superior to their thiazole isosteres.[6]

In the realm of oncology, the 2-aminothiazole scaffold is a cornerstone of many kinase inhibitors.[1][2][7][8][9][10] These compounds often function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The bioisosteric 2-aminooxazole core can maintain these crucial interactions, offering a pathway to develop new inhibitors with improved drug-like properties.

G Extracellular Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor 2-Aminothiazole or 2-Aminooxazole Kinase Inhibitor Inhibitor->RAF Inhibits ATP Binding

Metabolic Stability and Pharmacokinetics

A significant concern with the 2-aminothiazole ring is its susceptibility to metabolism, particularly oxidation of the sulfur atom, which can lead to inactivation or the formation of reactive metabolites.[4][5] The 2-aminooxazole scaffold inherently lacks this metabolic hotspot, which can lead to improved metabolic stability and a more predictable pharmacokinetic profile.

Direct comparative studies in human liver microsomes (HLM) have shown that while outcomes can be compound-dependent, the 2-aminooxazole can offer a longer half-life than its corresponding 2-aminothiazole analog.[4]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Isosteric Pair2-Aminothiazole (t½, min)2-Aminooxazole (t½, min)
Pair 1 14.5 ± 0.522.6 ± 1.2

Data adapted from a study on antitubercular agents.[4]

Experimental Protocols

In Vitro Metabolic Stability Assay

The assessment of metabolic stability is a cornerstone of early drug discovery. The following is a generalized protocol for determining a compound's half-life (t½) and intrinsic clearance (CLint) using liver microsomes.

Objective: To determine the rate of Phase I metabolism of a test compound.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound stock solution (e.g., in DMSO)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Internal standard

  • Acetonitrile (or other organic solvent) for reaction termination

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the incubation mixture by combining the phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.

  • Initiation: Add the test compound to the microsomal mixture at a final concentration (e.g., 1 µM).[11] To initiate the metabolic reaction, add the NADPH regenerating system.[11][12][13] A control incubation without NADPH is run in parallel to detect any non-NADPH-dependent degradation.[11]

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11][12]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is then transferred for analysis.

  • Analysis: The remaining concentration of the test compound at each time point is quantified using LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k, and intrinsic clearance is determined from the half-life and incubation conditions.[13][14]

G start Start prep_mix Prepare & Pre-warm Microsome/Buffer Mix start->prep_mix add_cpd Add Test Compound prep_mix->add_cpd initiate Initiate Reaction (Add NADPH) add_cpd->initiate incubate Incubate at 37°C initiate->incubate sample_t0 Sample T0 incubate->sample_t0 Immediate sample_tx Sample T5, T15, T30... incubate->sample_tx At Intervals terminate Terminate Reaction (Cold Acetonitrile + IS) sample_t0->terminate sample_tx->terminate analyze Analyze by LC-MS/MS terminate->analyze calculate Calculate t½ & CLint analyze->calculate end End calculate->end

Conclusion

The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole is a powerful strategy in drug design. While the 2-aminothiazole remains a highly valuable and proven scaffold, the 2-aminooxazole offers a clear path to improving critical drug-like properties, particularly aqueous solubility and metabolic stability, without necessarily compromising biological activity. For researchers facing challenges with the physicochemical or pharmacokinetic profiles of a 2-aminothiazole lead compound, the corresponding 2-aminooxazole represents a logical and promising next step in the optimization process.

References

Validating the Structure of 2-Amino-4-methylthiazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. X-ray crystallography provides an unambiguous and high-resolution method for elucidating the atomic arrangement within a crystalline solid. This guide offers a comparative analysis of the structural validation of 2-Amino-4-methylthiazole derivatives using X-ray crystallography, presenting key experimental data, detailed protocols, and visual workflows to support research and development efforts.

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The precise geometry, conformation, and intermolecular interactions of these derivatives, dictated by the nature and position of their substituents, are critical for their biological function. X-ray crystallography serves as the gold standard for obtaining this detailed structural information, enabling a deeper understanding of structure-activity relationships (SAR) and facilitating rational drug design.

Comparative Crystallographic Data of this compound Derivatives

The following table summarizes key crystallographic data for a selection of this compound derivatives, showcasing the impact of different substituents on their crystal structures.

Derivative NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
2-Amino-4-methylbenzothiazoleC₈H₈N₂SMonoclinicP2₁/c12.860(4)3.931(1)15.208(5)92.968(5)767.8(4)4[1]
N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amineC₁₄H₁₂N₄SOrthorhombicPca2₁-----8[2]
N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amineC₁₃H₁₁N₅SMonoclinicP2₁/c-----4[2]
2-Amino-4-ferrocenylthiazoleC₁₄H₁₃FeN₂SMonoclinicP2₁/c14.4024(4)7.9621(2)10.3584(3)104.3453(13)1150.80(5)4[3]
[Ag(2-amino-4-methylbenzothiazole)₂]NO₃C₁₆H₁₆AgN₅O₃S₂MonoclinicP2₁/c------[4]

Note: '-' indicates data not explicitly provided in the abstract or main text of the cited reference.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections detail the generalized experimental protocols for the synthesis and X-ray crystallographic analysis of this compound derivatives, based on methodologies reported in the literature.

Synthesis of this compound Derivatives (Hantzsch Synthesis)

A widely employed method for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole (B1198619) synthesis.[5]

  • Reaction Setup: A mixture of an α-haloketone (e.g., chloroacetone) and a thiourea (B124793) derivative are dissolved in a suitable polar solvent, such as ethanol.

  • Condensation: The reaction mixture is typically heated under reflux for a specified period, often ranging from a few hours to overnight.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or hexane-dichloromethane mixture) to yield the desired this compound derivative.[3]

Single-Crystal X-ray Crystallography

The validation of the synthesized structures is definitively achieved through single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are essential for X-ray analysis. These are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.[3]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected by a detector. Data collection is often performed at a controlled temperature, such as 298 K or lower, to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or other phasing techniques. The initial structural model is refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing the Workflow and Structures

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_synthesis Hantzsch Thiazole Synthesis alpha_haloketone α-Haloketone reaction Condensation (Reflux in Ethanol) alpha_haloketone->reaction thiourea Thiourea Derivative thiourea->reaction product Crude this compound Derivative reaction->product purification Recrystallization product->purification pure_product Purified Derivative purification->pure_product

Caption: Workflow for the Hantzsch synthesis of this compound derivatives.

G cluster_crystallography X-ray Crystallography Workflow synthesis Synthesized Derivative crystal_growth Single Crystal Growth synthesis->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validated 3D Structure structure_solution->validation

Caption: The experimental workflow for validating molecular structures via X-ray crystallography.

Caption: The core chemical structure of this compound with common substitution points (R1 and R2).

References

Navigating the Antimicrobial Landscape of 2-Aminothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminothiazole (B372263) scaffold represents a privileged structure in the quest for novel antimicrobial agents. Its versatility allows for a wide array of chemical modifications, leading to a diverse range of biological activities. This guide provides a comparative analysis of the antimicrobial potency of various 2-aminothiazole derivatives, drawing upon experimental data to elucidate key structure-activity relationships. While direct comparative studies on the core positional isomers (2-amino-, 4-amino-, and 5-aminothiazole) are scarce in publicly available literature, a comprehensive examination of substituted analogues offers critical insights into how isomeric variations influence antimicrobial efficacy.

The 2-aminothiazole nucleus is a cornerstone in the development of numerous therapeutic agents, including several clinically significant antibiotics. The antimicrobial activity of these compounds is profoundly influenced by the nature and position of various substituents on the thiazole (B1198619) ring. This guide synthesizes data from multiple studies to present a clear comparison of the antimicrobial performance of different 2-aminothiazole derivatives, highlighting the impact of isomeric differences in their chemical structures.

Comparative Antimicrobial Activity of 2-Aminothiazole Derivatives

Compound IDSubstituent(s)Test OrganismMIC (µg/mL)Reference
Series A Various Schiff bases derived from 2-aminothiazoleStaphylococcus aureusVaries[1]
Escherichia coliVaries[1]
Series B N-(thiazol-2-yl) acetamide (B32628) derivativesBacillus subtilisZone of Inhibition[2]
Escherichia coliZone of Inhibition[2]
Series C N-oxazolyl- and N-thiazolylcarboxamidesMycobacterium tuberculosis H37Ra3.13 (best)[3]
Series D 2-amino-4-phenylthiazole derivativesBacillus cereusVaries[4]
Series E 2-amino-5-bromo-4-t-butylthiazole analogsVarious cancer cell linesIC50 values[5]

Note: "Varies" indicates that a range of activities were observed depending on the specific substituent. "Zone of Inhibition" is a qualitative measure of antimicrobial activity from disk diffusion assays. For detailed quantitative data, please refer to the cited literature.

Key Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 2-aminothiazole derivatives is intricately linked to the structural modifications at various positions of the thiazole ring. Analysis of the available data reveals several key SAR trends:

  • Substituents at the 4- and 5-positions: The introduction of different groups at the C4 and C5 positions of the thiazole ring significantly impacts antimicrobial activity. For instance, the presence of bulky or appropriately sized substituents can enhance the inhibitory action against certain microbes.[6]

  • Modifications of the 2-amino group: Derivatization of the 2-amino group is a common strategy to modulate the biological activity of these compounds. The formation of Schiff bases or amides can lead to derivatives with enhanced antimicrobial properties.[1][4]

  • Isosteric Replacement: The isosteric replacement of the thiazole ring with other five-membered heterocycles, such as oxazole, has been explored to improve physicochemical properties and antimicrobial activity. In some cases, 2-aminooxazole derivatives have shown superior activity, particularly against mycobacteria.[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess antimicrobial activity is crucial for interpreting and comparing the data. The following are summaries of common experimental protocols cited in the literature.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Assay)

This is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

  • Agar (B569324) Plate Preparation: A sterile agar plate is uniformly inoculated with a standardized suspension of the test microorganism.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of 2-aminothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_organisms Test Microorganisms start Starting Materials synthesis Chemical Synthesis of 2-Aminothiazole Derivatives start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization stock_solution Prepare Stock Solutions of Test Compounds characterization->stock_solution Pure Compounds mic_determination MIC Determination (Broth Microdilution) stock_solution->mic_determination disk_diffusion Disk Diffusion Assay stock_solution->disk_diffusion data_analysis Data Analysis and Comparison mic_determination->data_analysis disk_diffusion->data_analysis end Conclusion data_analysis->end SAR Insights gram_positive Gram-positive Bacteria (e.g., S. aureus) gram_positive->mic_determination gram_positive->disk_diffusion gram_negative Gram-negative Bacteria (e.g., E. coli) gram_negative->mic_determination gram_negative->disk_diffusion fungi Fungi (e.g., C. albicans) fungi->mic_determination fungi->disk_diffusion

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Conclusion

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-amino-4-methylthiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of its derivatives, focusing on the intricate relationship between chemical structure and biological activity. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The versatility of the this compound core has been exploited to develop compounds with significant antimicrobial, anticancer, and anti-inflammatory properties, among others.[1][2] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the thiazole (B1198619) ring and the 2-amino group. This guide will delve into specific examples from recent literature to illustrate these structure-activity relationships (SAR).

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, the biological activities of various this compound derivatives are summarized below. The data is categorized by therapeutic area and presented in tabular format for ease of reference.

Antimicrobial Activity

This compound derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[3][4] The SAR studies in this area often focus on modifications at the 2-amino and 5-positions of the thiazole ring.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDR1 (at 2-amino)R2 (at C5)Target OrganismActivity (MIC in µg/mL)Reference
1a -H-HStaphylococcus aureus>100[5]
1b -COCH3-HStaphylococcus aureus>100[5]
5a Substituted Phenyl-COOEtEscherichia coli62.5[5]
5k Substituted Phenyl-COOEtCandida albicans125[5]
Compound 42 Pyrazolinyl-S-hetarylStaphylococcus aureus0.5 - 8[3]
Compound 46 Pyrazolinyl-S-hetarylKlebsiella pneumoniae0.5 - 8[3]

Note: This table is a representation of data found in the cited literature and is not exhaustive.

Anticancer Activity (Kinase Inhibition)

A significant area of investigation for this compound derivatives is their potential as anticancer agents, often through the inhibition of protein kinases.[6][7][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)Cellular ActivityReference
Dasatinib (BMS-354825) Pan-Src familySubnanomolar to nanomolarPotent antiproliferative[7]
Compound 28 c-Met/ALK630 (HT29 cells)Antiproliferative[8]
Compound 1a (Designed) Aurora Kinase (1MQ4)-9.67 (Docking Score)Theoretical[6]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Cellular activity is often reported as GI50 or IC50 against cancer cell lines.

The renowned kinase inhibitor Dasatinib, used in the treatment of chronic myelogenous leukemia, features a 2-aminothiazole (B372263) core, highlighting the scaffold's importance in this therapeutic area.[7] SAR studies have shown that specific substitutions on the 2-amino and 5-positions are critical for potent and selective kinase inhibition.[8] For instance, the presence of a 2-chloro-6-methylphenyl group at the N2 position and a carboxamide at the C5 position are key features of Dasatinib's high potency.[7]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the methodologies for key experiments cited in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Protocol:

  • Assay Components: The assay typically includes the purified kinase enzyme, a substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound.

  • Reaction Initiation: The reaction is initiated by adding ATP to the mixture of enzyme, substrate, and compound.

  • Incubation: The reaction mixture is incubated for a specific period to allow for phosphorylation of the substrate by the kinase.

  • Detection: The extent of phosphorylation is measured using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of the test compound.[7]

Visualizing Structure-Activity Relationships and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in SAR studies.

SAR_Workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening cluster_analysis SAR Analysis Start This compound Core Modification Chemical Modification (e.g., at N2 and C5) Start->Modification Derivatives Library of Derivatives Modification->Derivatives Screening In vitro Assays (e.g., Antimicrobial, Kinase) Derivatives->Screening Data Activity Data (MIC, IC50) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: General workflow for SAR studies of this compound derivatives.

Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway Kinase Active Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Inhibition

Caption: Mechanism of action for this compound kinase inhibitors.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of these derivatives. By systematically modifying the core structure and evaluating the resulting changes in efficacy, researchers can continue to unlock the full therapeutic potential of this versatile heterocyclic system. The provided data, protocols, and visualizations serve as a valuable resource for professionals in the field of drug discovery and development.

References

Isosteric Replacement Strategies for 2-Amino-4-methylthiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Isosteric replacement, a strategy of substituting one atom or group of atoms for another with similar physical or chemical properties, is a key tool in lead optimization. This guide provides a comparative analysis of common isosteric replacement strategies for this compound analogs, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.

Performance Comparison of Isosteric Replacements

The primary goal of isosteric replacement in this compound analogs is often to modulate physicochemical properties, such as lipophilicity and aqueous solubility, and to enhance biological activity and selectivity while reducing potential toxicity. A common and well-documented isosteric replacement for the 2-aminothiazole (B372263) core is the 2-aminooxazole moiety.

Physicochemical Properties

The replacement of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form an oxazole (B20620) can significantly impact a molecule's physicochemical profile. Generally, 2-aminooxazole derivatives exhibit increased hydrophilicity and aqueous solubility compared to their 2-aminothiazole counterparts.[3] This is a critical advantage in drug development, as poor solubility can hinder oral bioavailability and formulation.

Property2-Aminothiazole Analog2-Aminooxazole AnalogFold ChangeReference
log k'w (Lipophilicity) HigherLower (by 0.95 ± 0.09)~8.9 times less lipophilic[3]
Water Solubility (log S) LowerHigher (by ~2 orders of magnitude)Significantly Increased[3]
Metabolic Stability (HLM t1/2) VariableCan be higherDependent on substitution[4]

Table 1: Comparative Physicochemical Properties of 2-Aminothiazole and 2-Aminooxazole Analogs.

Biological Activity: A Head-to-Head Comparison

The isosteric shift from a 2-aminothiazole to a 2-aminooxazole can have varied effects on biological activity, depending on the specific therapeutic target and the overall molecular structure.

Antimicrobial Activity:

In the realm of antimicrobial agents, 2-aminooxazole-containing compounds have demonstrated promising activity, particularly against mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[3]

Compound TypeTarget OrganismMIC (µg/mL)Reference
2-Aminothiazole carboxamideM. tuberculosis H37Ra>12.5[3]
2-Aminooxazole carboxamide M. tuberculosis H37Ra3.13 [3]

Table 2: Comparative Antimicrobial Activity (MIC) against M. tuberculosis.

Anticancer Activity:

Numerous 2-aminothiazole derivatives have shown potent anticancer activity against a variety of cancer cell lines.[1] The isosteric replacement with 2-aminooxazole has been explored in this area as well, with some studies indicating comparable or even enhanced potency. For instance, in a series of dasatinib (B193332) analogs, both 2-aminothiazole and 2-aminooxazole derivatives exhibited potent inhibition of chronic myeloid leukemia (CML) K562 cells, with some compounds showing nanomolar activity.[5]

Analog SeriesCancer Cell LineIC50 (µM)Reference
2-Aminothiazole DerivativeH1299 (Lung Cancer)4.89[1]
2-Aminothiazole DerivativeSHG-44 (Glioma)4.03[1]
2-Aminothiazole Dasatinib AnalogK562 (Leukemia)0.011 (Dasatinib)[1]
2-Aminooxazole Dasatinib AnalogK562 (Leukemia)Nanomolar range (compound dependent)[5]

Table 3: Comparative Anticancer Activity (IC50) of 2-Aminothiazole and Isosteric Analogs.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the synthesis of 2-aminothiazole and 2-aminooxazole cores and a key biological assay.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

This protocol describes the classic Hantzsch synthesis for preparing the this compound core.

Materials:

Procedure:

  • Suspend 76 g (1 mole) of thiourea in 200 mL of water in a 500-mL round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[6]

  • Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.[6]

  • Reflux the resulting yellow solution for two hours.[6]

  • Cool the reaction mixture and, while stirring, add 200 g of solid sodium hydroxide with external cooling. An oily layer will form.[6]

  • Separate the upper oily layer using a separatory funnel.

  • Extract the aqueous layer three times with a total of 300 mL of diethyl ether.[6]

  • Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.

  • Filter the solution to remove any tar.

  • Remove the ether by distillation.

  • Distill the remaining oil under reduced pressure to obtain this compound. The product should be a solid at room temperature.[6]

Synthesis of 2-Aminooxazole Analogs

The synthesis of 2-aminooxazoles can be achieved by reacting α-haloketones with urea (B33335). Microwave-assisted synthesis on a solid support has been shown to be an efficient method.[7]

Materials:

  • α-Bromoketone (e.g., 2-bromoacetophenone)

  • Urea

  • Alumina (B75360) (neutral)

  • Ethanol

  • Microwave reactor

Procedure:

  • Grind a mixture of the α-bromoketone (1 mmol) and urea (10 mmol) with neutral alumina (1.5 g).

  • Place the mixture in an open vessel and irradiate in a microwave reactor at a suitable power level (e.g., 160-480 W) for a short duration (e.g., 2-5 minutes).

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and extract the product with ethanol.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-aminooxazole analog.

  • Purify the product by recrystallization or column chromatography.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds (2-aminothiazole analogs and isosteres)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.[8]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[8]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[10]

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. As potent anticancer agents, many of these compounds induce apoptosis (programmed cell death) in cancer cells.

Apoptosis Induction Pathway

A common mechanism of action for anticancer 2-aminothiazole derivatives involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.[9] These compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in apoptosis.[11][12]

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade 2-Aminothiazole Analog 2-Aminothiazole Analog Bax Bax (Pro-apoptotic) 2-Aminothiazole Analog->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) 2-Aminothiazole Analog->Bcl2 Downregulates MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole analogs.

Experimental Workflow for Anticancer Drug Screening

A typical workflow for evaluating the anticancer potential of novel 2-aminothiazole analogs and their isosteres involves a tiered screening process.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Analogs (e.g., Hantzsch reaction) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) MTT_Assay->Apoptosis_Assay Potent Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Potent Compounds Western_Blot Western Blot Analysis (e.g., Bcl-2, Caspases) Apoptosis_Assay->Western_Blot

Caption: General experimental workflow for anticancer evaluation.

Logical Relationship of Isosteric Replacement

The decision to employ an isosteric replacement strategy is based on a logical progression from a lead compound to an optimized candidate with improved drug-like properties.

isosteric_replacement_logic Lead_Compound Lead Compound (this compound Analog) Problem Identified Liabilities (e.g., Poor Solubility, Off-target Effects) Lead_Compound->Problem Strategy Isosteric Replacement Strategy Problem->Strategy New_Analog New Analog (e.g., 2-Aminooxazole) Strategy->New_Analog Evaluation Comparative Evaluation (Physicochemical & Biological Properties) New_Analog->Evaluation Evaluation->Strategy Further Optimization Optimized_Candidate Optimized Candidate Evaluation->Optimized_Candidate Improved Profile

Caption: Logical workflow for isosteric replacement in drug design.

References

The Tale of Two Settings: Unpacking the Efficacy of 2-Amino-4-methylthiazole-Based Drugs In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2-amino-4-methylthiazole derivatives reveals a promising, yet complex, landscape of anticancer activity. While demonstrating potent cytotoxicity in controlled laboratory settings (in vitro), the translation of this efficacy to living organisms (in vivo) is a multifaceted process influenced by a variety of biological factors. This guide provides a comparative overview of the performance of these compounds, supported by experimental data, to aid researchers and drug development professionals in navigating this critical transition in preclinical research.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer properties. This guide focuses on a well-studied class of these derivatives, the 2-(4-aminophenyl)benzothiazoles, to illustrate the comparative efficacy between laboratory cell cultures and animal models.

Quantitative Efficacy: A Side-by-Side Comparison

The following tables summarize the in vitro growth inhibitory effects and the corresponding in vivo tumor growth inhibition of key this compound derivatives.

Compound IDCompound NameTarget Cell LineIn Vitro Efficacy (GI₅₀)
1 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)OVCAR-3 (Ovarian)< 10 nM[1]
2 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast)~10 nM - 1 µM[2]
2 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)IGROV-1 (Ovarian)Not Specified
Compound IDCompound NameAnimal ModelTumor XenograftDosing RegimenIn Vivo Efficacy (Tumor Growth Inhibition)
1 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)Nude MiceOVCAR-3 (Ovarian)6.7 and 10 mg/kg (i.p.)> 50% retardation of tumor growth[1]
2 Phortress (Lysylamide prodrug of 5F 203)Nude MiceMCF-7 (Breast)20 mg/kg (i.p.)Not Specified, but DNA adducts formed[2]
2 Phortress (Lysylamide prodrug of 5F 203)Nude MiceIGROV-1 (Ovarian)Not SpecifiedNot Specified

Deciphering the Mechanism: Key Signaling Pathways

The anticancer activity of these this compound derivatives is often attributed to their interaction with key signaling pathways involved in cancer cell proliferation and survival. Two prominent pathways are the activation of Cytochrome P450 1A1 (CYP1A1) and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The CYP1A1 Activation Pathway

Certain 2-(4-aminophenyl)benzothiazoles are metabolized by the CYP1A1 enzyme into reactive intermediates that can form DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells.

CYP1A1_Pathway cluster_drug Drug Action cluster_cell Cancer Cell Drug 2-(4-aminophenyl) benzothiazole AhR Aryl Hydrocarbon Receptor (AhR) Drug->AhR Binds & Activates CYP1A1_Enzyme CYP1A1 Enzyme Drug->CYP1A1_Enzyme Metabolized by ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT Dimerizes CYP1A1_Gene CYP1A1 Gene ARNT->CYP1A1_Gene Induces Transcription CYP1A1_Gene->CYP1A1_Enzyme Translation Reactive_Metabolite Reactive Metabolite CYP1A1_Enzyme->Reactive_Metabolite DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Apoptosis Apoptosis DNA_Adducts->Apoptosis Leads to

CYP1A1-mediated metabolic activation of 2-(4-aminophenyl)benzothiazoles.
The VEGFR-2 Inhibition Pathway

Other derivatives of the this compound scaffold function by directly inhibiting the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Drug This compound Derivative Drug->VEGFR2 Inhibits ATP Binding Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cell Viability (MTT/Sulforhodamine B Assay)

This assay determines the concentration of a drug that inhibits the growth of a cancer cell line by 50% (GI₅₀ or IC₅₀).

InVitro_Workflow Seed_Cells 1. Seed cancer cells in 96-well plates Add_Drug 2. Add serial dilutions of This compound drug Seed_Cells->Add_Drug Incubate 3. Incubate for 48-72 hours Add_Drug->Incubate Add_Reagent 4. Add MTT or Sulforhodamine B reagent Incubate->Add_Reagent Measure_Absorbance 5. Solubilize formazan (B1609692) (MTT) or bind dye (SRB) and measure absorbance Add_Reagent->Measure_Absorbance Calculate_GI50 6. Calculate GI₅₀ value Measure_Absorbance->Calculate_GI50

Workflow for determining in vitro cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, OVCAR-3) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Application: The this compound-based compounds are serially diluted to a range of concentrations and added to the wells.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the drugs to exert their effects.

  • Staining:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

    • Sulforhodamine B (SRB) Assay: Cells are fixed, and then stained with the SRB dye, which binds to cellular proteins.

  • Quantification:

    • MTT Assay: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • SRB Assay: The unbound dye is washed away, and the bound dye is solubilized. Absorbance is then measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to untreated control cells, and the GI₅₀ value is determined.

In Vivo Tumor Xenograft Model

This model assesses the ability of a drug to inhibit tumor growth in a living organism.

InVivo_Workflow Implant_Cells 1. Subcutaneously implant human cancer cells into nude mice Tumor_Growth 2. Allow tumors to grow to a palpable size Implant_Cells->Tumor_Growth Administer_Drug 3. Administer the this compound drug or vehicle control (e.g., i.p.) Tumor_Growth->Administer_Drug Monitor_Tumor 4. Monitor tumor volume and body weight regularly Administer_Drug->Monitor_Tumor Euthanize_Analyze 5. Euthanize mice at endpoint and analyze tumors Monitor_Tumor->Euthanize_Analyze

Workflow for in vivo tumor xenograft studies.

Detailed Steps:

  • Cell Implantation: A specific number of human cancer cells (e.g., OVCAR-3, MCF-7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[3]

  • Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: The mice are then treated with the this compound-based drug at a specific dose and schedule (e.g., daily intraperitoneal injections). A control group receives a vehicle solution.

  • Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed (e.g., for histology or biomarker expression). The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Conclusion

The journey of a this compound-based drug from a promising in vitro candidate to a potential in vivo therapeutic is a critical and challenging phase in drug development. This guide highlights the importance of a direct comparison of efficacy data from both settings. While in vitro assays provide valuable initial screening data on a compound's cytotoxic potential and mechanism of action, in vivo studies are indispensable for evaluating its true therapeutic potential, taking into account complex physiological factors such as pharmacokinetics and bioavailability. The presented data and protocols offer a framework for researchers to design and interpret their own studies, ultimately contributing to the development of more effective cancer therapies.

References

Cytotoxicity comparison between 2-Amino-4-methylthiazole and its benzothiazole analog

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Quantitative Cytotoxicity Data

The cytotoxic potential of 2-Amino-4-methylthiazole and 2-aminobenzothiazole (B30445) derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, varies depending on the specific derivative and the cancer cell line tested. The following table summarizes representative IC50 values from different studies to facilitate a comparative understanding. It is important to note that these values are from separate experiments and should be interpreted with consideration of the different experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Derivatives
4-methylthiazole-2-amine derivative (3a)K562Chronic Myeloid Leukemia150.8[1]
4-methylthiazole-2-amine derivative (6h)K562Chronic Myeloid Leukemia1.515[1]
4-methylthiazole-2-amine derivative (6i)U937Histiocytic Lymphoma2.453[1]
2-Aminobenzothiazole and its Derivatives
2-AminobenzothiazoleHEp-2Laryngeal Carcinoma5 (24h), 27 (48h), 45 (72h)[2]
2-Aminobenzothiazole derivative (OMS5)A549Lung Cancer22.13 - 61.03[3][4]
2-Aminobenzothiazole derivative (OMS5)MCF-7Breast Cancer22.13 - 61.03[3][4]
2-Aminobenzothiazole derivative (OMS14)A549Lung Cancer22.13 - 61.03[3][4]
2-Aminobenzothiazole derivative (OMS14)MCF-7Breast Cancer22.13 - 61.03[3][4]

Note: The IC50 values presented are for different derivatives and were determined in separate studies. Direct comparison of potency should be made with caution. The data suggests that specific substitutions on both the this compound and 2-aminobenzothiazole scaffolds can lead to highly potent cytotoxic compounds. For instance, the 4-methylthiazole-2-amine derivative 6h exhibited a potent IC50 value of 1.515 µM against the K562 cell line.[1] Unsubstituted 2-aminobenzothiazole also demonstrated dose- and time-dependent cytotoxicity against HEp-2 cells.[2]

Experimental Protocols

The most frequently employed method to assess the cytotoxicity of these compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The test compounds (this compound or 2-aminobenzothiazole derivatives) are dissolved in a suitable solvent, typically DMSO, and then serially diluted in cell culture medium to the desired concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells containing vehicle (DMSO) and untreated cells are also included.[6]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.[7]

  • MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[7]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Process and Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture (e.g., K562, HEp-2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) incubation Incubation with Test Compounds compound_prep->incubation cell_seeding->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis IC50 Determination absorbance_reading->data_analysis

Experimental Workflow for In Vitro Cytotoxicity Testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation compound 2-Aminobenzothiazole Derivative compound->pi3k Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Mechanism of Action Insights

While the precise mechanisms of cytotoxicity can vary between derivatives, studies suggest that some 2-aminobenzothiazole compounds exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death). For instance, some novel 2-aminobenzothiazole derivatives have been investigated for their potential to inhibit PI3Kγ.[3][8]

The cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells have been shown to be dose- and time-dependent, triggering apoptosis.[2] This was evidenced by an increase in early and late apoptotic cells and the activation of caspases 3/7, which are key executioner enzymes in the apoptotic cascade.[2]

Conclusion

This comparative guide highlights the cytotoxic potential of both this compound and its benzothiazole (B30560) analog, 2-aminobenzothiazole, as foundational scaffolds for the development of novel anticancer agents. The presented data, although from disparate studies, indicates that strategic modifications to these core structures can yield compounds with significant and selective cytotoxicity against various cancer cell lines. The MTT assay remains a standard and reliable method for the initial screening of these compounds. Further research into the specific molecular targets and signaling pathways, such as the PI3K/Akt/mTOR pathway, will be crucial for the rational design and optimization of more potent and selective anticancer drugs based on these privileged heterocyclic systems.

References

Comparison Guide: Confirming Target Engagement of 2-Amino-4-methylthiazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of proteins, most notably protein kinases.[1][2][3] Confirmation of direct binding between an inhibitor and its intended protein target within a physiologically relevant context—a process known as target engagement—is a critical step in drug discovery.[4] It validates the mechanism of action and provides essential data for optimizing lead compounds.

This guide provides an objective comparison of key biophysical and proteomic methods used to confirm and quantify the target engagement of this compound inhibitors. It includes detailed experimental protocols, comparative data tables, and diagrams illustrating the core principles and workflows.

Overview of Target Engagement Confirmation Methods

Several robust techniques are available to measure the interaction between a small molecule inhibitor and its protein target. These methods can be broadly categorized into in-solution biophysical assays, which typically require purified proteins, and in-cell or in-lysate methods, which provide a more native environment.

dot

cluster_0 Experimental Approaches cluster_1 Specific Techniques cluster_2 Key Outputs A In-Solution Biophysical Assays (Purified Components) ITC Isothermal Titration Calorimetry (ITC) A->ITC SPR Surface Plasmon Resonance (SPR) A->SPR MST Microscale Thermophoresis (MST) A->MST B Cell-Based / Lysate Assays (Physiological Context) B->MST CETSA Cellular Thermal Shift Assay (CETSA) B->CETSA KINO Kinobeads Competition Assay B->KINO Output1 Thermodynamics (Kd, ΔH, ΔS) ITC->Output1 Output2 Kinetics & Affinity (kon, koff, Kd) SPR->Output2 MST->Output2 Output3 In-Cell Affinity (EC50, Kd) MST->Output3 CETSA->Output3 Output4 Target Occupancy & Selectivity Profile KINO->Output4

Caption: Workflow of target engagement confirmation methods.

Comparison of Key Methodologies

The choice of method depends on the stage of drug discovery, the nature of the target, and the specific questions being asked (e.g., affinity, kinetics, or in-cell occupancy).

Parameter Cellular Thermal Shift Assay (CETSA) Kinobeads Competition Assay Microscale Thermophoresis (MST) Surface Plasmon Resonance (SPR) Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced protein thermal stabilization.[5]Competition for binding to immobilized broad-spectrum inhibitors.[6][7]Change in molecular movement along a temperature gradient upon binding.[8]Change in refractive index at a sensor surface upon mass change (binding).[9][10]Direct measurement of heat released or absorbed during binding.[11][12]
Sample Type Intact cells, cell lysates, tissues.[13]Cell or tissue lysates.[14]Purified protein, cell lysates, serum.[15]Purified protein (immobilized), analytes in solution.[16]Purified protein and ligand in solution.
Labeling Label-free (detection via antibody or MS).[17]Label-free (detection via MS).[6]Requires one fluorescently labeled binding partner.[18]Label-free.[19]Label-free.[20]
Throughput Low (WB) to High (HT-CETSA, MS-based).[4]Medium to High.High.Medium.Low.
Key Output Thermal shift (ΔTm), apparent EC50.[5]IC50 values, selectivity profile across the kinome.[6]Dissociation constant (Kd), EC50.[21]Kinetics (kon, koff), Affinity (Kd), Stoichiometry.[9]Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[12]
Main Advantage Confirms engagement in a native cellular environment.[22]Unbiased selectivity profiling of kinase inhibitors against endogenous kinases.[7]Low sample consumption, measures in solution, tolerant to complex liquids.[8][15]Real-time kinetic data, high sensitivity.[9]Provides a complete thermodynamic profile of the interaction.[11]
Main Limitation Not all binding events cause a thermal shift; indirect affinity measure.[4]Limited to targets that bind the beads (primarily kinases); requires MS.[7]Requires labeling, which may interfere with binding.Requires protein immobilization, which can affect activity; potential for surface artifacts.[18]Requires large amounts of pure, soluble protein; sensitive to buffer composition.[20]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[5] This change in thermal stability is used to confirm target engagement directly in cells or cell lysates.[17]

dot

cluster_0 No Inhibitor cluster_1 With Inhibitor P1 Target Protein Heat1 Heat Gradient P1->Heat1 Expose Denatured1 Denatured & Aggregated Protein Heat1->Denatured1 Low Tm Inhibitor Inhibitor Complex Protein-Inhibitor Complex Inhibitor->Complex Binds Heat2 Heat Gradient Complex->Heat2 Expose Stable Soluble Protein Heat2->Stable Stabilized (Higher Tm)

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the this compound inhibitor at various concentrations and another set with vehicle (e.g., DMSO) for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer, often with protease inhibitors.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells (if not already done) by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using SDS-PAGE and Western blotting with a specific antibody.

  • Quantification: Densitometry is used to quantify the band intensities. Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.

In this format, cells are treated with varying inhibitor concentrations and heated at a single, optimized temperature (often near the Tm).

Inhibitor Conc. (µM) % Soluble Target Protein (Normalized)
0 (Vehicle)100
0.01105
0.1120
1155
10170
100172

Kinobeads Competition Assay

This chemical proteomics approach is ideal for profiling this compound kinase inhibitors.[6] It uses beads coupled with a mixture of broad-spectrum, ATP-competitive kinase inhibitors ("kinobeads") to enrich a large portion of the kinome from a cell lysate. A test compound competes with the beads for binding to its kinase targets.[7]

dot

cluster_0 Assay Principle Lysate Cell Lysate (Kinases) Beads Kinobeads Inhibitor Test Inhibitor Lysate->p1 Incubate with MS LC-MS/MS Quantification Beads->MS Bound Kinases Inhibitor->Beads Competition p1->Inhibitor p2->Beads

Caption: Workflow for a Kinobeads competition assay.

  • Lysate Preparation: Prepare a native cell lysate from the cell line(s) of interest under non-denaturing conditions. Determine protein concentration.

  • Inhibitor Incubation: Aliquot the lysate. Add the this compound inhibitor at various concentrations (e.g., 0.01 µM to 50 µM) to the aliquots. Include a vehicle control (DMSO). Incubate for 30-60 minutes.

  • Kinobeads Incubation: Add the kinobead slurry to each lysate-inhibitor mixture. Incubate with rotation (e.g., 1-2 hours at 4°C) to allow kinases to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides, typically using an in-solution or on-bead digestion protocol with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by label-free quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins pulled down in each condition. The amount of a specific kinase bound to the beads will decrease in the presence of a competing inhibitor. Plot the remaining bound fraction against inhibitor concentration to determine the IC50 for each target.[6]

Data shows the potency of a hypothetical this compound inhibitor against several kinases.

Kinase Target IC50 (nM) Comment
Primary Target
SRC9.5Potent on-target activity
ABL115.2Potent on-target activity
Off-Targets
LCK25.8Related kinase, moderate activity
RIPK23,600Weak off-target activity[6]
EGFR>10,000Not a significant target

Microscale Thermophoresis (MST)

MST measures the affinity of an interaction by detecting changes in the thermophoretic movement of a molecule when its binding state changes.[18] Thermophoresis is the directed motion of molecules in a temperature gradient, which is sensitive to changes in size, charge, and hydration shell.[8]

  • Labeling: One of the binding partners (typically the larger one, e.g., the target protein) is fluorescently labeled.

  • Sample Preparation: Prepare a dilution series of the unlabeled binding partner (the this compound inhibitor).

  • Incubation: Mix each concentration of the inhibitor with a constant concentration of the fluorescently labeled target protein. Allow the binding reaction to reach equilibrium.

  • Measurement: Load the samples into glass capillaries. In the MST instrument, an infrared laser creates a precise microscopic temperature gradient.[8] The fluorescence inside the capillaries is monitored before, during, and after the laser is activated.

  • Data Analysis: The change in fluorescence due to thermophoresis is measured. The normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The resulting binding curve is fitted to determine the dissociation constant (Kd).[21]

Inhibitor Concentration (nM) Normalized Fluorescence (Fnorm)
0.11.05
11.15
102.50
1007.80
10009.90
1000010.10
Calculated Kd 25 nM

References

A Head-to-Head Comparison of 2-Aminothiazole Drugs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically significant anticancer agents.[1] Its versatile structure has been extensively modified to produce a plethora of derivatives with potent and selective activities against a wide array of human cancers, including those of the breast, lung, colon, and leukemia.[1][2] This guide provides an objective comparison of the performance of various 2-aminothiazole-based drugs in cancer cell lines, supported by experimental data.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected 2-aminothiazole derivatives against a panel of human cancer cell lines. IC50 represents the concentration of a drug that is required for 50% inhibition of cell growth.

Table 1: IC50 Values (in µM) of Various 2-Aminothiazole Derivatives in Different Cancer Cell Lines

Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)
Dasatinib K562Chronic Myelogenous Leukemia< 1
MDA-MB-231Breast (Triple-Negative)< 1
MCF-7Breast (ER+)12.3
T47DBreast (ER+)-
Alpelisib HCC1954Breast (HER2+, PIK3CA mutant)-
KPL4Breast (HER2+, PIK3CA mutant)-
Compound 20 H1299Lung4.89
SHG-44Glioma4.03
Compound 27 HeLaCervical1.6
Derivative 88 HS 578TBreast0.8
Compound 4a (VEGFR-2 Inhibitor) HCT-116Colon5.61
HEPG-2Liver7.92
MCF-7Breast3.84
Compound 27 (CK2 Inhibitor) 786-ORenal Cell Carcinoma5

Note: IC50 values are compiled from multiple sources and experimental conditions may vary. A direct comparison should be made with caution.

Signaling Pathways and Mechanisms of Action

2-Aminothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway Inhibition

Several 2-aminothiazole derivatives have been designed to target and inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and metastasize.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aminothiazole derivative.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Several 2-aminothiazole derivatives, such as Alpelisib, are potent inhibitors of PI3K, making this pathway a key target for anticancer therapy.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aminothiazole (e.g., Alpelisib) Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by a 2-aminothiazole drug.

Experimental Protocols

Standardized protocols are crucial for the reliable comparison of the anticancer activity of different compounds. Below are detailed methodologies for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well plate B Treat with 2-Aminothiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: General workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the 2-aminothiazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the 2-aminothiazole derivative for a specific duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion

The 2-aminothiazole scaffold remains a highly promising framework for the development of novel anticancer therapeutics. The diverse mechanisms of action, including the inhibition of critical signaling pathways like VEGFR-2 and PI3K/Akt/mTOR, underscore the broad potential of this class of compounds. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective comparison of existing derivatives and guiding the rational design of future anticancer agents.

References

A Comparative Spectroscopic Analysis of 2-Amino-4-methylthiazole and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a detailed spectroscopic comparison of 2-Amino-4-methylthiazole and its hydrochloride salt, offering valuable data for researchers, scientists, and professionals in the field of drug development. The analysis encompasses Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the structural and electronic differences between the free base and its protonated form.

Executive Summary

Protonation of the basic this compound to form its hydrochloride salt induces significant changes in its electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques. This guide provides a comprehensive summary of these differences, supported by experimental data and detailed methodologies, to aid in the characterization and quality control of these compounds.

Data Presentation

The following tables summarize the key spectroscopic data obtained for this compound and its hydrochloride salt.

Table 1: Comparative FT-IR Data (cm⁻¹)
Vibrational ModeThis compoundThis compound HClInterpretation of Shift
N-H Stretching (Amine)~3425, ~3295Broadened, shifted to lower frequencyInvolvement of the amine group in hydrogen bonding and protonation.
C=N Stretching (Thiazole Ring)~1630Shifted to higher frequencyIncreased double bond character upon protonation of the ring nitrogen.
N-H Bending (Amine)~1540Shifted to higher frequencyChange in the electronic environment of the amino group.
C-S Stretching~690Minor shiftThe C-S bond is less affected by protonation.
Table 2: Comparative UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)
This compoundMethanol~258Not Reported
This compound HClMethanol~255[1]Not Reported
Table 3: Comparative ¹H NMR Spectroscopic Data (δ, ppm)
ProtonThis compound (DMSO-d₆)[2][3]This compound HCl (D₂O)Interpretation of Shift
-CH₃~2.06 (s)~2.3 (s)Deshielding due to the increased positive charge on the thiazole (B1198619) ring.
Thiazole C5-H~6.07 (s)~6.7 (s)Significant deshielding, indicating a change in the electronic distribution within the ring upon protonation.
-NH₂~6.80 (s, br)Not observed (exchange with D₂O)The acidic protons of the amino group exchange with the deuterium (B1214612) of the solvent.
Table 4: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)
CarbonThis compound (DMSO-d₆)[2][3]This compound HCl (Polysol)Interpretation of Shift
-CH₃~17.6~17.0Minor shielding effect.
Thiazole C5~100.8~107.0Deshielding, consistent with a decrease in electron density at this position upon protonation.
Thiazole C4~148.0~147.0Minor shielding effect.
Thiazole C2~168.5~169.0Deshielding due to the proximity to the protonated nitrogen atoms.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples of this compound and its hydrochloride salt were prepared as KBr (potassium bromide) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent was used for analysis.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Stock solutions of each compound were prepared in methanol. These were further diluted to an appropriate concentration to ensure the absorbance reading was within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A Shimadzu UV-2600 spectrophotometer or equivalent was used.

  • Data Acquisition: The UV-Vis spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Methanol was used as the blank to zero the instrument. The wavelength of maximum absorbance (λmax) was determined for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of each sample was dissolved in 0.75 mL of deuterated solvent (DMSO-d₆ for the free base and D₂O or Polysol for the hydrochloride salt) in a 5 mm NMR tube.

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent, equipped with a 5 mm probe, was used.

  • Data Acquisition: ¹H NMR spectra were acquired with a spectral width of 12 ppm, and ¹³C NMR spectra were acquired with a spectral width of 220 ppm. Chemical shifts were referenced to the residual solvent peak.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of a chemical compound and its salt.

Spectroscopic_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample_Base This compound FTIR FT-IR Spectroscopy Sample_Base->FTIR UVVis UV-Vis Spectroscopy Sample_Base->UVVis NMR NMR Spectroscopy Sample_Base->NMR Sample_Salt This compound HCl Sample_Salt->FTIR Sample_Salt->UVVis Sample_Salt->NMR FTIR_Data Vibrational Frequencies FTIR->FTIR_Data UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data Comparison Comparison of Spectroscopic Data FTIR_Data->Comparison UVVis_Data->Comparison NMR_Data->Comparison Conclusion Elucidation of Structural and Electronic Differences Comparison->Conclusion

Caption: Workflow for the comparative spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide clearly demonstrates the structural and electronic changes that occur upon the protonation of this compound. The shifts observed in the FT-IR, UV-Vis, and NMR spectra provide a detailed fingerprint of these changes, which are invaluable for the identification, characterization, and quality assessment of these compounds in a research and development setting. The provided experimental protocols offer a foundation for the replication and extension of these findings.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4-methylthiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical waste are paramount for ensuring a safe working environment and protecting the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-4-methylthiazole, a compound commonly used in chemical synthesis. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, handling and disposal require strict adherence to safety protocols.

Quantitative Data for this compound

PropertyValueSource
Molecular FormulaC4H6N2S[1]
Molecular Weight114.17 g/mol [3]
AppearanceBeige crystals[1]
Melting Point42 - 47 °C / 107.6 - 116.6 °F[1]
Boiling Point231 - 232 °C[3]
Flash Point> 110 °C / > 230 °F[1]
UN Number2811[4]

Experimental Protocols: Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.[5]

  • Control Ignition Sources: Remove all nearby sources of ignition.[6]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[5][7] Do not use combustible materials like paper towels for initial containment.[5] For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust generation.[4]

  • Decontamination: Clean the spill area with a soap and water solution.[5] For spills on surfaces, a 60-70% ethanol (B145695) solution can be used, followed by a soap and water wash.[8]

  • Waste Collection: All cleanup materials, including gloves and absorbent pads, must be collected in a sealed, properly labeled hazardous waste container.[5][7]

Large Spills:

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[7]

Proper Disposal Procedures

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant.[1][9][10] Chemical waste generators must consult and comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][11]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)[7]

    • Safety goggles or glasses[4]

    • A lab coat[4]

    • In case of dust or aerosols, a NIOSH-approved respirator[4][7]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), in a dedicated and compatible hazardous waste container.[5][7]

    • Do not mix this waste with other waste streams to avoid potentially incompatible chemical reactions.[7][12]

    • Ensure the container is sturdy, leak-proof, and kept securely closed when not in use.[5][12]

  • Labeling:

    • The waste container must be clearly and accurately labeled.[13] The label should include:

      • The words "Hazardous Waste"[5]

      • The full chemical name: "this compound" (do not use abbreviations)[5][12][13]

      • The approximate concentration and volume of the waste[5]

      • An accumulation start date[13]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1][6][11]

    • Flammable wastes should be stored in a fire-rated cabinet.[13]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[12][13]

    • The final disposal must be handled by a licensed professional waste disposal service.[7][12]

Disposal Workflow Diagram

A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the spill minor? C->D Spill Occurs H Store Waste Container Securely C->H No Spill E Contain with Inert Absorbent and Clean Area D->E Yes G Evacuate and Call EHS/ Emergency Response D->G No (Large Spill) F Collect Cleanup Materials as Hazardous Waste E->F F->H I Contact EHS for Hazardous Waste Pickup H->I J Professional Disposal I->J

References

Personal protective equipment for handling 2-Amino-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-methylthiazole, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for routine laboratory operations involving this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2] Ingestion is also harmful.[1][2] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and solid particulates that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents direct skin contact, which can lead to irritation.[2][3] While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves are generally recommended for protection against a variety of chemicals.[4] Double gloving may be appropriate when handling larger quantities or for extended periods.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Recommended when handling the solid compound to prevent inhalation of dust particles, which may cause respiratory tract irritation.[2][3][5] A respirator should be used in accordance with a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.
Protective Clothing Laboratory coat, long-sleeved garments, and closed-toe shoes.Provides a barrier against accidental skin contact with the chemical.[1][3] For larger scale operations, chemical-resistant coveralls may be necessary.

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust generation and inhalation.[1] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step 1: Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[6]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Have spill control materials readily available.

Step 2: Handling the Chemical

  • Weighing and Transferring: When weighing the solid, do so in a fume hood to control dust. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a chemical fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Spill and Exposure Response

Spill Response

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[5] Do not use combustible materials like paper towels for initial containment.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Report: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Exposure Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Segregation

  • Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Contaminated PPE: All disposable PPE that has come into contact with this compound, such as gloves and masks, should be collected in a separate, labeled hazardous waste bag.

Step 2: Waste Storage

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure containers are kept closed when not in use.

Step 3: Professional Disposal

  • Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[6]

  • Never dispose of this compound down the drain or in the regular trash.[5]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Workspace prep2->prep3 handle1 Weighing/Transfer prep3->handle1 handle2 Dissolving handle1->handle2 handle3 Reaction handle2->handle3 post1 Decontaminate Area handle3->post1 post2 Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Store Waste disp1->disp2 disp3 Professional Disposal disp2->disp3

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methylthiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.